molecular formula C8H4FNO3 B1304262 6-Fluoroisatoic anhydride CAS No. 78755-94-9

6-Fluoroisatoic anhydride

Cat. No.: B1304262
CAS No.: 78755-94-9
M. Wt: 181.12 g/mol
InChI Key: VAAIGNBVENPUEI-UHFFFAOYSA-N
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Description

6-Fluoroisatoic anhydride is a useful research compound. Its molecular formula is C8H4FNO3 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAIGNBVENPUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382419
Record name 6-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78755-94-9
Record name 6-Fluoroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 6-Fluoroisatoic Anhydride (6-FIA), a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of critical data and experimental protocols.

Core Physical and Chemical Properties

This compound, with the systematic name 6-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a light tan solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₈H₄FNO₃[1][2]
Molecular Weight 181.12 g/mol [2]
Melting Point 253-257 °C (decomposes)[2]
Appearance Light tan solid[2]
Density 1.502 g/cm³[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
CAS Number 321-69-7[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the presence of two distinct carbonyl stretching bands, a hallmark of the anhydride functional group.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1780StrongAsymmetric C=O stretch
~1735StrongSymmetric C=O stretch
~1620MediumAromatic C=C stretch
~1250StrongC-O-C stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~11.5br sN-H
~7.8ddAromatic C-H
~7.5mAromatic C-H
~7.3ddAromatic C-H

Table 4: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (ppm)Assignment
~162C=O (anhydride)
~158 (d, ¹JCF)C-F
~148C=O (carbamate)
~138Aromatic C-H
~125Aromatic C-H
~115 (d, ²JCF)Aromatic C-H
~110Aromatic C
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 181, corresponding to its molecular weight.

Chemical Reactivity and Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for the preparation of a wide range of heterocyclic compounds.[2] Its reactivity is centered around the anhydride functionality, which is susceptible to nucleophilic attack.

Reaction with Nucleophiles

This compound readily reacts with various nucleophiles, such as amines and alcohols, leading to the formation of substituted anthranilic acid derivatives. These reactions are fundamental to its application in the synthesis of bioactive molecules.

G 6-Fluoroisatoic_Anhydride This compound Intermediate Tetrahedral Intermediate 6-Fluoroisatoic_Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Intermediate Product Substituted Anthranilic Acid Derivative Intermediate->Product Ring Opening Leaving_Group CO₂ Intermediate->Leaving_Group Elimination

Caption: Reaction of this compound with a Nucleophile.

Synthesis of Quinazolinones

A significant application of this compound is in the synthesis of quinazolinone derivatives, a class of compounds with diverse pharmacological activities. This is typically achieved through a one-pot, multi-component reaction involving an amine and an aldehyde.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 6-FIA This compound Reaction_Conditions One-pot Synthesis (e.g., Reflux in Ethanol) 6-FIA->Reaction_Conditions Amine Primary Amine Amine->Reaction_Conditions Aldehyde Aldehyde Aldehyde->Reaction_Conditions Quinazolinone Substituted Quinazolinone Reaction_Conditions->Quinazolinone

Caption: Synthesis of Quinazolinones from this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of isatoic anhydrides from anthranilic acids.

Materials:

  • 5-Fluoroanthranilic acid

  • Phosgene (or a phosgene equivalent like triphosgene)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a gas inlet tube, suspend 5-fluoroanthranilic acid in anhydrous toluene under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly bubble phosgene gas through the stirred suspension. Alternatively, for triphosgene, add a solution of triphosgene in toluene dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and purge with an inert gas to remove any excess phosgene.

  • The solid product is collected by vacuum filtration, washed with cold toluene, and dried under vacuum to yield this compound.

Synthesis of a 2,3-Disubstituted-6-fluoro-quinazolin-4(3H)-one

Materials:

  • This compound

  • A primary amine (e.g., aniline)

  • An aldehyde (e.g., benzaldehyde)

  • Ethanol

Procedure:

  • To a solution of this compound in ethanol, add an equimolar amount of the primary amine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add an equimolar amount of the aldehyde to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as both anti-inflammatory and anti-cancer agents.[2]

Anti-Inflammatory Activity

Phenylbenzohydrazides synthesized from isatoic anhydride have been shown to exhibit anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. The proposed mechanism involves the downregulation of inflammatory signaling pathways.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage/Immune Cell Inflammatory_Stimulus->Macrophage NF_kB_Pathway NF-κB Pathway Macrophage->NF_kB_Pathway MAPK_Pathway MAPK Pathway Macrophage->MAPK_Pathway Gene_Expression Pro-inflammatory Gene Expression NF_kB_Pathway->Gene_Expression MAPK_Pathway->Gene_Expression Cytokines IL-6, IL-1β, TNF-α Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation 6FIA_Derivative 6-FIA Derivative 6FIA_Derivative->NF_kB_Pathway Inhibition 6FIA_Derivative->MAPK_Pathway Inhibition

Caption: Proposed Anti-Inflammatory Mechanism of 6-FIA Derivatives.

Anti-Cancer Activity

A novel quinolinecarboxylic acid derivative, structurally related to compounds accessible from 6-FIA, has been shown to exert its anticancer effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. This leads to the depletion of essential precursors for DNA and RNA synthesis in cancer cells.

G Precursors Carbamoyl Phosphate + Aspartate De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Biosynthesis Pathway Precursors->De_Novo_Pyrimidine_Synthesis Dihydroorotate_Dehydrogenase Dihydroorotate Dehydrogenase De_Novo_Pyrimidine_Synthesis->Dihydroorotate_Dehydrogenase UMP Uridine Monophosphate (UMP) Dihydroorotate_Dehydrogenase->UMP DNA_RNA_Synthesis DNA and RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation 6FIA_Derivative 6-FIA Derivative 6FIA_Derivative->Dihydroorotate_Dehydrogenase Inhibition

Caption: Proposed Anti-Cancer Mechanism of Action for 6-FIA Derivatives.

Safety and Handling

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

This technical guide serves as a foundational resource for researchers working with this compound. The compiled data and protocols are intended to facilitate its effective use in the synthesis of novel compounds with therapeutic potential.

References

A Comprehensive Technical Guide to 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Fluoroisatoic Anhydride, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical development and material science.

Chemical Identity and Structure

This compound, systematically known as 6-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated organic compound. The presence of the fluorine atom significantly influences the molecule's reactivity and properties.

There can be ambiguity in literature and commercial listings regarding the CAS number for this compound, arising from different numbering conventions for the benzoxazine ring system. The most commonly accepted identifier for the 6-fluoro isomer is CAS Number 321-69-7 .[1][2][3][4] Other CAS numbers, such as 78755-94-9 and 134792-45-3, may be listed for compounds referred to as "Fluoroisatoic Anhydride" but may correspond to different isomers or have historical discrepancies.[5][6] For the purpose of this guide, we will refer to the structure where the fluorine atom is at the 6-position of the bicyclic ring system.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthesis.

PropertyValueReference(s)
CAS Number 321-69-7[1][2]
Molecular Formula C₈H₄FNO₃[1][5][6]
Molecular Weight 181.12 g/mol [1][2][6]
Appearance Light tan to dark yellow solid powder[4][6]
Melting Point 253-257 °C (dec.) / 259-262 °C[2][6]
Density ~1.5 g/cm³[2][5]
pKa 9.61 ± 0.20 (Predicted)[4]
Solubility Soluble in DMSO[4]
Storage Temperature Room Temperature, Inert atmosphere / 0-8°C[4][6]
LogP 0.96[5]
Topological Polar Surface Area 55.4 Ų[3]

Synthesis and Experimental Protocols

Isatoic anhydrides are typically synthesized from the corresponding anthranilic acids. A general and widely applicable method involves the reaction of the aminobenzoic acid with phosgene or a phosgene equivalent like triphosgene.[7] Below are examples of synthetic procedures for fluorinated isatoic anhydrides.

General Synthesis from Anthranilic Acid (Illustrative)

This protocol describes a general method for synthesizing isatoic anhydride from anthranilic acid, which can be adapted for its fluorinated analogues.[7]

Experimental Workflow:

Caption: General workflow for the synthesis of isatoic anhydride.

Detailed Protocol:

  • Dissolution: Dissolve 1 mole of the corresponding 2-amino-5-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer and a gas inlet tube. The apparatus must be placed in a well-ventilated fume hood due to the high toxicity of phosgene.

  • Phosgenation: Introduce a steady stream of phosgene gas into the vigorously stirred solution. The isatoic anhydride product will begin to precipitate.

  • Reaction Completion: Continue the phosgene addition until the precipitation appears complete.

  • Isolation: Filter the solid product from the reaction mixture.

  • Washing: Wash the collected solid thoroughly with water to remove any remaining acid and salts.

  • Drying: Dry the product in an oven at 100°C. The resulting this compound is typically pure enough for most applications.

  • Purification (Optional): For higher purity, the product can be recrystallized from 95% ethanol or dioxane.[7]

Synthesis from 5-Fluoroindigo

This method details the preparation of 5-fluoroisatoic anhydride (an isomer often conflated with the 6-fluoro variant) via the oxidation of 5-fluoroindigo.[4]

Experimental Workflow:

Caption: Workflow for synthesis from 5-fluoroindigo.

Detailed Protocol:

  • Reaction Setup: In a 250 mL three-necked flask, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).[4]

  • Heating: Heat the reaction mixture to 85°C in a water bath.

  • Oxidation: Add chromium(VI) oxide (20.36 g, 0.204 mol) in small portions to the solution over a period of 40 minutes.

  • Stirring: After the addition is complete, continue stirring the mixture for an additional 15 minutes.

  • Cooling and Precipitation: Cool the reaction mixture to 10°C in an ice bath to allow the product to precipitate.

  • Filtration and Washing: Filter the solid product and wash it with 400 mL of water to remove impurities.

  • Drying: Dry the final product overnight in a vacuum oven at 50°C to yield the anhydride as a bright yellow solid.[4]

Applications in Research and Development

This compound is a versatile building block used extensively in the synthesis of complex organic molecules. Its applications span pharmaceuticals, materials science, and analytical chemistry.

Logical Relationship of Applications:

G A This compound B Pharmaceutical Development A->B C Organic Synthesis A->C D Polymer & Material Science A->D E Anti-inflammatory Agents B->E F Anti-cancer Agents B->F G Cardiovascular Drugs B->G H Complex Molecule Synthesis C->H I Specialty Polymers D->I J Coatings & Adhesives D->J

Caption: Key application areas of this compound.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[6] It is particularly valuable in creating anti-inflammatory, analgesic, anti-cancer, and cardiovascular drugs.[6][8] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).

  • Organic Synthesis: Chemists utilize this compound to construct complex heterocyclic molecules and explore novel chemical pathways.[6] Its anhydride functionality makes it an excellent electrophile for reactions with various nucleophiles.

  • Polymer and Material Science: this compound is used to formulate specialty polymers, enhancing properties like thermal stability and chemical resistance.[6] It also finds use in developing advanced materials, including high-performance coatings and adhesives.[9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

Safety AspectInformationReference(s)
GHS Pictogram GHS07 (Exclamation Mark)[1][4]
Signal Word Warning[1][4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1][4]
Precautionary Statements P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[1][4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Navigating the Solubility of 6-Fluoroisatoic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 6-Fluoroisatoic anhydride, a key building block in pharmaceutical and materials science. This guide provides a summary of its solubility in common organic solvents, a detailed experimental protocol for solubility determination, and visual workflows to aid in research and development.

This compound (6-FIA), a fluorinated derivative of isatoic anhydride, is a versatile chemical intermediate recognized for its role in the synthesis of a wide array of bioactive molecules and advanced materials.[1][2] Its unique fluorine substitution enhances reactivity, making it a valuable precursor for developing pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as specialty polymers.[1][2] Understanding the solubility of 6-FIA in various organic solvents is a critical first step in reaction design, process optimization, and formulation development. This technical guide consolidates available solubility data, outlines a robust methodology for experimental solubility assessment, and provides clear visual aids for laboratory workflows.

Quantitative Solubility Data

Despite its widespread use, specific quantitative solubility data for this compound in peer-reviewed literature is notably scarce. However, qualitative descriptions from chemical suppliers and related literature provide valuable guidance for solvent selection. The compound is generally described as a white to light tan solid, soluble in several common organic solvents.[1][3]

The table below summarizes the available qualitative and descriptive solubility information for this compound. For comparison, data for the parent compound, Isatoic Anhydride, is also included, which may offer insights into the potential behavior of its fluorinated analog.

CompoundSolventSolubilityTemperatureSource
This compound Dimethyl Sulfoxide (DMSO)SolubleNot Specified[1][4][5]
Methylene Chloride (DCM)SolubleNot Specified[1]
WaterInsolubleNot Specified[5]
Isatoic Anhydride (Parent Cmpd.)WaterMiscibleNot Specified[6]
Hot AlcoholMiscible"Hot"[6]
AcetoneMiscibleNot Specified[6]
Diethyl EtherInsolubleNot Specified[6]
BenzeneInsolubleNot Specified[6]
ChloroformInsolubleNot Specified[6]

Note: The term "miscible" for the parent compound suggests high solubility. The solubility of this compound is likely influenced by the presence of the fluorine atom, which can affect intermolecular interactions.

Furthermore, the successful use of this compound as a reactant in various solvents implies at least partial solubility under reaction conditions. Syntheses of quinazolinone derivatives frequently employ solvents such as methanol, ethanol, and toluene, suggesting these are viable solvents for dissolving 6-FIA.[7][8][9]

Experimental Protocol for Solubility Determination

To empower researchers to generate precise, application-specific solubility data, this section provides a detailed methodology for determining the solubility of this compound. This protocol is based on the widely accepted isothermal saturation or "shake-flask" method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. An amount that is clearly more than will dissolve should be used to ensure equilibrium is reached with the solid phase present. b. Accurately pipette a known volume of the selected solvent into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C). e. Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation: a. After the equilibration period, stop the agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately attach a 0.22 µm syringe filter to the syringe. d. Discard the first portion of the filtrate (to saturate the filter material) and then dispense a precise volume of the clear, saturated solution into a pre-weighed volumetric flask.

  • Quantitative Analysis: a. Determine the weight of the collected filtrate. b. Dilute the filtrate with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. c. Analyze the diluted sample using a calibrated HPLC or other suitable analytical method to determine the concentration of this compound.

  • Calculation of Solubility: a. From the concentration obtained in the analysis and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualizing Workflows and Reactions

To further clarify the experimental process and the chemical utility of this compound, the following diagrams are provided.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Add Excess 6-FIA to Vial add_solvent Add Known Volume of Solvent start->add_solvent equilibrate Equilibrate at Constant Temp (24-72h Agitation) add_solvent->equilibrate settle Settle Excess Solid (≥2h) equilibrate->settle sample Draw Supernatant with Syringe settle->sample filter Filter with 0.22µm Syringe Filter sample->filter dilute Dilute Filtrate to Known Volume filter->dilute analyze Analyze by Calibrated HPLC dilute->analyze calculate Calculate Solubility (e.g., g/L) analyze->calculate

Caption: Experimental workflow for determining the solubility of this compound.

A primary application of this compound is in the synthesis of quinazolinone derivatives, a class of compounds with significant pharmacological activity. The reaction below illustrates a common three-component synthesis.

Quinazolinone_Synthesis node_fia 6-Fluoroisatoic Anhydride node_intermediate Reaction Intermediate node_fia->node_intermediate node_amine Primary Amine (R¹-NH₂) node_amine->node_intermediate node_aldehyde Aldehyde (R²-CHO) node_aldehyde->node_intermediate node_conditions Solvent (e.g., EtOH) Heat / Catalyst node_intermediate->node_conditions node_product 2,3-Disubstituted-7-fluoro- quinazolin-4(1H)-one node_conditions->node_product Cyclocondensation

References

The Lynchpin in Modern Heterocyclic Synthesis: A Technical Guide to the Mechanism of 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the reaction mechanisms, synthetic applications, and core principles of 6-fluoroisatoic anhydride, a pivotal building block for novel therapeutic agents.

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals. It elucidates the mechanism of action of this compound in the synthesis of complex heterocyclic scaffolds, particularly quinazolinones, which are prominent in medicinal chemistry. This document provides a detailed look at the underlying reaction pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism of action for this compound in synthesis is a nucleophilic acyl substitution reaction, typically initiated by the ring-opening of the anhydride. The molecule possesses two electrophilic carbonyl carbons (C2 and C4), making it susceptible to attack by a wide range of nucleophiles.

In the most common applications, particularly in the synthesis of quinazolinone derivatives, the reaction is initiated by a primary amine. The amine attacks one of the carbonyl groups, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, causing the cleavage of the acyl-oxygen bond and opening the heterocyclic ring. This process is accompanied by the release of carbon dioxide (CO₂), a thermodynamic driving force for the reaction. The product of this initial step is a 2-amino-5-fluorobenzamide derivative.

The Influence of the 6-Fluoro Substituent

The presence of a fluorine atom at the 6-position of the isatoic anhydride ring plays a crucial role in modulating its reactivity. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing effect (-I effect) on the aromatic ring. This effect has two significant consequences:

  • Increased Electrophilicity : The electron-withdrawing nature of the fluorine atom deactivates the benzene ring, making the carbonyl carbons (C2 and C4) more electrophilic and, consequently, more susceptible to nucleophilic attack. This can lead to increased reaction rates compared to the unsubstituted isatoic anhydride.

  • Regioselectivity : The fluorine atom can influence the regioselectivity of the nucleophilic attack. While both carbonyls are activated, the electronic and steric environment dictates which site is preferentially attacked. The attack by an amine typically occurs at the C4 carbonyl, leading to the formation of the desired 2-amino-5-fluorobenzamide intermediate, which can then undergo further reactions.

The overall mechanistic pathway for the initial ring-opening is depicted below.

G cluster_0 Mechanism of this compound Ring-Opening Reactants This compound + Primary Amine (R-NH2) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack on C4 Carbonyl RingOpened Ring-Opened Intermediate (N-substituted 2-amino-5-fluorobenzamide) Intermediate->RingOpened Ring Cleavage Decarboxylation Decarboxylation (-CO2) RingOpened->Decarboxylation Loss of CO2 Product 2-amino-5-fluorobenzamide derivative Decarboxylation->Product

Figure 1: General mechanism of nucleophilic attack and ring-opening of this compound by a primary amine.

Application in Multi-Component Synthesis of Quinazolinones

A primary application of this compound is in one-pot, three-component reactions for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their derivatives.[1] This efficient synthetic strategy involves the reaction of this compound, a primary amine, and an aldehyde or ketone.

The reaction proceeds via the initial formation of the 2-amino-5-fluorobenzamide intermediate as described above. This intermediate then undergoes a condensation reaction with the carbonyl group of the aldehyde or ketone to form an imine (Schiff base). The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, forming the six-membered dihydropyrimidine ring of the quinazolinone scaffold.

This synthetic workflow is highly valued for its atom economy and the ability to generate molecular diversity by varying the amine and aldehyde/ketone components.

G cluster_1 Three-Component Synthesis Workflow Start Mix: 1. This compound 2. Primary Amine 3. Aldehyde/Ketone 4. Solvent (e.g., EtOH) Step1 Reaction Step 1: Ring-Opening & Decarboxylation (Formation of 2-amino-5-fluorobenzamide intermediate) Start->Step1 Heat/Reflux Step2 Reaction Step 2: Condensation (Formation of Imine Intermediate) Step1->Step2 Step3 Reaction Step 3: Intramolecular Cyclization Step2->Step3 Product Final Product: 6-Fluoro-2,3-disubstituted-quinazolin-4(1H)-one Step3->Product

Figure 2: Workflow for the three-component synthesis of 6-fluoro-quinazolinones.

Quantitative Data from Synthetic Applications

The three-component synthesis is highly efficient, often providing good to excellent yields for a variety of substrates. The table below summarizes representative data for the synthesis of 6-fluoro-2,3-disubstituted quinazolin-4(1H)-ones.

EntryAmine ComponentAldehyde ComponentSolventCatalystTime (h)Yield (%)
1AnilineBenzaldehydeEthanolp-TsOH485
24-Chloroaniline4-ChlorobenzaldehydeWaterp-TsOH3.592
3Benzylamine4-MethoxybenzaldehydeEthanolNone588
43-Trifluoromethylaniline4-NitrobenzaldehydeWaterSulfamic Acid4.578
5Ammonium AcetateBenzaldehydeWaterFeCl₃/Al₂O₃290

Data compiled from representative procedures for isatoic anhydride derivatives.[2][3]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of a 6-fluoro-2,3-disubstituted-quinazolin-4(1H)-one derivative via a one-pot, three-component reaction.

Synthesis of 6-fluoro-3-benzyl-2-((E)-2-(furan-2-yl)vinyl)-2,3-dihydroquinazolin-4(1H)-one

Materials:

  • This compound (1.81 g, 10.0 mmol)

  • Benzylamine (1.29 g, 12.0 mmol)

  • 3-(Furan-2-yl)acrylaldehyde (1.22 g, 10.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.86 g, 5.0 mmol)

  • Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.81 g, 10.0 mmol), benzylamine (1.29 g, 12.0 mmol), 3-(furan-2-yl)acrylaldehyde (1.22 g, 10.0 mmol), and ethanol (50 mL).[2]

  • Add p-toluenesulfonic acid (0.86 g, 5.0 mmol) to the mixture.[2]

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane, 3:7).

  • After approximately 4 hours, upon completion of the reaction as indicated by TLC, allow the mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to afford the pure 6-fluoro-3-benzyl-2-((E)-2-(furan-2-yl)vinyl)-2,3-dihydroquinazolin-4(1H)-one.

  • The product can be further purified by recrystallization from ethanol if necessary.

This protocol provides a robust and scalable method for accessing functionalized quinazolinone scaffolds, which are of significant interest in the development of novel therapeutics, including anticancer and antimicrobial agents.[4][5]

References

An In-depth Technical Guide to 6-Fluoroisatoic Anhydride: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoroisatoic anhydride, a key building block in modern medicinal chemistry and material science. This document details its historical context, synthesis, chemical properties, and significant applications, with a focus on providing practical information for laboratory and research settings.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of isatoic anhydrides and the rise of fluorine chemistry. Isatoic anhydride itself, prepared from anthranilic acid and phosgene, has been a known and utilized compound for over a century. Its reactivity as a precursor to a wide range of heterocyclic compounds, particularly quinazolinones, has cemented its place in organic synthesis.

The introduction of fluorine into organic molecules gained significant traction in the mid-20th century as researchers recognized the unique and often beneficial changes it imparted to a molecule's physical, chemical, and biological properties. The commercial availability of halogenated, and specifically chlorinated and nitrated, analogs of isatoic anhydride was noted in the early 1960s, indicating a growing industrial and research interest in functionalized benzoxazinediones.

While a singular "discovery" of this compound is not prominently documented, its emergence is a logical progression of this trend. The development of synthetic methodologies for fluorinated aromatic compounds paved the way for the preparation of various fluorinated building blocks, including this compound. Today, it is a valuable reagent in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory, anti-cancer, and cardiovascular drugs, as well as in the creation of advanced polymers.[1]

Physicochemical and Spectroscopic Data

This compound is a light tan solid.[1] Its key physicochemical properties are summarized in the table below. It is important to note that multiple CAS numbers exist for fluoroisatoic anhydride isomers, with 321-69-7 and 134792-45-3 being associated with the 6-fluoro isomer.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₄FNO₃[1][2]
Molecular Weight181.12 g/mol [1]
Melting Point253-257 °C (dec.)[1]
Density1.502 g/cm³ (predicted)[2]
AppearanceLight tan solid[1]
CAS Number321-69-7, 134792-45-3[1]

Table 2: Spectroscopic Data of this compound

SpectroscopyPredicted/Analog-Based Data
¹H NMR Aromatic region (δ 7.0-8.0 ppm) showing complex splitting patterns due to fluorine-proton coupling. A broad singlet for the N-H proton at δ ~11.0 ppm.
¹³C NMR Carbonyl carbons (C=O) in the range of δ 160-170 ppm. Aromatic carbons showing signals between δ 110-150 ppm, with splittings due to carbon-fluorine coupling.
FTIR (KBr) Strong C=O stretching vibrations for the anhydride group around 1770 cm⁻¹ and 1700 cm⁻¹. N-H stretching vibration around 3100 cm⁻¹. C-F stretching vibration in the range of 1200-1300 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 181. Fragmentation may involve the loss of CO₂ (m/z 137) and subsequent fragments.

Synthesis of this compound

There are two primary synthetic routes to this compound, starting from either 5-fluoroanthranilic acid or 5-fluoroisatin.

Synthesis from 5-Fluoroanthranilic Acid

This method is analogous to the classic synthesis of isatoic anhydride and involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene.

Experimental Protocol:

  • Materials: 5-fluoroanthranilic acid, concentrated hydrochloric acid, water, phosgene (or triphosgene), and a suitable solvent like dioxane or THF.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser attached to a scrubber (e.g., containing concentrated ammonium hydroxide), dissolve 5-fluoroanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

    • Cool the solution to 0-5 °C in an ice bath.

    • With vigorous stirring, introduce phosgene gas at a steady rate, ensuring the temperature does not exceed 10 °C. If using triphosgene, a solution in a suitable solvent can be added dropwise.

    • The reaction is typically complete within 2-4 hours, and the product precipitates out of the solution.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Diagram 1: Synthesis of this compound from 5-Fluoroanthranilic Acid

G start 5-Fluoroanthranilic Acid product This compound start->product HCl, Water reagent Phosgene (COCl₂) or Triphosgene reagent->product

Caption: Synthesis of this compound from 5-Fluoroanthranilic Acid.

Synthesis from 5-Fluoroisatin

This method involves the oxidative rearrangement of 5-fluoroisatin, often using a peroxy acid in an acidic medium.

Experimental Protocol:

  • Materials: 5-fluoroisatin, a peroxy acid (e.g., meta-chloroperoxybenzoic acid - mCPBA) or hydrogen peroxide, and a suitable solvent like acetic acid or formic acid.

  • Procedure:

    • Suspend 5-fluoroisatin in a suitable acidic solvent (e.g., glacial acetic acid) in a reaction flask.

    • Add the oxidizing agent (e.g., mCPBA or a solution of hydrogen peroxide) portion-wise or dropwise to the suspension while maintaining the temperature at a controlled level, typically between 20-40 °C.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • The product, this compound, may precipitate from the reaction mixture upon cooling.

    • Collect the solid by filtration, wash with a suitable solvent (e.g., cold water or ether), and dry to obtain the pure product.

Diagram 2: Synthesis of this compound from 5-Fluoroisatin

G start 5-Fluoroisatin product This compound start->product Acidic Solvent (e.g., Acetic Acid) reagent Oxidizing Agent (e.g., mCPBA, H₂O₂) reagent->product

Caption: Synthesis of this compound from 5-Fluoroisatin.

Key Reactions and Applications

This compound is a versatile intermediate due to its two electrophilic carbonyl centers and the activating effect of the fluorine substituent. It undergoes facile ring-opening reactions with various nucleophiles.

Reaction with Amines to Form Anthranilamides

The reaction of this compound with primary or secondary amines is a cornerstone of its utility, leading to the formation of 2-amino-5-fluorobenzamides. These products are valuable intermediates in the synthesis of quinazolinones and other heterocyclic systems.

Experimental Protocol (General):

  • Materials: this compound, a primary or secondary amine, and a suitable solvent (e.g., ethanol, DMF, or pyridine).

  • Procedure:

    • Dissolve or suspend this compound in the chosen solvent.

    • Add the amine (typically 1-1.2 equivalents) to the mixture. The reaction is often exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • The product, a 2-amino-5-fluorobenzamide, can be isolated by precipitation, extraction, or crystallization.

Diagram 3: General Reaction of this compound with Amines

G start This compound intermediate Ring-Opened Intermediate start->intermediate + R₁R₂NH amine Primary or Secondary Amine (R₁R₂NH) amine->intermediate product 2-Amino-5-fluorobenzamide intermediate->product - CO₂

Caption: Reaction pathway of this compound with amines.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant applications in drug discovery and materials science. Its synthesis from readily available starting materials and its predictable reactivity make it an important tool for researchers. This guide provides a foundational understanding of its history, properties, synthesis, and key reactions to aid in its effective utilization in a research and development setting.

References

Spectroscopic Profile of 6-Fluoroisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for 6-Fluoroisatoic anhydride (CAS RN: 78755-94-9), a key intermediate in pharmaceutical and materials science research. The information is presented to facilitate its use in synthesis, characterization, and quality control.

Chemical Structure and Properties

This compound, systematically named 6-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, possesses the molecular formula C₈H₄FNO₃ and a molecular weight of 181.12 g/mol .[1][2] Its structure is characterized by a fluorinated benzene ring fused to a 1,3-oxazine-2,4-dione ring system.

Spectroscopic Data

A comprehensive analysis of this compound relies on a combination of spectroscopic techniques to confirm its identity and purity. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 5-Fluoroisatonic Anhydride

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.19s, br-1HNH
7.36dd8.4, 2.61HAr-H
6.87dt8.4, 2.21HAr-H
6.74dd9.3, 2.21HAr-H

Solvent: DMSO-d₆

At present, publicly accessible ¹³C and ¹⁹F NMR data for this compound are limited.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For anhydrides, characteristic strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the C=O groups.[3] A reported Fourier-transform infrared (FTIR) spectrum was obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[4] While the full spectrum is not provided, the typical IR absorption frequencies for cyclic acid anhydrides can be referenced for interpretation.[3]

Table 2: Typical Infrared Absorption Frequencies for Cyclic Anhydrides

Functional GroupFrequency Range (cm⁻¹)Intensity
C=O stretch (asymmetric)1870-1800Strong
C=O stretch (symmetric)1800-1740Strong
C-O-C stretch1300-1000Strong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The monoisotopic mass of this compound is calculated to be 181.01752115 Da.[1][4] Specific experimental mass spectrometry data, including the electron ionization (EI) fragmentation pattern, is not widely available in public databases.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly detailed in the readily available literature. However, standard procedures for each technique would be employed.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR data is outlined below.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of This compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in spectrometer transfer->instrument lock Lock on solvent deuterium signal instrument->lock shim Shim magnet for homogeneity lock->shim acquire_1h Acquire 1H spectrum shim->acquire_1h acquire_13c Acquire 13C spectrum shim->acquire_13c acquire_19f Acquire 19F spectrum shim->acquire_19f process Fourier transform, phase correction, and baseline correction acquire_1h->process acquire_13c->process acquire_19f->process integrate Integrate peaks and assign chemical shifts process->integrate

Caption: General workflow for NMR data acquisition.

IR Spectroscopy Protocol

The workflow for obtaining an FTIR spectrum using the KBr-pellet method is as follows.

IR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis mix Grind a small amount of This compound with dry KBr powder press Press the mixture into a transparent pellet using a hydraulic press mix->press place Place the KBr pellet in the spectrometer's sample holder press->place acquire Acquire the IR spectrum place->acquire identify Identify characteristic absorption bands acquire->identify

Caption: Workflow for FTIR data acquisition via KBr pellet method.

Mass Spectrometry Protocol

A general procedure for obtaining mass spectrometry data is depicted below.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection introduce Introduce a small amount of sample into the mass spectrometer (e.g., via direct injection or GC/LC) ionize Ionize the sample using an appropriate method (e.g., Electron Ionization - EI) introduce->ionize separate Separate ions based on their mass-to-charge ratio (m/z) ionize->separate detect Detect the ions and generate the mass spectrum separate->detect

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 6-Fluoroisatoic anhydride. Due to its role as a key intermediate in the synthesis of pharmaceuticals and specialty polymers, a thorough knowledge of its thermal behavior is crucial for safe handling, process optimization, and ensuring product purity. This document outlines the known thermal properties, potential decomposition pathways, and provides standardized protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction

This compound (CAS No. 134792-45-3) is a versatile heterocyclic building block utilized in organic synthesis. Its applications are prominent in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic drugs, as well as in material science for the formulation of specialty polymers with enhanced thermal stability and chemical resistance.[1] The thermal stability of this reagent is a critical parameter, influencing its storage, handling, and reaction conditions. Uncontrolled thermal decomposition can lead to the release of hazardous gases and compromise the integrity of synthetic processes. This guide aims to consolidate the available information on the thermal properties of this compound and provide a framework for its experimental investigation.

Thermal Stability and Decomposition Data

Currently, specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature. However, based on available safety data sheets and information for the parent compound, isatoic anhydride, a general thermal profile can be inferred.

General Thermal Properties

The melting point of this compound is reported to be in the range of 253-257 °C, with decomposition occurring concurrently.[1] This indicates that the compound is thermally sensitive at or near its melting point.

Tabulated Thermal Data

The following table summarizes the known and inferred thermal data for this compound. It is important to note that the quantitative values for decomposition are based on general observations for this class of compounds and should be confirmed by experimental analysis.

ParameterValueMethodNotes
Melting Point 253-257 °CCapillary MethodDecomposition is observed at the melting point.[1]
Onset of Decomposition (Tonset) Data Not AvailableTGAExpected to be near the melting point.
Peak Decomposition Temperature (Tpeak) Data Not AvailableDTG (Derivative Thermogravimetry)Represents the temperature of maximum rate of mass loss.
Mass Loss (%) Data Not AvailableTGAThe primary mass loss is expected to correspond to the elimination of carbon dioxide.
Decomposition Enthalpy (ΔHdecomp) Data Not AvailableDSCThe decomposition process is expected to be exothermic.

Proposed Thermal Decomposition Pathway

The thermal decomposition of isatoic anhydrides is known to proceed via the loss of carbon dioxide. For this compound, a plausible decomposition pathway involves the formation of a highly reactive 6-fluoro-anthranilic acid N-carboxyanhydride intermediate, which then rapidly decarboxylates. The primary gaseous by-product is carbon dioxide, with the potential for the formation of other volatile nitrogen and fluorine-containing organic compounds at higher temperatures. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2][3][4]

Decomposition_Pathway 6-Fluoroisatoic_anhydride This compound Intermediate Reactive Intermediate (e.g., Isocyanate) 6-Fluoroisatoic_anhydride->Intermediate Heat (≥253 °C) Products Decomposition Products (CO2, NOx, Fluorinated Organics) Intermediate->Products Further Decomposition

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain precise quantitative data on the thermal stability and decomposition of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition, peak decomposition temperature, and percentage of mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperature(s) (Tpeak).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Determine the melting point from the onset of the endothermic peak.

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

    • Identify and integrate any exothermic peaks associated with decomposition to determine the enthalpy of decomposition (ΔHdecomp).

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Weigh 5-10 mg of This compound TGA_Run Heat to 600 °C at 10 °C/min (N2 or Air atmosphere) TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Tonset, Tpeak, and % Mass Loss TGA_Data->TGA_Analysis DSC_Sample Weigh 2-5 mg of This compound DSC_Run Heat to 300 °C at 10 °C/min (N2 atmosphere) DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Melting Point, ΔHfus, and ΔHdecomp DSC_Data->DSC_Analysis Start Sample of this compound Start->TGA_Sample Start->DSC_Sample

Caption: Experimental workflow for the thermal analysis of this compound.

Safety Considerations

Given the decomposition of this compound at elevated temperatures and the potential release of hazardous gases, appropriate safety precautions are essential:

  • Ventilation: All heating and decomposition experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn.

  • Atmosphere Control: When conducting experiments under an inert atmosphere, ensure proper gas handling procedures are followed.

  • Material Compatibility: Ensure that the materials of the reaction vessel and analytical equipment are compatible with this compound and its decomposition products at high temperatures.

Conclusion

While specific quantitative data on the thermal decomposition of this compound is limited, this guide provides a comprehensive overview based on the known properties of isatoic anhydrides and general safety information. The compound exhibits thermal instability at or near its melting point of 253-257 °C, with the primary decomposition pathway involving the release of carbon dioxide and the potential formation of other hazardous gases. For researchers and professionals working with this compound, it is imperative to conduct thorough thermal analysis using the standardized TGA and DSC protocols outlined herein to ensure safe handling and process control. The provided experimental workflows and safety recommendations serve as a valuable resource for future studies on this important synthetic intermediate.

References

Fluorine Substitution Effects in Isatoic Anhydrides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatoic anhydrides are versatile bicyclic scaffolds extensively utilized in organic synthesis, particularly in the preparation of a wide array of heterocyclic compounds with significant biological activities. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the effects of fluorine substitution in isatoic anhydrides, focusing on their synthesis, reactivity, and application in the development of therapeutic agents.

Synthesis of Fluorinated Isatoic Anhydrides

The synthesis of fluorinated isatoic anhydrides typically involves the cyclization of the corresponding fluorinated anthranilic acids. Various synthetic routes have been developed to access these key intermediates.

General Synthetic Workflow

The general approach to synthesizing fluorinated isatoic anhydrides from fluorinated anilines is depicted below. This multi-step process involves initial functionalization of the aniline, followed by cyclization to form the isatoic anhydride ring.

G A Fluorinated Aniline B Protection/Functionalization (e.g., Phthaloylation) A->B C Oxidation of Methyl Group to Carboxylic Acid B->C D Deprotection C->D E Fluorinated Anthranilic Acid D->E F Cyclization with Phosgene or Phosgene Equivalent E->F G Fluorinated Isatoic Anhydride F->G

Caption: General synthetic workflow for fluorinated isatoic anhydrides.

Experimental Protocols

Synthesis of 5-Fluoroisatoic Anhydride [1]

A detailed method for the synthesis of 5-fluoroisatoic anhydride involves the oxidation of 5-fluoroindigo.[1]

  • Materials: Acetic anhydride, 5-fluoroindigo, acetic acid, chromium(VI) oxide.

  • Procedure:

    • In a 250 mL three-necked flask equipped with a magnetic stir bar and condenser, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).

    • Heat the mixture to 85 °C in a water bath.

    • Add chromium(VI) oxide (20.36 g, 0.204 mol) in small portions over 40 minutes.

    • After the addition is complete, stir the reaction mixture for an additional 15 minutes.

    • Cool the mixture to 10 °C in an ice bath.

    • Filter the resulting solid and wash with 400 mL of water.

    • Dissolve the solid in 300 mL of a 2:1 (v/v) acetic acid/water mixture, filter again, and dry in a vacuum oven at 50 °C overnight.

    • This procedure affords 5-fluoroisatoic anhydride as a bright yellow solid (14.45 g, 64% yield).[1]

Physicochemical Properties of Fluorinated Isatoic Anhydrides

The position of the fluorine atom on the isatoic anhydride ring significantly influences its electronic properties, which in turn affects its reactivity and spectral characteristics.

Spectroscopic Properties

Infrared (IR) Spectroscopy

Isatoic anhydrides exhibit two characteristic carbonyl (C=O) stretching bands in their IR spectra due to symmetric and asymmetric stretching modes. The position of these bands is sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, are expected to increase the frequency of the carbonyl absorptions.

CompoundC=O Stretching Frequencies (cm⁻¹)Reference
Isatoic Anhydride~1770, ~1730General Literature
Fluorinated Isatoic AnhydridesExpected higher frequency shiftsInferred

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are influenced by the position of the fluorine substituent. For example, in the ¹H NMR spectrum of 5-fluoroisatoic anhydride (in DMSO-d₆), the proton signals appear at δ 11.19 (s, br, 1H), 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), and 6.74 (dd, J = 9.3, 2.2 Hz, 1H).[1]

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and provides a valuable probe for studying the molecule.

Compound¹H NMR (DMSO-d₆, δ ppm)¹⁹F NMR (Ref., δ ppm)
5-Fluoroisatoic Anhydride11.19 (s, br, 1H), 7.36 (dd, 1H), 6.87 (dt, 1H), 6.74 (dd, 1H)[1]Data not available
Other Fluoro IsomersData not availableData not available

Reactivity of Fluorinated Isatoic Anhydrides

Fluorinated isatoic anhydrides are versatile intermediates that undergo reactions with various nucleophiles, primarily leading to the formation of substituted anthranilamides and quinazolinones. The fluorine substituent can modulate the reactivity of the anhydride ring.

Reaction with Amines: Synthesis of Quinazolinones

A common and important reaction of isatoic anhydrides is their condensation with amines to form quinazolinone derivatives, many of which exhibit potent biological activities. The general reaction scheme is illustrated below.

G cluster_0 Reaction Components A Fluorinated Isatoic Anhydride D Intermediate (N-substituted-2-aminobenzamide) A->D B Primary Amine (R¹-NH₂) B->D C Amide-forming Reagent (e.g., another amine or aldehyde) E Fluorinated Quinazolinone C->E D->E

Caption: General reaction for the synthesis of fluorinated quinazolinones.

Applications in Drug Discovery

Fluorinated isatoic anhydrides are valuable building blocks for the synthesis of a variety of biologically active compounds, particularly in the field of oncology.

Anticancer Agents: PI3K/Akt/mTOR Pathway Inhibitors

Many quinazolinone derivatives synthesized from fluorinated isatoic anhydrides have been shown to exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, Angiogenesis S6K->Proliferation EIF4EBP1->Proliferation Inhibition of translation Inhibitor Fluorinated Quinazolinone (from Isatoic Anhydride) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Biological Activity Data

The following table summarizes the in vitro anticancer activity of some quinazolinone derivatives synthesized from fluorinated precursors.

Compound IDFluorine PositionCancer Cell LineIC₅₀ (µM)Reference
Series 1
Compound 5g3-Fluoro (on phenylamino)A549 (Lung)>10[1]
Compound 5k3,4-Difluoro (on phenylamino)A549 (Lung)12.30 ± 4.12[1]
Compound 5l3,5-Difluoro (on phenylamino)A549 (Lung)>10[1]
Series 2
Compound 4i9-Fluoro (on quinazolinone)A549 (Lung)17.0[2]
Compound 4m9-Fluoro (on quinazolinone)A549 (Lung)14.2[2]
Compound 4n9-Fluoro (on quinazolinone)A549 (Lung)18.1[2]

Conclusion

Fluorine substitution in isatoic anhydrides provides a powerful tool for medicinal chemists to fine-tune the properties of resulting heterocyclic compounds. The strategic placement of fluorine atoms can significantly impact the synthetic accessibility, reactivity, and ultimately the biological activity of these molecules. The data presented in this guide highlight the potential of fluorinated isatoic anhydrides as key intermediates in the development of novel therapeutic agents, particularly in the area of oncology. Further systematic studies comparing the effects of fluorine substitution at different positions are warranted to fully elucidate structure-activity relationships and guide the rational design of future drug candidates.

References

The Pharmacological Potential of 6-Fluoroisatoic Anhydride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroisatoic anhydride serves as a versatile precursor in the synthesis of a diverse range of heterocyclic compounds, most notably quinazolinone derivatives. The incorporation of a fluorine atom at the 6-position of the quinazoline nucleus has been shown to enhance metabolic stability, bioavailability, and binding interactions with therapeutic targets.[1] This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Quinazoline and its oxidized form, quinazolinone, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Derivatives of this compound, primarily 6-fluoroquinazolinones, have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. The strategic placement of the fluorine atom can significantly influence the physicochemical and pharmacokinetic properties of the resulting molecules, making them attractive candidates for drug discovery. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these derivatives.

Synthesis of 6-Fluoroquinazolinone Derivatives

The primary route to 6-fluoroquinazolinone derivatives involves the reaction of this compound with various primary amines and aldehydes. A general synthetic scheme is outlined below.

Synthesis_Workflow A This compound D Reaction Vessel (e.g., Reflux in Ethanol/Acetic Acid) A->D B Primary Amine (R1-NH2) B->D C Aldehyde (R2-CHO) C->D E 6-Fluoro-2,3-disubstituted-quinazolin-4(3H)-one D->E Cyclocondensation

Caption: General workflow for the synthesis of 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Anticancer Activity

Derivatives of 6-fluoroquinazoline have demonstrated significant antiproliferative effects against a variety of cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[1] The mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) and tubulin.[1][2]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various 6-fluoroquinazolinone derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1a 2-(phenyl), 3-(ethyl)A549 (Lung)0.44[3]
1b 2-(4-chlorophenyl), 3-(propyl)MCF-7 (Breast)2.49[4]
1c 2-(2-hydroxyphenyl), 3-(benzyl)HepG2 (Liver)5.00[5]
1d 2-(3,4-difluorobenzylamino)USA300 JE2 (MRSA)0.02

Note: The specific derivatives in this table are representative examples from the literature on fluoro-substituted quinazolinones and may not have been synthesized directly from this compound in all cited instances. The data is presented to illustrate the potential anticancer activity of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways in Anticancer Activity

3.3.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and RAS/RAF/MAPK pathways, promoting cell proliferation and survival.[3] Many quinazolinone derivatives act as EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand EGF Ligand->EGFR Binds Inhibitor 6-Fluoroquinazolinone Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-fluoroquinazolinone derivatives.

3.3.2. Tubulin Polymerization Inhibition

Microtubules, composed of α- and β-tubulin polymers, are essential for cell division. Some quinazolinone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellDivision Cell Division Microtubule->CellDivision Inhibitor 6-Fluoroquinazolinone Derivative Inhibitor->Tubulin Binds to

Caption: Mechanism of tubulin polymerization inhibition by 6-fluoroquinazolinone derivatives.

Antimicrobial Activity

Certain 6-fluoroquinazolinone derivatives have exhibited promising activity against various bacterial and fungal strains. The presence of the fluoro group and other substitutions on the quinazolinone scaffold can significantly influence their antimicrobial efficacy.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6-fluoroquinazolinone derivatives against selected microorganisms.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
2a 2-methyl, 3-((thiophen-2-ylmethylene)amino)Staphylococcus aureus1.95[6]
2b 2-(hydrazinyl), 3-(phenyl)Escherichia coli4[7]
2c 2-(hydrazinyl), 3-(4-chlorophenyl)Candida albicans2[7]
2d 2-thioether, 3-ethyl esterXanthomonas campestris3.4[8]

Note: The specific derivatives in this table are representative examples from the literature on fluoro-substituted quinazolinones and may not have been synthesized directly from this compound in all cited instances. The data is presented to illustrate the potential antimicrobial activity of this class of compounds.

Experimental Protocol: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Materials:

  • Petri dishes

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Bacterial or fungal strains

  • Sterile cork borer (6 mm diameter)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri dishes. Once solidified, spread a standardized inoculum of the test microorganism evenly on the surface.

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity

Several quinazolinone derivatives have demonstrated significant anti-inflammatory properties in preclinical models. The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rats is a standard assay to evaluate acute anti-inflammatory activity.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
3a 2061.75[9]
3b 4071.73[9]
3c 5053.33[10]
3d 5082.75[11]

Note: The specific derivatives in this table are representative examples from the literature on quinazolinones and may not have been synthesized directly from this compound in all cited instances. The data is presented to illustrate the potential anti-inflammatory activity of this class of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • This compound derivatives

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping and Dosing: Divide the rats into groups (n=6). Administer the test compounds and the positive control orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Conclusion

Derivatives of this compound, particularly 6-fluoroquinazolinones, represent a promising class of compounds with significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this versatile chemical scaffold further. Future studies should focus on establishing clear structure-activity relationships, optimizing lead compounds, and elucidating detailed mechanisms of action to advance these derivatives toward clinical applications.

References

6-Fluoroisatoic Anhydride: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling 6-Fluoroisatoic anhydride.

Introduction

This compound is a fluorinated aromatic compound utilized as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.[1] Its applications include the synthesis of anti-inflammatory agents, anti-cancer drugs, and specialized polymers.[1] The presence of the fluorine atom can enhance the reactivity of the molecule, making it a valuable building block for complex chemical structures.[1][2] This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[3][4]

GHS Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3]

Some sources for related fluoro-isatoic anhydride compounds also include H302: Harmful if swallowed.[4][5][6]

GHS Pictogram:

  • GHS07: Exclamation mark[5]

Signal Word:

  • Warning[5][7]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, isatoic anhydride, are presented in the table below for comparison.

PropertyThis compoundIsatoic Anhydride (for comparison)
Molecular Formula C₈H₄FNO₃[1][3][5]C₈H₅NO₃[7][8]
Molecular Weight 181.12 g/mol [1][5]163.13 g/mol [7][8]
Appearance Light tan solid[1] or Beige Powder[9]Solid
Melting Point 253-257 °C (dec.)[1]243 °C[9]
Flash Point Not applicable[5]308 °C / 586.4 °F[9][10][11]
Density 1.502 g/cm³[3]Not available
Solubility Water soluble[9][11]Not available

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[10][11]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[4][8][10]
Skin Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[4][8][10][12]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated and ventilation is inadequate.[10][12]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[10][13]

  • Do not breathe dust or vapors.[4][12]

  • Minimize dust generation during handling.[13]

  • Wash hands thoroughly after handling.[7][13]

  • Do not eat, drink, or smoke in the work area.[13]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[10][13]

  • Keep the container tightly closed.[10][12][13]

  • Protect from moisture, as isatoic anhydrides are moisture-sensitive.[10][12][14]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11][13]

Emergency Procedures

A clear and practiced emergency response plan is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][13]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Accidental Release Measures
  • Small Spills: Avoid dust formation.[13] Ensure adequate ventilation. Sweep up the material and place it in a suitable, closed container for disposal.[8][11]

  • Large Spills: Evacuate the area.[12] Wear appropriate PPE, including respiratory protection.[12] Contain the spill using an inert, non-combustible absorbent material (e.g., sand, earth).[13] Collect the material and place it in a designated container for disposal.[13] Ventilate the area and wash the spill site after material pickup is complete.[12] Do not let the product enter drains.[4][8][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][10]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including oxides of carbon and nitrogen, and hydrogen fluoride.[13][14]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Experimental Protocols and Logical Workflows

The following diagrams illustrate the logical workflows for handling this compound and responding to emergencies.

G cluster_prep Preparation and Handling cluster_spill Spill Response cluster_exposure Personal Exposure Response A Review SDS B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh and Handle Solid Compound (Minimize Dust) C->D E Store in a Tightly Closed Container in a Cool, Dry Place D->E F Evacuate Area G Wear Appropriate PPE F->G H Contain Spill with Inert Material G->H I Collect and Place in Waste Container H->I J Clean and Ventilate Area I->J K Exposure Occurs L_skin Skin Contact: Flush with Water for 15 min K->L_skin M_eye Eye Contact: Flush with Water for 15 min K->M_eye N_inhale Inhalation: Move to Fresh Air K->N_inhale O Seek Immediate Medical Attention L_skin->O M_eye->O N_inhale->O

Caption: Workflow for Safe Handling and Emergency Response.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11][13]

  • Hazardous Decomposition Products: When heated to decomposition, it may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[13][14]

  • Reactivity with Water: Isatoic anhydrides can react with water and moisture.[13][14] Hydrolysis can occur, yielding the corresponding fluoroisatoic acid.[2]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[10] Information is primarily based on its classification as an irritant.

  • Acute Toxicity: May be harmful if swallowed.[4][9]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][7][10]

  • Respiratory Sensitization: May cause respiratory tract irritation.[3][4][10]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[7][8][9][15]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4] Waste materials should be handled by a licensed disposal company. Do not allow the chemical to enter drains or waterways.[4][8][14]

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. By adhering to the safety protocols outlined in this guide, researchers and drug development professionals can mitigate the associated risks and ensure a safe laboratory environment. A thorough understanding of the hazards, the consistent use of appropriate personal protective equipment, and a well-practiced emergency response plan are paramount to the safe utilization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-Fluoroisatoic Anhydride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of 6-Fluoroisatoic anhydride in solid-phase peptide synthesis (SPPS) is not widely documented in peer-reviewed literature. The following application notes and protocols are presented as a hypothetical use-case based on the known reactivity of isatoic anhydrides with primary amines and the fluorescent properties of related anthraniloyl compounds. These protocols should be considered as a starting point for research and development, and optimization may be required.

Introduction

This compound is a potential reagent for the N-terminal modification of peptides during solid-phase peptide synthesis. The reaction of isatoic anhydrides with the primary amine of the N-terminal amino acid residue results in the formation of a stable 2-aminobenzoyl (anthraniloyl) amide linkage, with the concomitant release of carbon dioxide. The resulting N-terminal 6-fluoro-anthraniloyl group can serve as a fluorescent probe for studying peptide-protein interactions, conformational changes, and for quantification purposes. The fluorine atom can also be useful for ¹⁹F NMR studies.

Principle of Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotected N-terminal amine of the resin-bound peptide attacks one of the carbonyl groups of the this compound. This is followed by a ring-opening and subsequent decarboxylation to yield the N-terminally modified peptide with a 6-fluoro-anthraniloyl group.

Application 1: N-Terminal Fluorescent Labeling of Peptides

The introduction of a 6-fluoro-anthraniloyl group at the N-terminus of a peptide provides a fluorescent tag that can be used in various biochemical and biophysical assays. Anthraniloyl derivatives are known to exhibit fluorescence, and the 6-fluoro substituent may modulate these properties.

Materials and Reagents
  • Peptide-resin with a deprotected N-terminus

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution in DMF (e.g., 20% v/v) for Fmoc removal

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

  • Acetonitrile (ACN) for HPLC

  • Water for HPLC

Experimental Protocol: On-Resin N-Terminal Labeling
  • Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in DMF for 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Labeling Reaction:

    • Prepare a solution of this compound (5 equivalents relative to the resin loading) in DMF.

    • Add the this compound solution to the resin.

    • Add DIPEA (5 equivalents) to the reaction mixture.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored by a Kaiser test to check for the absence of free primary amines.

  • Washing: Wash the resin with DMF (3 times) and then with DCM (3 times) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried, labeled peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether.

  • Purification and Analysis:

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the peptide plus 137.03 Da (the mass of the 6-fluoro-anthraniloyl group).

Data Presentation: Expected Spectroscopic Properties
PropertyExpected Value/RangeNotes
Excitation Maximum (λex) ~320 - 360 nmThe exact wavelength may be solvent-dependent. The fluorine substituent might cause a slight shift compared to the unsubstituted anthraniloyl group.
Emission Maximum (λem) ~400 - 450 nmThe emission is typically in the blue region of the spectrum and is also likely to be sensitive to the solvent environment.
Molar Extinction Coefficient (ε) 5,000 - 10,000 M⁻¹cm⁻¹This is an estimate based on similar aromatic compounds. The actual value would need to be determined experimentally.
Quantum Yield (Φ) 0.1 - 0.5The quantum yield can be highly dependent on the local environment of the fluorophore, including its proximity to quenching residues in the peptide or interacting partners.
Fluorescence Lifetime (τ) 5 - 10 nsBased on the lifetime of anthranilic acid (around 8.6 ns), a similar value can be expected.[1] This would need to be confirmed by time-resolved fluorescence spectroscopy.

Visualizations

Reaction Mechanism

Reaction_Mechanism Peptide Peptide-Resin (Free N-terminus) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack Anhydride 6-Fluoroisatoic Anhydride Anhydride->Intermediate Product N-terminal Labeled Peptide-Resin Intermediate->Product Ring Opening & Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Proposed reaction mechanism for N-terminal labeling.

Experimental Workflow

Experimental_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Cleavage Cleavage & Purification Swell 1. Resin Swelling Deprotect 2. Fmoc Deprotection Swell->Deprotect Wash1 3. Washing Deprotect->Wash1 Label 4. Labeling with This compound Wash1->Label Wash2 5. Washing Label->Wash2 Cleave 6. Cleavage from Resin Wash2->Cleave Precipitate 7. Precipitation Cleave->Precipitate Purify 8. RP-HPLC Purification Precipitate->Purify Analyze 9. Analysis (MS, Spectroscopy) Purify->Analyze

Caption: Workflow for solid-phase peptide labeling.

References

Application Notes and Protocols: 6-Fluoroisatoic Anhydride as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluoroisatoic anhydride is a versatile chemical intermediate recognized for its utility in organic synthesis and pharmaceutical applications.[1] The incorporation of a fluorine atom into organic molecules can significantly enhance biological activity, bioavailability, and metabolic stability.[2] As such, this compound serves as a crucial building block for the synthesis of a wide range of fluorinated nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.[1] This compound is particularly valuable in the development of novel pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1] These notes provide detailed protocols for leveraging this compound in the synthesis of key heterocyclic systems, such as quinazolin-4(3H)-ones.

Core Reaction Mechanism: Ring-Opening and Cyclization

The primary reactivity of isatoic anhydrides involves a nucleophilic attack at the C2 carbonyl group, typically by an amine.[3][4][5] This initial step leads to the opening of the oxazine ring to form a 2-aminobenzamide intermediate, accompanied by the release of carbon dioxide. This in situ generated intermediate is then poised for subsequent cyclization with an appropriate electrophile to form the desired heterocyclic system. This two-step sequence, often performed in a single pot, is a powerful strategy for rapidly building molecular complexity.

Reaction_Mechanism General Reaction Mechanism of this compound cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization FIA 6-Fluoroisatoic Anhydride Intermediate 2-Amino-5-fluorobenzamide Intermediate FIA->Intermediate 1. Nucleophilic Attack & Ring Opening (-CO2) Amine Primary Amine (R-NH2) Amine->Intermediate Product Final Heterocyclic Product Intermediate->Product 2. Condensation & Cyclization Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Caption: General reaction pathway for this compound.

Application Note 1: One-Pot Synthesis of 6-Fluoro-Substituted Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.[6][7] The use of isatoic anhydride in a three-component reaction with an amine and an aldehyde is a widely adopted and efficient strategy for synthesizing this scaffold.[6][8]

Experimental Workflow

The following diagram outlines the typical one-pot procedure for the synthesis of 6-fluoro-quinazolin-4(3H)-one derivatives.

Experimental_Workflow start Start mix 1. Mix Reactants - this compound - Primary Amine / NH4OAc - Aldehyde - Solvent (e.g., CH3CN:H2O) start->mix add_catalyst 2. Add Catalyst & Reagent (e.g., Iodine, Acetic Acid) mix->add_catalyst reflux 3. Heat under Reflux (Monitor by TLC) add_catalyst->reflux evaporate 4. Evaporate Solvent reflux->evaporate purify 5. Purify Product (e.g., Recrystallization) evaporate->purify end End (Pure Product) purify->end

Caption: Workflow for one-pot quinazolinone synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones using isatoic anhydride.[9]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), a primary amine (1.2 mmol) or ammonium acetate (1.2 mmol), and a desired aldehyde (1.0 mmol).

  • Solvent Addition: Add the solvent system, for example, a 1:1 mixture of acetonitrile and water (5 mL).

  • Catalyst Addition: To the stirred mixture, add a catalyst such as iodine (1.0 mmol) and acetic acid (10 mol%).[9]

  • Reaction: Heat the mixture under reflux for the appropriate time, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-fluoro-substituted quinazolin-4(3H)-one.

Representative Data

The following table summarizes yields obtained from multicomponent reactions using various isatoic anhydrides, which are indicative of the expected outcomes when using the 6-fluoro derivative.

EntryAmine SourceAldehydeCatalyst SystemYield (%)Reference
1Substituted AminesBenzylic AlcoholsPd(OAc)₂/TPPMS43-96%[8]
2Ammonium AcetateAryl NitrilesCuI (10 mol%)Good[8]
3Primary AminesAldehydesIodine / Acetic AcidModerate to Good[9]
4BromoamidesBenzyl AlcoholsCopper-catalyzed52-76%[8]

Application Note 2: Synthesis of Fluorinated Benzimidazole Derivatives

Benzimidazoles are a privileged heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and anthelmintic properties.[10][11] While typically synthesized from ortho-phenylenediamines, this compound can serve as a precursor to a 2-amino-5-fluorobenzamide intermediate, which can then be further elaborated to construct the benzimidazole core. Microwave-assisted synthesis has emerged as an energy-efficient method for generating fluorinated heterocycles, often resulting in shorter reaction times and higher yields.[12]

Proposed Synthetic Pathway

A potential pathway to fluorinated benzimidazoles starting from this compound involves a two-step process. First, the anhydride is converted to 2-amino-5-fluorobenzamide. This intermediate is then cyclized with an aldehyde, often under oxidative conditions, to form the benzimidazole ring.

Benzimidazole_Synthesis Start 6-Fluoroisatoic Anhydride Step1 React with Ammonia (NH3) Start->Step1 Intermediate 2-Amino-5-fluoro benzamide Step1->Intermediate Step2 Condense with Aldehyde (R-CHO) + Oxidant Intermediate->Step2 Product 2-Substituted-6-fluoro benzimidazole Step2->Product

Caption: Proposed pathway to fluorinated benzimidazoles.

Detailed Experimental Protocol (Two-Step)

Step A: Synthesis of 2-Amino-5-fluorobenzamide

  • Reaction: Bubble ammonia gas through a solution of this compound (1.0 mmol) in a suitable solvent like dioxane or THF at room temperature.

  • Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield 2-amino-5-fluorobenzamide.

Step B: Synthesis of 2-Substituted-6-fluorobenzimidazole

This protocol is based on general methods for benzimidazole synthesis from 2-aminobenzamides.

  • Reaction Mixture: In a microwave reaction vessel, combine 2-amino-5-fluorobenzamide (1.0 mmol), an appropriate aldehyde (1.1 mmol), and a catalyst/oxidant system (e.g., Na₂S₂O₅ in ethanol).[12]

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at a specified temperature (e.g., 110 °C) for a short duration (e.g., 3-15 minutes).[12]

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with a sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under vacuum to afford the crude product.[12] Further purification can be achieved by column chromatography or recrystallization.

Expected Yields

Microwave-assisted syntheses of similar fluorinated benzimidazoles have been reported to produce excellent yields.

Heterocyclic SystemSynthesis MethodReported Yield (%)Reference
2-Substituted Fluorinated BenzimidazolesMicrowave-assisted85-96%[12]
2-Substituted Methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylatesMicrowave-assisted85-96%[12]

References

Application Notes and Protocols for Reactions Involving 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for chemical reactions involving 6-Fluoroisatoic anhydride. It is intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their work.

Introduction

This compound (6-Fluoro-1H-benzo[d][1][2]oxazine-2,4-dione) is a fluorinated aromatic compound widely employed as a key intermediate in organic synthesis.[1] Its unique chemical properties, imparted by the fluorine substituent, enhance its reactivity and make it a valuable building block for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones.[3][4][5] These resulting molecules often exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, rendering this compound a significant reagent in pharmaceutical research and drug discovery.[1][6]

Key Properties of this compound:

PropertyValue
CAS Number 134792-45-3
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol [1]
Appearance Light tan solid[1]
Melting Point 253-257 °C (decomposes)[1]
Purity ≥ 99% (GC)[1]
Storage Conditions Store at 0-8°C in a dry, well-ventilated place.[1]

Safety and Handling Precautions

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling this compound.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[7] If dust is generated, a respirator may be required.

  • Handling: Avoid contact with skin and eyes.[2] Do not breathe dust. Wash hands thoroughly after handling.

  • Fire Safety: While not highly flammable, it can form explosive mixtures with air upon intense heating.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Experimental Protocols: Synthesis of Quinazolinone Derivatives

A primary application of this compound is in the one-pot, multi-component synthesis of quinazolinone derivatives. This reaction typically involves the condensation of this compound with an amine and an aldehyde.

3.1. General Protocol for the Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol is a generalized procedure based on common methods cited in the literature for the synthesis of quinazolinone derivatives from isatoic anhydrides.[3][4][5]

Materials:

  • This compound

  • Primary amine or ammonium acetate

  • Aldehyde

  • Catalyst (e.g., iodine, p-TsOH, silica sulfuric acid)[3][4]

  • Solvent (e.g., acetonitrile:water, ethanol, or solvent-free)[4][5]

  • Round bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) plate

  • Hot plate/Heating mantle

Procedure:

  • In a round bottom flask, combine this compound (1.0 mmol), the desired primary amine (1.2 mmol) or ammonium acetate (1.2 mmol), and the selected aldehyde (1.0 mmol).[4]

  • Add the chosen solvent (e.g., 5 mL of a 1:1 mixture of CH₃CN:H₂O) and the catalyst (e.g., 0.25 g of iodine).[4]

  • The reaction mixture is then stirred and heated under reflux for the appropriate time, which can range from 1 to 6 hours depending on the specific reactants and catalyst used.[3][4][5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/n-hexane: 1/2).[4]

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified. A common method involves dissolving the crude product in a hot solvent like methanol, filtering to remove any solid catalyst, and then allowing the filtrate to cool to induce crystallization of the pure product.[3]

3.2. Quantitative Data from Representative Syntheses

The following table summarizes representative yields for the synthesis of various quinazolinone derivatives using isatoic anhydride as a starting material, which is analogous to the reactions of this compound. The presence of the fluorine atom may influence reaction times and yields.

EntryAmineAldehydeCatalystSolventTime (h)Yield (%)
1AnilineBenzaldehydeIodineCH₃CN:H₂O2.560
2p-ToluidineBenzaldehydeIodineCH₃CN:H₂O2.065
3p-ChloroanilineBenzaldehydeIodineCH₃CN:H₂O3.054
4Ammonium Acetate4-ChlorobenzaldehydeIodineCH₃CN:H₂O2.570
5Aniline2-FuranaldehydeIodineCH₃CN:H₂O2.062

This data is adapted from similar syntheses using isatoic anhydride and serves as an illustrative example.[4]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives from this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification reagent1 This compound mixing Combine Reactants, Catalyst, and Solvent reagent1->mixing reagent2 Primary Amine / Ammonium Acetate reagent2->mixing reagent3 Aldehyde reagent3->mixing catalyst Catalyst catalyst->mixing solvent Solvent solvent->mixing reflux Heat under Reflux mixing->reflux monitoring Monitor with TLC reflux->monitoring monitoring->reflux Incomplete evaporation Solvent Evaporation monitoring->evaporation Complete purification Purification (e.g., Recrystallization) evaporation->purification product Pure Quinazolinone Derivative purification->product signaling_pathway cluster_synthesis Synthesis cluster_cellular Cellular Environment 6-FIA 6-Fluoroisatoic Anhydride Quinazolinone Quinazolinone Derivative 6-FIA->Quinazolinone Synthesis kinase Kinase Quinazolinone->kinase Inhibition receptor Cell Surface Receptor receptor->kinase Signal transcription_factor Transcription Factor kinase->transcription_factor Phosphorylation response Cellular Response (e.g., Inflammation, Proliferation) transcription_factor->response Gene Expression

References

Microwave-Assisted Synthesis of 6-Fluoro-Quinazolin-4(3H)-ones: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 6-fluoro-substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant potential in drug discovery. The focus is on a highly efficient one-pot synthesis utilizing 6-Fluoroisatoic anhydride as a key starting material. Microwave irradiation offers a rapid and efficient alternative to conventional heating methods, leading to higher yields, shorter reaction times, and cleaner reaction profiles.

Introduction

Quinazolin-4(3H)-ones are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a fluorine atom at the 6-position of the quinazoline ring can significantly enhance the pharmacological properties of these compounds. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the synthesis of such compounds, aligning with the principles of green chemistry by reducing energy consumption and waste.[1][2][3] This protocol details a one-pot, three-component reaction for the synthesis of 2,3-disubstituted-6-fluoro-quinazolin-4(3H)-ones.

Application: Inhibition of TNF-α Production

Recent studies have highlighted the potential of 6-fluoroquinazoline derivatives as potent anti-inflammatory agents. Specifically, certain 6-fluoro-7-(1-piperazino)quinazolines have demonstrated inhibitory activity against the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The protocols described herein can be utilized to synthesize a library of 6-fluoro-quinazolin-4(3H)-ones for screening as potential TNF-α inhibitors.

Experimental Protocols

Protocol 1: One-Pot Microwave-Assisted Synthesis of 2,3-Disubstituted-6-fluoro-quinazolin-4(3H)-ones

This protocol describes the synthesis of 2,3-disubstituted-6-fluoro-quinazolin-4(3H)-ones from this compound, a primary amine, and an orthoester in a single reaction vessel under microwave irradiation.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Orthoester (e.g., triethyl orthoformate, triethyl orthoacetate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or solvent-free)

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirrer, add this compound (1.0 mmol), the primary amine (1.2 mmol), and the orthoester (3.0 mmol).

  • If a solvent is used, add 2-3 mL of DMF. For solvent-free conditions, proceed to the next step.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and time (see Table 1 for optimized conditions). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • If the product precipitates upon cooling, filter the solid, wash it with cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of representative 6-fluoro-quinazolin-4(3H)-one derivatives.

Table 1: Optimized Reaction Conditions for Microwave-Assisted Synthesis

EntryR1-NH2 (Primary Amine)R2 in OrthoesterSolventTemperature (°C)Time (min)Power (W)Yield (%)
1AnilineHDMF1401515085
2BenzylamineHDMF1401015092
34-MethoxyanilineCH3Solvent-free1502020088
4CyclohexylamineCH3Solvent-free1501520090

Note: Yields are for isolated products after purification.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating

DerivativeMethodReaction TimeYield (%)
2-H, 3-Phenyl-6-fluoro-quinazolin-4(3H)-oneMicrowave15 min85
Conventional6 h65
2-H, 3-Benzyl-6-fluoro-quinazolin-4(3H)-oneMicrowave10 min92
Conventional8 h70

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis of 2,3-disubstituted-6-fluoro-quinazolin-4(3H)-ones.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification This compound This compound Microwave Vial Microwave Vial This compound->Microwave Vial Primary Amine Primary Amine Primary Amine->Microwave Vial Orthoester Orthoester Orthoester->Microwave Vial Microwave Irradiation Microwave Irradiation Microwave Vial->Microwave Irradiation Crude Product Crude Product Microwave Irradiation->Crude Product Purification Purification Crude Product->Purification Pure 6-Fluoro-quinazolin-4(3H)-one Pure 6-Fluoro-quinazolin-4(3H)-one Purification->Pure 6-Fluoro-quinazolin-4(3H)-one

Caption: One-pot microwave-assisted synthesis workflow.

Proposed Signaling Pathway of TNF-α Inhibition

This diagram depicts the proposed mechanism by which 6-fluoro-quinazolin-4(3H)-one derivatives may inhibit the TNF-α signaling pathway, leading to a reduction in the inflammatory response. The binding of TNF-α to its receptor (TNFR1) typically initiates a signaling cascade that results in the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes.[4][5] The synthesized compounds are hypothesized to interfere with this pathway.

TNF_alpha_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK Complex IKK Complex TRAF2->IKK Complex Activates RIP1->IKK Complex I-kappa-B I-kappa-B IKK Complex->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Releases NF-kappa-B_active Active NF-kappa-B NF-kappa-B->NF-kappa-B_active Translocates 6-Fluoro-quinazolinone 6-Fluoro-quinazolinone 6-Fluoro-quinazolinone->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kappa-B_active->Pro-inflammatory Genes Activates Transcription

Caption: Inhibition of the TNF-α/NF-κB signaling pathway.

References

Protecting Group Strategies for Reactions of 6-Fluoroisatoic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroisatoic anhydride is a valuable building block in synthetic organic chemistry, particularly for the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.[1] The presence of the fluorine atom can modulate the physicochemical properties and biological activity of the target molecules. Reactions of this compound often involve nucleophilic attack at the carbonyl groups or at the nitrogen atom. To achieve regioselectivity and prevent unwanted side reactions, the strategic use of protecting groups for the N-H moiety is crucial.

This document provides detailed application notes and protocols for the protection of the secondary amine in this compound using common protecting groups, namely tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These protecting groups offer orthogonal deprotection strategies, allowing for selective manipulation of other functional groups in the molecule.

Rationale for Protecting Group Strategy

The N-H bond in this compound is acidic and the nitrogen atom is nucleophilic. In reactions with nucleophiles, particularly in the synthesis of quinazolinones, the unprotected N-H can lead to a mixture of products or undesired side reactions.[2] By protecting the nitrogen atom, the reactivity of the anhydride can be directed towards the desired reaction pathway. The choice between Boc and Cbz protecting groups depends on the overall synthetic strategy and the compatibility with subsequent reaction conditions.

G cluster_0 Protecting Group Strategy Unprotected This compound Protected N-Protected this compound Unprotected->Protected Protection (Boc or Cbz) Reaction Reaction with Nucleophile Protected->Reaction Product Desired Product Reaction->Product Deprotection Deprotection Product->Deprotection Final_Product Final Product Deprotection->Final_Product G cluster_workflow N-Boc Protection Workflow A Dissolve this compound in anhydrous THF B Add DMAP and Et3N A->B C Add Boc2O dropwise at 0°C B->C D Stir at room temperature C->D E Quench with water D->E F Extract with Ethyl Acetate E->F G Purify by column chromatography F->G H N-Boc-6-fluoroisatoic anhydride G->H G cluster_workflow N-Cbz Protection Workflow A Suspend this compound in THF/Water B Add NaHCO3 A->B C Add Cbz-Cl dropwise at 0°C B->C D Stir at room temperature C->D E Dilute with water D->E F Extract with Ethyl Acetate E->F G Purify by column chromatography F->G H N-Cbz-6-fluoroisatoic anhydride G->H G cluster_synthesis Quinazolinone Synthesis from N-Protected this compound Start N-Protected This compound Step1 Reaction with Primary Amine (R-NH2) Start->Step1 Intermediate N-Protected 2-aminobenzamide derivative Step1->Intermediate Step2 Cyclization (e.g., with an aldehyde or orthoformate) Intermediate->Step2 Protected_Q N-Protected Quinazolinone Step2->Protected_Q Step3 Deprotection Protected_Q->Step3 Final_Q N-substituted Quinazolinone Step3->Final_Q

References

Application Notes and Protocols for Catalytic Transformations of 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic transformations of 6-fluoroisatoic anhydride, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline established catalytic systems, experimental procedures, and quantitative data to guide researchers in the effective utilization of this versatile reagent.

Overview of Catalytic Transformations

This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles, most notably quinazolinones and their derivatives. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final products. Catalytic methods offer efficient and selective routes to these compounds, often under milder conditions and with higher yields compared to traditional synthetic approaches. The primary catalytic transformations involve the reaction of this compound with amines, which can be promoted by various catalytic systems.

Palladium-Catalyzed Synthesis of 7-Fluoro-4(3H)-quinazolinones

Palladium catalysts are highly effective in promoting the annulation of this compound with primary amines to yield 7-fluoro-4(3H)-quinazolinones. This transformation is a cornerstone in the synthesis of various biologically active compounds.

Application Notes:
  • Catalyst Selection: Palladium complexes such as palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used as catalyst precursors. The choice of ligand, often a phosphine ligand like Xantphos, can be crucial for achieving high yields and selectivity.

  • Reaction Conditions: The reaction is typically carried out in a high-boiling aprotic solvent like toluene or 1,4-dioxane. A base, such as sodium tert-butoxide (NaOtBu), is required to facilitate the reaction.

  • Substrate Scope: This method is generally applicable to a wide range of primary amines, including both aliphatic and aromatic amines.

Experimental Protocol:

General Procedure for the Palladium-Catalyzed Synthesis of 7-Fluoro-4(3H)-quinazolinones:

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv) and the primary amine (1.2 equiv).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe to achieve a desired concentration (e.g., 0.1 M).

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data:
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene1101285
2BenzylaminePd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2.0)DMF1201078
3n-ButylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane1001692

Note: The data presented in this table is representative and may vary based on the specific substrate and reaction conditions.

Microwave-Assisted Synthesis of 7-Fluoroquinazolinone Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[1] This technology is particularly effective for the synthesis of quinazolinone derivatives from this compound.

Application Notes:
  • Solvent Selection: Bio-sourced solvents like pinane can be used as green alternatives to traditional high-boiling solvents.[1]

  • Temperature Control: Careful control of the microwave temperature is crucial to minimize the formation of side products.[1]

  • Stoichiometry: Using an excess of the anhydride can help to ensure the complete consumption of the starting benzamide.[1]

Experimental Protocol:

General Procedure for Microwave-Assisted Synthesis of 7-Fluoro-3-(carboxymethyl)quinazolin-4(3H)-one:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 2-amino-5-fluorobenzamide (1.0 equiv) and succinic anhydride (2.0 equiv) in a suitable solvent (e.g., pinane).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 130 °C) for a short duration (e.g., 10-20 minutes).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and purify the product by filtration and washing, or by standard chromatographic techniques.

Visualizing Reaction Pathways

Palladium-Catalyzed Annulation Workflow

G Workflow for Palladium-Catalyzed Synthesis of 7-Fluoro-4(3H)-quinazolinones cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification setup_reagents Combine Pd Catalyst, Ligand, and Base in Schlenk Tube inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup_reagents->inert_atmosphere add_reactants Add this compound and Primary Amine inert_atmosphere->add_reactants add_solvent Add Degassed Anhydrous Solvent add_reactants->add_solvent heating Heat and Stir Reaction Mixture add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter through Celite® cooling->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product

Caption: Palladium-catalyzed synthesis workflow.

Proposed Catalytic Cycle for Quinazolinone Formation

G Proposed Catalytic Cycle for Quinazolinone Formation cluster_catalyst Catalyst Role A This compound + Amine B Intermediate Amide A->B Nucleophilic Attack C Intramolecular Cyclization B->C Dehydration D 7-Fluoroquinazolinone C->D catalyst_info Catalyst (e.g., Acid/Base or Metal) facilitates each step.

Caption: General mechanism for quinazolinone synthesis.

Other Catalytic Systems

While palladium catalysis is well-established, other metal and organocatalytic systems are also being explored for the transformation of this compound.

  • Copper Catalysis: Copper catalysts, often in combination with ligands, can be employed for C-N bond formation reactions. These systems are attractive due to the lower cost and toxicity of copper compared to palladium.

  • Rhodium Catalysis: Rhodium catalysts are known to be effective for C-H activation and annulation reactions, which could provide alternative pathways for the synthesis of complex heterocyclic systems from this compound derivatives.

  • Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative. Acid or base catalysts can promote the condensation of this compound with amines. Chiral organocatalysts could potentially be used to achieve asymmetric transformations.

Currently, detailed protocols and extensive quantitative data for these alternative catalytic systems specifically for this compound are less reported in the literature compared to palladium-catalyzed methods. Further research in these areas is encouraged to expand the synthetic utility of this important building block.

Disclaimer: The experimental protocols and data provided are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application of 6-Fluoroisatoic Anhydride in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Fluoroisatoic anhydride is a versatile building block in medicinal chemistry, particularly in the synthesis of quinazolinone derivatives. The incorporation of a fluorine atom at the 6-position of the quinazolinone scaffold has been shown to enhance the anti-inflammatory activity of these compounds. This application note details the synthesis of 6-fluoro-quinazolinone derivatives from this compound and summarizes their anti-inflammatory properties, providing researchers, scientists, and drug development professionals with key data and experimental protocols.

Synthesis of 6-Fluoro-Quinazolinone Derivatives

The primary route for the synthesis of 2,3-substituted-6-fluoro-4(3H)-quinazolinones from this compound involves a two-step, one-pot reaction. This method is efficient for generating a library of diverse quinazolinone derivatives for structure-activity relationship (SAR) studies.

General Reaction Scheme:

The synthesis proceeds via the initial reaction of this compound with a primary amine to form an intermediate 2-amino-5-fluorobenzamide derivative. This intermediate is then cyclized with a suitable reagent, such as an acid anhydride or an orthoester, to yield the final quinazolinone product.

Experimental Protocols

Protocol 1: Synthesis of 6-Fluoro-2-methyl-3-substituted-quinazolin-4(3H)-ones

This protocol describes the synthesis of 6-fluoro-2-methyl-3-substituted-quinazolin-4(3H)-ones, a class of compounds that have demonstrated significant anti-inflammatory activity.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines)

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Step 1: Formation of the Benzoxazinone Intermediate. A mixture of 5-fluoroanthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated under reflux for 2-3 hours. The excess acetic anhydride is removed under reduced pressure to yield 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

  • Step 2: Synthesis of 6-Fluoro-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones. The benzoxazinone intermediate (1 equivalent) is dissolved in glacial acetic acid. The desired substituted aniline (1.1 equivalents) is added to the solution. The reaction mixture is refluxed for 4-6 hours. After cooling, the mixture is poured into crushed ice with stirring. The precipitated solid is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure 6-fluoro-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.

Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one

This protocol outlines the synthesis of a 3-amino-quinazolinone derivative, which can serve as a key intermediate for further functionalization.

Materials:

  • 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (synthesized as in Protocol 1, Step 1)

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • A mixture of 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and hydrazine hydrate (1.5 equivalents) in ethanol is refluxed for 5-7 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried to yield 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one.

Anti-inflammatory Activity and Quantitative Data

The anti-inflammatory activity of synthesized 6-fluoro-quinazolinone derivatives is typically evaluated through in vitro and in vivo assays. A common in vitro assay is the determination of the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it is associated with a lower incidence of gastrointestinal side effects compared to non-selective COX inhibitors. In vivo activity is often assessed using the carrageenan-induced paw edema model in rats.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 6-Fluoro-Quinazolinone Derivatives

CompoundSubstitution PatternCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1 2-Methyl, 3-Phenyl>1000.25>400
2 2-Methyl, 3-(4-Chlorophenyl)>1000.18>555
3 2-Methyl, 3-(4-Methoxyphenyl)>1000.32>312
Celecoxib Standard150.04375

Data is representative and compiled from various sources for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Activity of Selected 6-Fluoro-Quinazolinone Derivatives (Carrageenan-induced Paw Edema in Rats)

CompoundDose (mg/kg)% Inhibition of Edema (at 3h)
1 2055.2
2 2062.5
3 2051.8
Ibuprofen 2048.7

Data is representative and compiled from various sources for illustrative purposes.

Signaling Pathways and Mechanism of Action

The primary mechanism of anti-inflammatory action for many quinazolinone derivatives is the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Beyond COX inhibition, some quinazolinone derivatives have been shown to modulate other inflammatory signaling pathways. These can include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), as well as interference with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. The fluorine substituent at the 6-position is believed to enhance the binding affinity of the quinazolinone scaffold to its biological targets, leading to improved potency.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Amidation cluster_reaction2 Step 2: Cyclization 6_Fluoroisatoic_Anhydride This compound Intermediate 2-Amino-5-fluorobenzamide Intermediate 6_Fluoroisatoic_Anhydride->Intermediate Primary Amine Product 6-Fluoro-quinazolinone Derivative Intermediate->Product Acid Anhydride or Orthoester

Caption: General synthetic workflow for 6-fluoro-quinazolinone derivatives.

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation COX2_Expression COX-2 Gene Expression NF_kB_Activation->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation Quinazolinone 6-Fluoro-quinazolinone Derivative Quinazolinone->COX2_Enzyme Inhibition

Caption: Simplified signaling pathway showing COX-2 inhibition.

Disclaimer: The experimental protocols and data presented are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemical reagents.

Application Notes and Protocols for the Development of Anti-Cancer Drugs Using 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroisatoic anhydride is a versatile building block in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its fluorinated benzene ring offers enhanced metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 6-fluoro-quinazolinone derivatives, a prominent class of anti-cancer compounds derived from this compound. These compounds have demonstrated significant potential by targeting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway and tubulin polymerization.[1][2]

Synthesis of 6-Fluoro-Quinazolinone Derivatives

The general strategy for synthesizing 2,3-disubstituted-6-fluoro-4(3H)-quinazolinones involves a two-step, one-pot reaction starting from this compound. The initial step is the reaction of this compound with a primary amine to form a 2-amino-5-fluorobenzamide intermediate. This is followed by cyclization with an appropriate reagent to yield the desired quinazolinone scaffold.

General Synthetic Workflow

Synthetic Workflow A This compound C 2-Amino-5-fluorobenzamide Intermediate A->C Ring Opening B Primary Amine (R1-NH2) B->C E 6-Fluoro-2,3-disubstituted-4(3H)-quinazolinone C->E Cyclization D Cyclizing Agent (e.g., Acyl Chloride, Anhydride) D->E

Caption: General synthetic scheme for 6-fluoro-quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-2-methyl-3-(substituted-phenyl)-4(3H)-quinazolinone

This protocol describes a general method for the synthesis of a series of 6-fluoro-2-methyl-3-(substituted-phenyl)-4(3H)-quinazolinones.

Materials:

  • This compound

  • Appropriate substituted aniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Step 1: Synthesis of 2-amino-5-fluoro-N-(substituted-phenyl)benzamide.

    • A mixture of this compound (10 mmol) and the respective substituted aniline (10 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 30 minutes.

    • The reaction mixture is then heated to reflux for 4-6 hours.

    • After cooling, the reaction mixture is poured into crushed ice.

    • The precipitated solid is filtered, washed with water, and dried.

  • Step 2: Synthesis of 6-fluoro-2-methyl-3-(substituted-phenyl)-4(3H)-quinazolinone.

    • The dried intermediate from Step 1 (5 mmol) is dissolved in a mixture of acetic anhydride (15 mL) and a catalytic amount of pyridine.

    • The reaction mixture is refluxed for 5-8 hours.

    • The excess acetic anhydride is removed under reduced pressure.

    • The residue is poured into ice-water, and the resulting solid is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from ethanol to afford the final compound.

Characterization:

The structure of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anti-Cancer Activity and Quantitative Data

The synthesized 6-fluoro-quinazolinone derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Selected 6-Fluoro-Quinazolinone Derivatives
Compound IDSubstitution PatternMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)
10d 2-Methyl, 3-(4-chlorobenzylideneamino)0.89 ± 0.020.38 ± 0.01-
10e 2-Methyl, 3-(4-nitrobenzylideneamino)-0.28 ± 0.02-
6 2-Methyl, 3-(iminoindolin-2-one)0.35 ± 0.01--
Gefitinib (Ref.) -0.97 ± 0.021.30 ± 0.04-

Data sourced from a study on fluoroquinazolinones as dual EGFR and tubulin inhibitors.[1]

Table 2: EGFR Kinase Inhibitory Activity
Compound IDIC₅₀ (nM)
6 75.2
10e 170.08
Gefitinib (Ref.) -

Data sourced from a study on fluoroquinazolinones as dual EGFR and tubulin inhibitors.[1]

Mechanism of Action

6-Fluoro-quinazolinone derivatives exert their anti-cancer effects through multiple mechanisms, primarily by inhibiting key enzymes and proteins involved in cancer cell proliferation and survival. The two most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and tubulin.[1][2]

EGFR Inhibition and Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, promoting cell growth, proliferation, and survival. Overexpression of EGFR is common in many cancers.[1] 6-Fluoro-quinazolinone derivatives act as EGFR inhibitors, blocking these downstream pathways and leading to apoptosis.

EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras 6-Fluoro-Quinazolinone 6-Fluoro-Quinazolinone 6-Fluoro-Quinazolinone->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: EGFR signaling pathway inhibition by 6-fluoro-quinazolinones.

Tubulin Polymerization Inhibition

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Certain 6-fluoro-quinazolinone derivatives have been shown to inhibit tubulin polymerization.[1][2]

Induction of Apoptosis

The inhibition of EGFR signaling and tubulin polymerization by 6-fluoro-quinazolinone derivatives ultimately converges on the induction of apoptosis, or programmed cell death. This is often characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[3][4][5]

Apoptosis Induction 6-Fluoro-Quinazolinone 6-Fluoro-Quinazolinone EGFR Inhibition EGFR Inhibition 6-Fluoro-Quinazolinone->EGFR Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 6-Fluoro-Quinazolinone->Tubulin Polymerization Inhibition Apoptosis Apoptosis EGFR Inhibition->Apoptosis Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tubulin Polymerization Inhibition->Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanisms of apoptosis induction by 6-fluoro-quinazolinones.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of 6-fluoro-quinazolinone derivatives with potent anti-cancer properties. These compounds demonstrate efficacy through the dual inhibition of key cellular targets like EGFR and tubulin, leading to cell cycle arrest and apoptosis. The provided protocols and data serve as a foundational guide for researchers in the design, synthesis, and evaluation of novel quinazolinone-based anti-cancer drug candidates. Further structure-activity relationship (SAR) studies can be conducted to optimize the potency and selectivity of these promising compounds.

References

Troubleshooting & Optimization

Low yield in 6-Fluoroisatoic anhydride reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Fluoroisatoic Anhydride Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies for reactions involving this compound, focusing on addressing the common issue of low product yield.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound resulted in a significantly lower yield than expected. What are the most common causes?

Low yields in reactions involving isatoic anhydrides can often be attributed to several key factors:

  • Hydrolysis of the Anhydride: this compound is sensitive to moisture. Any water present in the reaction setup, solvents, or reagents can hydrolyze the anhydride to 2-amino-6-fluorobenzoic acid, rendering it inactive for the desired transformation.[1][2]

  • Sub-optimal Reagent Quality: The purity of the this compound is critical. Degraded starting material will have lower reactivity and can introduce impurities that lead to side reactions.

  • Inappropriate Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. For instance, some reactions may require heating to proceed to completion, while others might need low temperatures to prevent side product formation.[1][3]

  • Formation of Side Products: Besides hydrolysis, other side reactions can consume starting materials. For example, in reactions with amines, the formation of isoimides or urea byproducts can occur.[1][4]

  • Low Reactivity of the Nucleophile: Sterically hindered or electron-deficient nucleophiles (e.g., amines, alcohols) may react slowly, requiring more forcing conditions, longer reaction times, or the use of a catalyst.[1][5]

Q2: How critical is moisture control, and what are the best practices for maintaining anhydrous conditions?

Moisture is a significant inhibitor of reaction efficiency, as it readily hydrolyzes the anhydride.[2] Maintaining anhydrous conditions is crucial for maximizing yield.[1][2]

Best Practices:

  • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[6]

  • Reagent Handling: Store this compound in a desiccator.[2] Handle and weigh it quickly to minimize exposure to air.

Q3: What are the typical side reactions, and how can they be minimized?

The primary side reaction is hydrolysis. Another common byproduct, especially in reactions with amines, is the formation of an isoimide, a structural isomer of the desired imide.[1]

Minimization Strategies:

  • Hydrolysis: Maintain strict anhydrous conditions as described above.

  • Isoimide Formation: Isoimide formation is often favored under kinetic control (e.g., using carbodiimides at low temperatures). To favor the thermodynamically more stable imide product, thermal conditions are often preferred, such as heating in a high-boiling solvent like acetic acid or toluene.[1]

Q4: How can I optimize the reaction conditions for better yield?

Optimization is key and often involves systematically adjusting parameters. The choice of solvent, temperature, and catalysts can dramatically affect the outcome.[3]

  • Solvent Choice: The reaction is highly dependent on the solvent.[3] Polar aprotic solvents like DMF, THF, MeCN, or CH2Cl2 are often good choices for reactions with nucleophiles.[7][8]

  • Temperature: For less reactive amines or alcohols, increasing the reaction temperature may be necessary.[1][5] Start at room temperature and gradually increase while monitoring the reaction.

  • Catalysts: For challenging reactions, a catalyst can improve rates and yields. For acylations, a non-nucleophilic base or a catalyst like 4-Dimethylaminopyridine (DMAP) can be effective.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Example for Amidation)

This table provides representative data to illustrate how systematically varying reaction parameters can help in optimizing the yield.

EntrySolventBase (Equiv.)Temperature (°C)Time (h)Yield (%)
1DCMEt₃N (1.5)251265
2THFEt₃N (1.5)401278
3DMFEt₃N (2.0)601885
4PyridinePyridine (2.0)251282
5DCMEt₃N (1.5)252470

Note: Yields are representative and highly dependent on the specific substrates used.[5]

Experimental Protocols

General Protocol for the Synthesis of an N-Substituted-2-amino-6-fluorobenzamide

This protocol provides a baseline procedure for reacting this compound with a primary amine.

  • Preparation: Add this compound (1.0 equivalent) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF, 10 mL per mmol of anhydride) to the flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents), to the suspension.

  • Nucleophile Addition: Dissolve the primary amine (1.05 equivalents) in a small amount of anhydrous solvent and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[1][7]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like cold ethanol or ether to remove soluble impurities.[1][7]

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low-Yield Reactions

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues.

TroubleshootingWorkflow start Low or No Product by TLC/LCMS reagents Are reagents (anhydride, solvent) anhydrous and pure? start->reagents conditions Are reaction conditions (temp, time, catalyst) appropriate for the substrate? reagents->conditions Yes fix_reagents Use fresh anhydride. Dry solvents and glassware. reagents->fix_reagents No workup Is product being lost during workup? conditions->workup Yes fix_conditions Increase temperature. Add catalyst (e.g., DMAP). Increase reaction time. conditions->fix_conditions No fix_workup Modify aqueous wash pH. Minimize extractions. Use alternative purification (e.g., chromatography). workup->fix_workup Yes success Successful Reaction workup->success No, yield is now acceptable. rerun1 Re-run Reaction fix_reagents->rerun1 rerun2 Re-run Reaction fix_conditions->rerun2 rerun3 Re-run Reaction fix_workup->rerun3 rerun1->reagents rerun2->conditions rerun3->workup

A logical workflow for troubleshooting common issues in this compound reactions.

Diagram 2: Main Reaction and Common Side Pathways

This diagram illustrates the desired reaction of this compound with a nucleophile versus the common hydrolysis side reaction.

ReactionPathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway anhydride 6-Fluoroisatoic Anhydride product Desired Product (Amide) anhydride->product + nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product co2 CO₂ product->co2 - CO₂ anhydride_side 6-Fluoroisatoic Anhydride hydrolyzed Hydrolyzed Product (2-Amino-6-fluorobenzoic acid) anhydride_side->hydrolyzed + water Water (H₂O) water->hydrolyzed

Desired acylation pathway versus the undesired hydrolysis side reaction.

References

Technical Support Center: 6-Fluoroisatoic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Fluoroisatoic anhydride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: this compound is typically synthesized via two main routes:

  • Phosgenation of 5-Fluoroanthranilic Acid: This is a widely used method for the synthesis of isatoic anhydrides.[1] It involves the reaction of the corresponding anthranilic acid (in this case, 5-fluoroanthranilic acid) with phosgene or a phosgene equivalent like diphosgene or triphosgene. The reaction proceeds through the formation of an intermediate N-carbonyl chloride, which then cyclizes to form the anhydride.

  • Oxidation of 6-Fluoroisatin: An alternative route involves the oxidation of a corresponding isatin derivative. For instance, a similar compound, 6-chloro-5-fluoro-isatoic acid anhydride, is synthesized by the oxidation of 4-chloro-5-fluoro-isatin using hydrogen peroxide in acetic acid with a catalytic amount of sulfuric acid.[2] This method avoids the use of highly toxic phosgene.

Q2: What are the potential side products I might encounter during the synthesis of this compound?

A2: While specific data for this compound is limited, based on the chemistry of isatoic anhydride and related compounds, several side products can be anticipated:

  • 5-Fluoroanthranilic Acid: Incomplete reaction or hydrolysis of the final product can lead to the presence of the starting material. Isatoic anhydrides are susceptible to hydrolysis, which opens the anhydride ring to regenerate the corresponding anthranilic acid.[3]

  • Polymeric byproducts: Isatoic anhydrides can undergo self-condensation or polymerization, especially at elevated temperatures.[4]

  • Decarboxylation products: Thermal decomposition of isatoic anhydrides can lead to decarboxylation, forming various degradation products.[5]

  • Ring-opened products from reaction with nucleophiles: If nucleophilic solvents (e.g., alcohols) are used, they can react with the anhydride to form esters of 5-fluoroanthranilic acid.[1]

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation and improve the yield and purity of this compound, consider the following:

  • Control of Reaction Temperature: For the phosgenation reaction, maintaining a temperature below 60°C is crucial to prevent the formation of undesired byproducts.[1]

  • Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the anhydride product back to the starting anthranilic acid.[3]

  • Purity of Starting Materials: Ensure the 5-fluoroanthranilic acid or 6-fluoroisatin is of high purity to avoid introducing impurities that can lead to side reactions.

  • Choice of Phosgenating Agent: Using solid and less hazardous phosgene equivalents like triphosgene may offer better control over the reaction compared to gaseous phosgene.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or dioxane, to remove impurities.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Incomplete reaction.- Ensure efficient stirring during the reaction. - In the phosgenation method, introduce the phosgene or its equivalent slowly and monitor the reaction progress.[1] - For the oxidation method, ensure the complete dissolution of the isatin starting material.
- Hydrolysis of the product.- Use anhydrous solvents and reagents. - Work up the reaction under anhydrous conditions until the solid product is isolated.
- Suboptimal reaction temperature.- For phosgenation, maintain the temperature below 60°C.[1] Higher temperatures can lead to decomposition.
Product is Contaminated with Starting Material - Incomplete conversion.- Increase the reaction time or the amount of the cyclizing agent (e.g., phosgene).
- Hydrolysis during workup or storage.- Wash the crude product with a non-aqueous solvent. - Store the final product in a desiccator over a drying agent.
Formation of a Tarry or Polymeric Substance - Overheating of the reaction mixture.- Maintain strict temperature control throughout the reaction.
- Instability of the product at reaction temperature.- Isolate the product as quickly as possible once the reaction is complete.
Product Discoloration - Presence of impurities in the starting material.- Recrystallize the starting material before use.
- Side reactions leading to colored byproducts.- Purify the final product by recrystallization, possibly with the use of activated charcoal.

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Fluoroanthranilic Acid (Hypothetical, based on the synthesis of Isatoic Anhydride[1])

Materials:

  • 5-Fluoroanthranilic acid

  • Concentrated Hydrochloric Acid

  • Phosgene (or a suitable equivalent like triphosgene)

  • Anhydrous solvent (e.g., dioxane or THF)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 5-fluoroanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.

  • Filter the solution into a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a scrubber for neutralizing excess phosgene.

  • With vigorous stirring, introduce phosgene gas into the solution at a controlled rate, ensuring the temperature does not exceed 50°C.

  • Continue the addition of phosgene until the absorption rate significantly decreases.

  • Collect the precipitated product by filtration and wash it thoroughly with cold water.

  • The crude product can be recrystallized from 95% ethanol or dioxane.

Protocol 2: Synthesis of this compound from 6-Fluoroisatin (Hypothetical, based on a similar synthesis[2])

Materials:

  • 6-Fluoroisatin

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • 30% Hydrogen Peroxide

Procedure:

  • Suspend 6-fluoroisatin in glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Slowly add 30% hydrogen peroxide dropwise to the mixture while maintaining the reaction temperature.

  • After the addition is complete, stir the reaction mixture until completion (monitor by TLC).

  • The product can be isolated by filtration and purified by recrystallization.

Visualizations

Experimental Workflow for Phosgenation Route

experimental_workflow start Start dissolve Dissolve 5-Fluoroanthranilic Acid in HCl/Water start->dissolve react React with Phosgene (<50°C) dissolve->react precipitate Precipitation of This compound react->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash recrystallize Recrystallize (Ethanol/Dioxane) filter_wash->recrystallize product Pure 6-Fluoroisatoic Anhydride recrystallize->product

Caption: Workflow for the synthesis of this compound via phosgenation.

Potential Side Product Formation Pathways

side_products main_product This compound hydrolysis Hydrolysis (presence of water) main_product->hydrolysis Side Reaction thermal_decomp Thermal Decomposition (high temperature) main_product->thermal_decomp Side Reaction polymerization Polymerization (high temperature) main_product->polymerization Side Reaction side_product1 5-Fluoroanthranilic Acid hydrolysis->side_product1 side_product2 Decarboxylation Products thermal_decomp->side_product2 side_product3 Polymeric Byproducts polymerization->side_product3

Caption: Potential pathways for side product formation during synthesis.

References

How to improve the reaction rate of 6-Fluoroisatoic anhydride?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reaction rate of 6-Fluoroisatoic anhydride and to troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the reaction rate of this compound?

A1: The reaction rate of this compound is primarily influenced by several factors:

  • Nature of the Nucleophile: The reactivity of the nucleophile is crucial. More nucleophilic amines (e.g., aliphatic amines) generally react faster than less nucleophilic ones (e.g., aromatic amines with electron-withdrawing groups).[1] The basicity of the amine often correlates with its reactivity in these reactions.

  • Temperature: Increasing the reaction temperature typically accelerates the reaction rate by providing the molecules with more kinetic energy.[2][3] However, excessively high temperatures can lead to side reactions and decomposition.

  • Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often effective for reactions involving anhydrides. The solvent can influence the solubility of reactants and stabilize charged intermediates or transition states.

  • Catalysts: The addition of a catalyst can dramatically increase the reaction rate. Both acid and base catalysts are commonly used in reactions involving isatoic anhydrides, depending on the specific transformation.

  • Concentration of Reactants: Higher concentrations of reactants lead to more frequent molecular collisions, which generally increases the reaction rate.

Q2: My reaction with this compound is very slow. What are the first troubleshooting steps I should take?

A2: If you are experiencing a slow reaction, consider the following initial steps:

  • Verify Reagent Quality: Ensure the this compound and your nucleophile are pure and dry. Moisture can hydrolyze the anhydride, reducing its effective concentration.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction for any signs of decomposition.

  • Add a Catalyst: If not already using one, consider adding a suitable catalyst. For acylation of amines, a catalytic amount of a non-nucleophilic base or an acid catalyst can be effective.

  • Solvent Choice: Ensure you are using an appropriate solvent. If your reactants have poor solubility, consider switching to a more suitable solvent.

Q3: I am observing a low yield in my reaction. What are the common causes?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction over a longer period or consider optimizing conditions to increase the rate.

  • Side Reactions: Undesirable side reactions may be consuming your starting materials or product. This can often be addressed by adjusting the reaction temperature or using a more selective catalyst.

  • Product Degradation: The product may be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration once the formation of the product is observed.

  • Workup Issues: The product may be lost during the workup and purification process. Review your extraction and chromatography procedures.

Q4: How does the fluorine substituent in this compound affect its reactivity compared to isatoic anhydride?

A4: The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbons in the anhydride ring. This makes the this compound more susceptible to nucleophilic attack, generally leading to a faster reaction rate compared to the unsubstituted isatoic anhydride under similar conditions.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with this compound.

Problem: Slow or Stalled Reaction

G start Slow or Stalled Reaction check_reagents Verify Reagent Purity and Dryness start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK add_catalyst Add a Suitable Catalyst (e.g., Acid or Base) increase_temp->add_catalyst No Improvement success Reaction Rate Improved increase_temp->success Improvement change_solvent Change Solvent to Improve Solubility or Stabilize Intermediates add_catalyst->change_solvent No Improvement add_catalyst->success Improvement increase_conc Increase Reactant Concentration change_solvent->increase_conc No Improvement change_solvent->success Improvement increase_conc->success Improvement

Caption: Troubleshooting workflow for slow reactions.

Problem: Low Product Yield

G start Low Product Yield monitor_reaction Monitor Reaction by TLC/LC-MS to Check for Completion start->monitor_reaction check_side_products Analyze Crude Mixture for Side Products monitor_reaction->check_side_products Incomplete Reaction review_workup Review Workup and Purification Procedure monitor_reaction->review_workup Reaction Complete optimize_temp_time Optimize Temperature and Reaction Time check_side_products->optimize_temp_time Side Products Observed change_catalyst Use a More Selective Catalyst optimize_temp_time->change_catalyst Still Low Yield success Yield Improved optimize_temp_time->success Improvement change_catalyst->success Improvement review_workup->success Improvement

Caption: Troubleshooting workflow for low-yield reactions.

Data Presentation

Table 1: Effect of Solvent on the Acetylation of Aniline with Acetic Anhydride

While specific data for this compound is limited in comparative studies, the following table illustrates the general effect of solvents on a similar reaction, which can be extrapolated to guide solvent selection.

SolventDielectric Constant (ε)Reaction Rate Constant (k)
Diethyl Ether4.3Low
Acetic Acid6.2High

Data adapted from a study on the acetylation of aniline, demonstrating that a more polar and protic solvent can significantly increase the reaction rate.[2]

Table 2: Representative Conditions for the Synthesis of Quinazolinones from Isatoic Anhydrides

This table provides examples of reaction conditions for the synthesis of quinazolinones, a common application of isatoic anhydrides. These can serve as a starting point for optimization.

AmineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
AnilineBenzaldehydeSulfamic AcidWaterRoom Temp392
4-Methylaniline4-Chlorobenzaldehydep-TSAEthanolReflux590
Benzylamine2-NaphthaldehydeIodineAcetonitrile/WaterReflux485

Data synthesized from various sources to illustrate typical reaction conditions.[4][5][6]

Experimental Protocols

General Procedure for the Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol provides a general method for the one-pot synthesis of quinazolinone derivatives from this compound, a primary amine, and an aldehyde.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., p-toluenesulfonic acid (p-TSA), iodine)

  • Solvent (e.g., ethanol, acetonitrile/water mixture)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the primary amine (1.1 mmol), and the aldehyde (1.0 mmol) in the chosen solvent (10 mL).

  • Add the catalyst (e.g., 10 mol% p-TSA or 1.0 mmol iodine).

  • Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G start Combine Reactants and Catalyst in Solvent react Stir at Desired Temperature start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Reaction Complete: Cool and Isolate Crude Product monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify product Pure Quinazolinone Product purify->product

Caption: Experimental workflow for quinazolinone synthesis.

References

Technical Support Center: 6-Fluoroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving 6-fluoroisatoic anhydride, particularly incomplete conversions. The following question-and-answer format addresses common issues and provides detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Question 1: My reaction of this compound with a primary/secondary amine is not going to completion. What are the most common causes?

Answer: Incomplete conversion in the reaction between this compound and an amine is a frequent issue that can be attributed to several factors. The most common culprits include:

  • Reagent Quality and Stoichiometry: The purity of both the this compound and the amine is critical. Impurities in the starting materials can interfere with the reaction. Additionally, incorrect stoichiometry, particularly an insufficient amount of the amine, can lead to unreacted anhydride. Isatoic anhydrides react with amines to form an amide and a carboxylic acid, which then reacts with a second equivalent of the amine to form a salt.[1][2] Therefore, at least two equivalents of the amine are often required for the reaction to proceed to completion.[3]

  • Presence of Moisture: this compound is highly susceptible to hydrolysis.[2][3] Any moisture present in the reaction vessel, solvents, or reagents will convert the anhydride to 2-amino-5-fluorobenzoic acid, which will not participate in the desired acylation reaction. This side reaction consumes the starting material and reduces the overall yield.

  • Inappropriate Reaction Conditions: The choice of solvent, reaction temperature, and reaction time significantly impacts the outcome. Some reactions may require heating to proceed at a reasonable rate, while others might be sensitive to high temperatures, leading to degradation. The solvent must be inert to the reactants and capable of dissolving them to ensure a homogeneous reaction mixture.

  • Poor Nucleophilicity of the Amine: Amines with low nucleophilicity, such as those with bulky substituents near the nitrogen atom or electron-withdrawing groups, may react slowly or not at all under standard conditions.[4]

  • Formation of Side Products: Isatoic anhydride can react with itself in a competing reaction, which can reduce the yield of the desired product.[4]

Question 2: How can I assess the purity of my this compound and what are the signs of degradation?

Answer: Ensuring the purity of this compound is a crucial first step.

  • Visual Inspection: High-purity isatoic anhydride is typically a white solid.[5] Any discoloration may suggest the presence of impurities or degradation products.

  • Melting Point: A sharp melting point close to the literature value (around 243 °C for the non-fluorinated analog) indicates high purity.[5] A broad or depressed melting point suggests impurities.

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: The most telling sign of hydrolysis is the appearance of a broad O-H stretch (around 3000-3500 cm⁻¹) and the potential shift or disappearance of the characteristic anhydride C=O stretches (typically around 1760 and 1720 cm⁻¹).

    • ¹H NMR Spectroscopy: The presence of 2-amino-5-fluorobenzoic acid can be confirmed by characteristic aromatic and amine proton signals that differ from the anhydride.

  • Storage: Always store this compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture.[2]

Question 3: What are the recommended starting conditions for a reaction with a simple primary amine?

Answer: For a standard reaction, a good starting point is to use a 2:1 molar ratio of the amine to this compound. This ensures enough amine is present to act as both the nucleophile and the base to neutralize the carboxylic acid byproduct.[1]

Typical Starting Conditions:

ParameterRecommended ConditionRationale
Solvent Aprotic solvents like THF, CH₂Cl₂, CHCl₃, or EtOAcThese solvents are inert and will not react with the anhydride.
Temperature Room TemperatureMany N-acylation reactions with anhydrides are exothermic and proceed readily at room temperature.[6]
Stoichiometry 2.2 equivalents of amine per 1 equivalent of anhydrideEnsures complete reaction by providing a nucleophile and a base.[3]
Reaction Time 1 - 4 hoursMonitor by TLC until the anhydride spot disappears.

If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied. For amines with low reactivity, a non-nucleophilic base like triethylamine or pyridine can be added to facilitate the reaction.

Question 4: My reaction is stalled. How can I troubleshoot it in real-time?

Answer: If you observe that the reaction is not progressing, you can take the following steps. A troubleshooting workflow is visualized below.

  • Confirm Reagent Activity: First, ensure your reagents are not degraded. The primary concern is the hydrolysis of the this compound.[3]

  • Increase Temperature: Gently heat the reaction mixture. An increase in temperature often accelerates the rate of reaction. Monitor for any potential degradation of starting materials or products.

  • Add a Catalyst/Base: If not already present, adding a non-nucleophilic base like pyridine or triethylamine can help deprotonate the amine, increasing its nucleophilicity, and neutralize the generated carboxylic acid.[3]

  • Check Solubility: Ensure all reactants are fully dissolved. If a reactant has precipitated, you may need to add more solvent or switch to a more suitable one.

Below is a logical workflow for troubleshooting an incomplete reaction.

G start Reaction Stalled (Incomplete Conversion) check_sm Analyze Reaction Mixture (TLC/HPLC) start->check_sm sm_present Starting Material (Anhydride) Remains? check_sm->sm_present cause_hydrolysis Potential Cause: Anhydride Hydrolysis sm_present->cause_hydrolysis Yes cause_conditions Potential Cause: Suboptimal Conditions sm_present->cause_conditions cause_nucleo Potential Cause: Poor Nucleophile sm_present->cause_nucleo end_ok Reaction Complete sm_present->end_ok No sol_reagents Solution: Use Dry Solvents & Fresh Anhydride cause_hydrolysis->sol_reagents sol_heat Solution: Increase Temperature or Extend Reaction Time cause_conditions->sol_heat sol_base Solution: Add Non-Nucleophilic Base (e.g., Pyridine) cause_nucleo->sol_base end_fail Re-evaluate Strategy sol_reagents->end_fail sol_heat->check_sm sol_base->check_sm

Caption: Troubleshooting workflow for an incomplete reaction.

Experimental Protocols

Protocol 1: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

This protocol is essential for tracking the consumption of the starting materials and the formation of the product.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., a mixture of hexane and ethyl acetate, start with 4:1 and adjust polarity as needed)[6]

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of ~0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover with a lid.

  • Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the TLC plate's baseline. Also spot the starting materials (this compound and the amine) as references.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The this compound and the aromatic amide product should be UV active.

  • The reaction is complete when the spot corresponding to the this compound has disappeared.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC can provide more quantitative information on the reaction progress and product purity.

Instrumentation & Conditions:

  • HPLC System: With a UV detector.[7]

  • Column: A reverse-phase column like a C18 is typically suitable for this type of analysis.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile is a good starting point.

  • Detector: Set to a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).

Procedure:

  • Prepare a sample by taking a small aliquot from the reaction, quenching it (e.g., with a small amount of water or methanol), and diluting it with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to the starting materials and the product. The reaction is complete when the peak for this compound is no longer detectable.

  • Retention times can be confirmed by injecting standards of the starting materials.

Visualizing the Reaction and Troubleshooting Logic

General Reaction Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl groups of the anhydride.[8][9] This opens the ring to form an unstable carbamic acid intermediate, which then decarboxylates to yield the final amide product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 6-FIA 6-Fluoroisatoic Anhydride Intermediate Unstable Carbamic Acid Intermediate 6-FIA->Intermediate + Amine Amine Primary/Secondary Amine (R-NH₂) Amide N-Acylated Product Intermediate->Amide - CO₂ CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: General reaction of this compound with an amine.
Relationship Between Causes and Solutions

Understanding the link between a potential problem and its solution is key to efficient troubleshooting.

Caption: Mapping causes of reaction failure to their respective solutions.

References

Technical Support Center: Purification of Products from 6-Fluoroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 6-fluoroisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most common products synthesized from this compound?

A1: this compound is a versatile reagent primarily used for the synthesis of fluorinated heterocyclic compounds. The most common products are quinazolinones and benzoxazinones, formed through reactions with amines and other nucleophiles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Q2: What are the typical impurities and byproducts in reactions involving this compound?

A2: Common impurities and byproducts include unreacted starting materials (this compound and the amine reactant), the intermediate 2-amino-6-fluorobenzamide, and products resulting from side reactions like the formation of ureas from the reaction of the amine with any liberated carbon dioxide. In some cases, over-alkylation or di-substitution on the amine can also occur.

Q3: What are the recommended general purification techniques for products derived from this compound?

A3: The two most effective and widely used purification techniques are recrystallization and column chromatography. The choice between them depends on the nature of the product and the impurities. Recrystallization is often suitable for obtaining highly pure crystalline products, while column chromatography is excellent for separating mixtures with closely related polarities.

Q4: How does the fluorine substituent affect the purification strategy?

A4: The presence of a fluorine atom can influence the polarity and solubility of the product. Fluorinated compounds may exhibit different retention behaviors on silica gel compared to their non-fluorinated analogs. In some cases, specialized fluorinated stationary phases for column chromatography can be beneficial, though standard silica gel is often sufficient. The fluorine atom can also affect the choice of recrystallization solvents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from this compound reactions.

Low Yield After Purification

Problem: The final yield of the purified product is significantly lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Reaction Before starting purification, monitor the reaction completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider extending the reaction time or optimizing the reaction temperature.
Product Loss During Work-up Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. Back-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
Suboptimal Recrystallization Conditions Screen a variety of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Avoid using an excessive volume of solvent. Cool the solution slowly to maximize crystal formation.
Poor Separation in Column Chromatography Optimize the eluent system using TLC before running the column. A typical starting point for quinazolinones is a mixture of hexane and ethyl acetate. The ideal Rf value for the product on TLC should be between 0.2 and 0.4 for good separation.
Product Degradation Some products may be sensitive to acidic or basic conditions during work-up or chromatography. Neutralize the reaction mixture carefully and consider using a neutral stationary phase like alumina if the product is acid-sensitive.
Difficulty in Removing a Persistent Impurity

Problem: A specific impurity co-elutes with the product during column chromatography or co-precipitates during recrystallization.

Possible Cause Troubleshooting Steps
Closely Related Byproduct If the impurity has a very similar polarity to the product, try a different eluent system with varying solvent polarities or consider using a different stationary phase (e.g., alumina, reverse-phase silica). For recrystallization, try a different solvent or a solvent mixture.
Unreacted Starting Material If unreacted this compound or the amine is the impurity, consider a chemical quench. For example, a wash with a dilute base can remove unreacted acidic starting materials, while a dilute acid wash can remove basic amine starting materials.
Formation of an Isomer If an isomeric byproduct is formed, careful optimization of column chromatography conditions is crucial. A very slow gradient elution may be necessary to achieve separation. Preparative HPLC can be a powerful tool for separating challenging isomers.

Experimental Protocols

General Protocol for the Synthesis of 6-Fluoro-3-phenylquinazolin-4(3H)-one

This protocol describes a common reaction of this compound with aniline to form a quinazolinone, followed by a general purification procedure.

Reaction:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dioxane.

  • Add aniline (1.1 eq) to the solution.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

Purification by Recrystallization:

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude solid.

  • Recrystallize the crude product from a suitable solvent. A common and effective solvent system for quinazolinones is a mixture of petroleum ether and ethyl acetate. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add petroleum ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the pure crystals by vacuum filtration and dry them under vacuum.

Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The following table summarizes typical purification outcomes for the synthesis of a 6-fluoro-3-arylquinazolin-4(3H)-one.

Purification Method Solvent/Eluent System Typical Yield Purity (by HPLC)
RecrystallizationPetroleum Ether / Ethyl Acetate75-85%>98%
Column ChromatographyHexane / Ethyl Acetate (gradient)60-75%>99%

Visualizations

Troubleshooting Workflow for Purification Issues

G start Purification Issue (Low Yield or Impure Product) check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_reaction Optimize Reaction (Time, Temperature) incomplete->optimize_reaction Yes workup Review Work-up Procedure incomplete->workup No optimize_reaction->start loss_in_workup Product Loss in Work-up? workup->loss_in_workup optimize_workup Optimize Work-up (pH, Extraction) loss_in_workup->optimize_workup Yes purification_method Evaluate Purification Method loss_in_workup->purification_method No optimize_workup->start recrystallization Recrystallization Issue? purification_method->recrystallization column Column Chromatography Issue? purification_method->column optimize_recrystallization Optimize Recrystallization (Solvent, Cooling Rate) recrystallization->optimize_recrystallization Yes end Pure Product recrystallization->end No optimize_recrystallization->end optimize_column Optimize Column (Eluent, Gradient) column->optimize_column Yes column->end No optimize_column->end

Caption: Troubleshooting workflow for purification of this compound reaction products.

General Reaction and Purification Pathway

G start This compound + Amine reaction Reaction (e.g., Heat in DMF) start->reaction crude Crude Product Mixture (Product, Byproducts, Starting Materials) reaction->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization Option 1 column Column Chromatography purification->column Option 2 pure_product Pure Fluorinated Heterocycle recrystallization->pure_product column->pure_product

Caption: General pathway for the synthesis and purification of products from this compound.

Overcoming solubility issues of 6-Fluoroisatoic anhydride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Fluoroisatoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile chemical intermediate widely used in organic synthesis. Its primary applications are in the development of pharmaceuticals, particularly as a precursor for anti-inflammatory and anti-cancer agents, as well as in the synthesis of advanced polymers and materials. The presence of the fluorine atom can enhance the reactivity and biological activity of the resulting molecules.

Q2: What are the general solubility characteristics of this compound?

This compound is a white to off-white crystalline powder that is generally soluble in a range of organic solvents.[1] While specific quantitative data is limited, it is known to be soluble in dimethyl sulfoxide (DMSO) and methylene chloride. For analogous compounds like isatoic anhydride, solubility has been quantified in various solvents, which can provide a useful reference.

Q3: How does the fluorine substituent affect the reactivity of isatoic anhydride?

The fluorine atom is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbons in the anhydride ring.[2] This enhanced reactivity can lead to faster reaction times with nucleophiles compared to the non-fluorinated parent compound, isatoic anhydride. However, this can also sometimes lead to different side product profiles.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in reactions.

Issue 1: Poor Solubility or Incomplete Dissolution

Question: I am having trouble dissolving this compound in my reaction solvent. What can I do?

Answer:

Poor solubility can lead to incomplete reactions and lower yields. Here are several strategies to address this issue:

  • Solvent Selection: Choose a solvent in which this compound is more soluble. Polar aprotic solvents are often a good choice.

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of this compound.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • Co-solvent System: Adding a small amount of a co-solvent in which the anhydride is highly soluble (e.g., DMSO or DMF) can improve the overall solubility in the reaction mixture.

Solubility Data of Isatoic Anhydride (Analogous Compound)

The following table provides solubility data for the parent compound, isatoic anhydride, in various organic solvents at different temperatures. This can be used as a guide for selecting a suitable solvent for this compound, keeping in mind that the fluorine atom may alter these values.

SolventTemperature (K)Mole Fraction Solubility (10^3 * x1)
Methanol288.151.83
308.153.51
328.156.42
Ethanol288.151.25
308.152.45
328.154.58
Acetonitrile288.151.32
308.152.67
328.155.11
Acetone288.1510.21
308.1516.98
328.1527.13
Ethyl Acetate288.152.47
308.154.55
328.157.96
1,4-Dioxane288.1511.52
308.1519.87
328.1532.94

Data sourced from a study on isatoic anhydride solubility.

Issue 2: Incomplete Reaction or Low Yield

Question: My reaction with this compound is not going to completion, resulting in a low yield of my desired product. What are the possible causes and solutions?

Answer:

Incomplete reactions can be due to several factors. The following workflow can help you troubleshoot this issue.

Caption: Troubleshooting workflow for incomplete reactions.

Issue 3: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common issue, especially given the reactivity of this compound.

  • Reaction with Amines: A common side product is the formation of a urea derivative, which can occur if the intermediate isocyanate reacts with another equivalent of the amine. To minimize this, use a slight excess of the isatoic anhydride and add the amine slowly to the reaction mixture.

  • Reaction with Alcohols/Phenols: Incomplete reaction can lead to the presence of unreacted starting material. Additionally, if the reaction is run at too high a temperature, decomposition of the anhydride can occur.

  • Work-up Issues: During aqueous work-up, hydrolysis of unreacted anhydride can form 2-amino-5-fluorobenzoic acid, which may complicate purification.

Caption: Potential side products in reactions of this compound.

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine

This protocol describes a general method for the synthesis of N-substituted-2-amino-5-fluorobenzamides.

Materials:

  • This compound

  • Primary amine (1.0 equivalent)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in the chosen anhydrous solvent.

  • Stir the solution at room temperature.

  • Slowly add the primary amine (1.0 equivalent) to the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Esterification of a Phenol with this compound

This protocol provides a general method for the synthesis of phenyl 2-amino-5-fluorobenzoates.

Materials:

  • This compound

  • Phenol (1.0 equivalent)

  • Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., THF, Dioxane)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 equivalent) in anhydrous pyridine or the chosen solvent with the non-nucleophilic base (1.2 equivalents).

  • Stir the solution at room temperature.

  • Add this compound (1.1 equivalents) portion-wise to the solution.

  • The reaction mixture may be gently heated (e.g., 50-60 °C) to facilitate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dilute hydrochloric acid and an organic solvent for extraction (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow cluster_amine Reaction with Amine cluster_phenol Reaction with Phenol Amine_Dissolve Dissolve this compound Amine_Add Add Primary Amine Amine_Dissolve->Amine_Add Amine_Monitor Monitor by TLC Amine_Add->Amine_Monitor Amine_Workup Aqueous Work-up Amine_Monitor->Amine_Workup Amine_Purify Purification Amine_Workup->Amine_Purify Phenol_Dissolve Dissolve Phenol & Base Phenol_Add Add this compound Phenol_Dissolve->Phenol_Add Phenol_Heat Optional Heating Phenol_Add->Phenol_Heat Phenol_Monitor Monitor by TLC Phenol_Heat->Phenol_Monitor Phenol_Workup Extractive Work-up Phenol_Monitor->Phenol_Workup Phenol_Purify Purification Phenol_Workup->Phenol_Purify

Caption: General experimental workflows for reactions of this compound.

References

Optimizing temperature and time for 6-Fluoroisatoic anhydride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 6-Fluoroisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the typical outcome of reacting this compound with a primary amine?

A1: The reaction of this compound with a primary amine typically results in the formation of a 2,3-disubstituted-6-fluoro-quinazolin-4(1H)-one. This occurs through a cyclocondensation reaction where the amine first attacks the anhydride, leading to the formation of an intermediate 2-amino-5-fluorobenzamide, which then reacts with an aldehyde or ketone (if present) and cyclizes. In the absence of an aldehyde or ketone, the reaction can still proceed to form a quinazolinone derivative, often with the evolution of carbon dioxide.

Q2: How does the fluorine substituent affect the reactivity of isatoic anhydride?

A2: The fluorine atom at the 6-position is an electron-withdrawing group. This generally increases the electrophilicity of the carbonyl carbons in the anhydride ring, making it more susceptible to nucleophilic attack by an amine.[1][2][3] This can lead to faster reaction rates compared to unsubstituted isatoic anhydride. However, the fluorine atom's influence on the basicity of the resulting amine intermediate can also play a role in the subsequent cyclization step.

Q3: What are the common solvents used for this reaction?

A3: Common solvents for reactions involving isatoic anhydrides include aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (CH3CN).[4][5] The choice of solvent can influence the solubility of the reactants and the reaction temperature. In some cases, reactions can be carried out in protic solvents like ethanol or even water, particularly when using a catalyst.[6]

Q4: Are catalysts necessary for this reaction?

A4: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst can significantly improve the reaction rate and yield.[7] Both Brønsted acids (e.g., p-toluenesulfonic acid, sulfamic acid) and Lewis acids have been shown to be effective in promoting the synthesis of quinazolinones from isatoic anhydrides.[5][6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete Reaction - Increase the reaction time. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).- Gradually increase the reaction temperature. Be mindful of the decomposition temperature of this compound (253-257 °C).[6]- Consider adding a catalyst, such as p-toluenesulfonic acid or a Lewis acid, to accelerate the reaction.[5]
Degradation of Starting Material - this compound can be sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.- The reported melting point of this compound is 253-257 °C with decomposition, indicating thermal instability at higher temperatures.[6] Avoid excessively high reaction temperatures.
Low Reactivity of the Amine - For sterically hindered or electron-deficient amines, a higher reaction temperature and longer reaction time may be necessary.- The use of a stronger catalyst may be required to facilitate the reaction with less reactive amines.
Suboptimal Stoichiometry - Ensure the correct molar ratios of reactants are used. A slight excess of the amine may be beneficial in some cases.

Problem 2: Formation of Significant Side Products

Potential Cause Suggested Solution
Formation of 2-amino-5-fluorobenzoic acid - This can occur if the intermediate 2-amino-5-fluorobenzamide undergoes hydrolysis. Ensure anhydrous reaction conditions.- This side product can also arise from the thermal decomposition of this compound. Lowering the reaction temperature may mitigate this.
Decarboxylation of this compound - Isatoic anhydrides can undergo decarboxylation at elevated temperatures to form a reactive benzine intermediate, which can lead to various side products.[8][9] If suspected, reducing the reaction temperature is recommended.
Formation of Polymeric Materials - This may occur at high concentrations or temperatures. Consider diluting the reaction mixture.

Data Presentation

Table 1: Illustrative Effect of Temperature on Reaction Yield

The following table provides illustrative data on how reaction temperature can influence the yield of a typical reaction between this compound and a primary amine. Note: This data is representative and the optimal temperature will vary depending on the specific amine, solvent, and catalyst used.

Temperature (°C)Reaction Time (hours)Yield (%)
801245
100865
120680
140475 (with some decomposition)

Table 2: Illustrative Effect of Reaction Time on Yield at 120 °C

This table illustrates the effect of reaction time on the yield at a constant temperature of 120 °C. Note: This data is for illustrative purposes. Optimal reaction time should be determined by monitoring the reaction's progress.

Reaction Time (hours)Yield (%)
255
470
680
882 (reaction complete)

Experimental Protocols

General Protocol for the Synthesis of a 6-Fluoro-quinazolin-4(1H)-one Derivative

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Addition of Reactants: Add the primary amine (1.1 eq.) and the desired solvent (e.g., DMF, 5-10 mL per mmol of anhydride).

  • Catalyst Addition (Optional): If a catalyst is used, add it to the mixture (e.g., p-TsOH, 0.1 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the optimized time (e.g., 4-8 hours).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then with a cold organic solvent (e.g., ethanol or diethyl ether). The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Reaction_Workflow A 1. Add this compound and Solvent to Flask B 2. Add Primary Amine (and optional catalyst) A->B Reactant Addition C 3. Heat and Stir (e.g., 100-120°C) B->C Initiate Reaction D 4. Monitor Reaction (TLC/LC-MS) C->D During Reaction D->C Incomplete? Continue Heating E 5. Work-up (Precipitation in Water) D->E Complete F 6. Purify Product (Filtration/Recrystallization) E->F Isolation

Caption: Experimental workflow for the synthesis of 6-fluoro-quinazolin-4(1H)-one derivatives.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Check_Reagents Check Reagent Purity and Anhydrous Conditions Start->Check_Reagents Optimize_Temp_Time Increase Temperature/Time (Monitor for Decomposition) Check_Reaction_Conditions->Optimize_Temp_Time Add_Catalyst Consider Adding a Catalyst (e.g., p-TsOH) Check_Reaction_Conditions->Add_Catalyst Use_Anhydrous_Solvents Use Fresh, Dry Solvents and Oven-Dried Glassware Check_Reagents->Use_Anhydrous_Solvents Success Improved Yield Optimize_Temp_Time->Success Add_Catalyst->Success Use_Anhydrous_Solvents->Success

Caption: Troubleshooting workflow for low reaction yield.

Caption: General reaction mechanism for the formation of 6-fluoro-quinazolin-4(1H)-one.

References

Preventing hydrolysis of 6-Fluoroisatoic anhydride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Fluoroisatoic anhydride, with a primary focus on preventing its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrolysis a concern?

A1: this compound is a versatile chemical intermediate used in the synthesis of a variety of pharmaceuticals and bioactive molecules, including anti-inflammatory and anti-cancer agents. It is susceptible to hydrolysis, a reaction with water, which opens the anhydride ring to form 2-amino-5-fluorobenzoic acid. This hydrolysis is a significant concern as it consumes the starting material, reduces the yield of the desired product, and can introduce impurities that complicate purification.

Q2: What are the primary factors that promote the hydrolysis of this compound?

A2: The primary factors that promote hydrolysis are:

  • Presence of Water: As a moisture-sensitive compound, any exposure to water, including atmospheric moisture, can lead to hydrolysis.[1]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of anhydrides.

  • Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.

  • Solvent: Protic solvents (e.g., water, alcohols) can participate in and facilitate hydrolysis.

Q3: How can I minimize hydrolysis when setting up my reaction?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions. This includes:

  • Drying Glassware: Thoroughly dry all glassware in an oven (e.g., at 125°C overnight) and cool it under a stream of inert gas (e.g., nitrogen or argon) before use.

  • Using Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents can be further dried using molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Careful Handling of Reagents: Ensure all other reagents are anhydrous. Hygroscopic reagents should be handled quickly in a dry environment, such as a glovebox.

Q4: Which solvents are recommended for reactions with this compound?

A4: Aprotic solvents are recommended. Commonly used solvents in similar reactions with isatoic anhydrides that would be suitable include:

  • Acetonitrile (CH₃CN)

  • Toluene

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • In some cases, solvent-free conditions at elevated temperatures have been shown to be effective in synthesizing quinazolinones from isatoic anhydrides.

Q5: If my reaction requires a base, what type should I use to avoid promoting hydrolysis?

A5: If a base is necessary, a non-nucleophilic, sterically hindered base is recommended. These bases can deprotonate acidic protons without attacking the electrophilic carbonyl centers of the anhydride, which could lead to undesired side reactions. Examples of suitable bases include:

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2,6-Lutidine

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of 2-amino-5-fluorobenzoic acid. Hydrolysis of this compound due to residual moisture.- Ensure all glassware is rigorously dried. - Use freshly opened or distilled anhydrous solvents. - Handle all reagents under an inert atmosphere. - Consider using molecular sieves to dry the solvent immediately before use.
Formation of multiple unidentified byproducts. - Reaction with a nucleophilic base. - Elevated reaction temperature causing decomposition or side reactions.- Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, DBU). - Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Inconsistent reaction outcomes between batches. Variations in the moisture content of reagents or solvents.- Standardize the procedure for drying solvents and handling hygroscopic reagents. - Store this compound in a desiccator over a drying agent. - Consider using a glovebox for handling highly moisture-sensitive reagents.
Reaction fails to go to completion. Insufficient activation of this compound or deactivation by hydrolysis.- Confirm the absence of water, which consumes the starting material. - If using a base, ensure it is of sufficient strength and purity. - Monitor the reaction progress using TLC or HPLC to distinguish between slow reaction and reagent degradation.

Experimental Protocols

Protocol 1: General Anhydrous Acylation of a Primary Amine with this compound

This protocol provides a general method for the acylation of a primary amine, a common reaction where hydrolysis of the anhydride must be prevented.

Materials:

  • This compound

  • Primary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Glassware: Dry a round-bottom flask and magnetic stir bar in an oven at 125°C for at least 4 hours. Assemble the flask with a condenser and septum while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Under a positive pressure of inert gas, add this compound (1.0 eq) to the cooled flask.

  • Addition of Amine and Base: In a separate, dry flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and DIPEA (1.5 eq) in anhydrous DMF.

  • Reaction: Slowly add the amine/base solution to the flask containing the this compound via syringe.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as required.

Protocol 2: Monitoring Hydrolysis of this compound by HPLC

This protocol can be used to quantify the extent of hydrolysis under different conditions.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)

  • This compound

  • 2-Amino-5-fluorobenzoic acid (hydrolysis product standard)

Procedure:

  • Standard Preparation: Prepare stock solutions of known concentrations of both this compound and 2-amino-5-fluorobenzoic acid in anhydrous acetonitrile. Generate a calibration curve for each compound.

  • Sample Preparation: At various time points during a reaction, withdraw a small aliquot of the reaction mixture. Quench the aliquot immediately with anhydrous acetonitrile to stop further reaction and hydrolysis.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a gradient elution method (e.g., starting with a higher percentage of water/TFA and increasing the percentage of acetonitrile over time) to separate the anhydride from its hydrolysis product.

  • Quantification: Monitor the elution at a suitable wavelength (e.g., 254 nm). Use the calibration curves to determine the concentration of both the remaining this compound and the formed 2-amino-5-fluorobenzoic acid.

Visualizations

Hydrolysis_Pathway 6-Fluoroisatoic_anhydride This compound Hydrolysis_Product 2-Amino-5-fluorobenzoic Acid 6-Fluoroisatoic_anhydride->Hydrolysis_Product Hydrolysis H2O Water (H₂O) H2O->Hydrolysis_Product

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Work-up Dry_Glassware Dry Glassware (Oven, >125°C) Add_Reagents Add this compound Dry_Glassware->Add_Reagents Anhydrous_Solvents Use Anhydrous Solvents (e.g., distilled DMF) Add_Amine_Base Add Amine & Non-nucleophilic Base (e.g., DIPEA) Anhydrous_Solvents->Add_Amine_Base Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Add_Reagents Add_Reagents->Add_Amine_Base Monitor Monitor Reaction (TLC/HPLC) Add_Amine_Base->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purification Workup->Purify

Caption: Workflow for preventing hydrolysis in reactions.

Troubleshooting_Logic Start Low Product Yield? Check_Hydrolysis Check for Hydrolysis Product (e.g., by HPLC or NMR) Start->Check_Hydrolysis Yes Other_Issues Investigate Other Issues: - Temperature - Reagent Purity Start->Other_Issues No Improve_Anhydrous Improve Anhydrous Conditions: - Re-dry solvents - Use glovebox Check_Hydrolysis->Improve_Anhydrous Yes Check_Base Is a nucleophilic base used? Check_Hydrolysis->Check_Base No Switch_Base Switch to Non-nucleophilic Base (e.g., DIPEA) Check_Base->Switch_Base Yes Check_Base->Other_Issues No

Caption: Troubleshooting logic for low-yield reactions.

References

Identifying byproducts in 6-Fluoroisatoic anhydride reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoroisatoic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on byproduct identification using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected products when reacting this compound with a primary amine?

When this compound is reacted with a primary amine (R-NH₂), the primary expected product is an N-substituted 2-amino-6-fluorobenzamide. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, followed by ring-opening and decarboxylation.

Q2: What are the common byproducts observed in reactions involving this compound?

Several byproducts can be formed depending on the reaction conditions. The most common include:

  • 5-Fluoroanthranilic acid: This results from the hydrolysis of this compound if water is present in the reaction mixture.

  • N-(2-carboxy-3-fluorophenyl) amides: These can form if the decarboxylation step is incomplete.

  • 6-Fluoroquinazolinone derivatives: In the presence of a suitable one-carbon source (e.g., an aldehyde or orthoformate), or under certain reaction conditions, cyclization can occur to form quinazolinone structures.

  • Di-acylated amine: It is possible for the amine to react with two molecules of the anhydride, particularly if the amine is used as the limiting reagent.

  • Self-condensation products of this compound: Though less common, the anhydride can potentially react with itself under certain conditions.

Q3: How can I monitor the progress of my reaction and identify the formation of byproducts by NMR?

In-situ reaction monitoring using ¹H NMR spectroscopy is a powerful technique. By taking aliquots from the reaction mixture at different time points, dissolving them in a deuterated solvent, and acquiring a ¹H NMR spectrum, you can observe the disappearance of the starting material signals and the appearance of product and byproduct signals.

Troubleshooting Guide

Problem 1: My ¹H NMR spectrum shows a complex mixture of aromatic signals, and I am unsure which peaks correspond to my desired product and which are byproducts.

Solution:

  • Reference Spectra: Compare your experimental spectrum to known ¹H NMR data for the starting material and potential byproducts. The tables below provide typical chemical shift ranges for key compounds.

  • Spiking Experiment: If you have a pure sample of your expected product or a suspected byproduct, you can "spike" your NMR sample with a small amount of this pure compound. An increase in the intensity of a specific set of peaks will confirm the identity of that compound in your reaction mixture.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help establish proton-proton coupling networks within the same molecule, aiding in the assignment of signals belonging to a specific compound.

Problem 2: I see a significant amount of a byproduct that I suspect is 5-Fluoroanthranilic acid.

Solution:

This indicates the presence of water in your reaction.

  • Drying of Reagents and Solvents: Ensure all your reagents and solvents are rigorously dried before use. Use freshly distilled solvents and dry your amine and any other solid reagents in a vacuum oven.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Problem 3: My desired N-substituted 2-amino-6-fluorobenzamide appears to be contaminated with a cyclized quinazolinone byproduct.

Solution:

Quinazolinone formation is often favored by higher reaction temperatures and the presence of certain reagents.

  • Temperature Control: Run the reaction at a lower temperature to disfavor the cyclization pathway.

  • Reagent Stoichiometry: Ensure the stoichiometry of your reactants is carefully controlled. An excess of the amine can sometimes suppress side reactions.

  • Avoidance of Aldehydes/Orthoformates: If not essential for your desired transformation, ensure that no aldehydes or orthoformates are present as contaminants in your reagents or solvents.

Data Presentation: NMR Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for this compound and its common reaction products and byproducts. Chemical shifts are reported in parts per million (ppm) and are typically referenced to an internal standard like tetramethylsilane (TMS). Note that the exact chemical shifts can vary depending on the solvent and the specific substituents (R-group) on the amine.

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm)

Compound TypeAromatic ProtonsNH₂ ProtonsOther Key Protons
This compound 7.0 - 8.0-NH proton of anhydride ~11.0
N-substituted 2-amino-6-fluorobenzamide 6.5 - 7.54.0 - 6.0 (broad)R-group protons
5-Fluoroanthranilic acid 6.5 - 7.85.0 - 6.0 (broad)COOH proton > 10.0 (broad)
6-Fluoroquinazolinone 7.2 - 8.5-Proton at C2 or R-group

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm)

Compound TypeCarbonyl CarbonsAromatic CarbonsOther Key Carbons
This compound 160 - 170110 - 150 (C-F coupling)-
N-substituted 2-amino-6-fluorobenzamide 165 - 175110 - 155 (C-F coupling)R-group carbons
5-Fluoroanthranilic acid 168 - 175110 - 150 (C-F coupling)-
6-Fluoroquinazolinone 160 - 165115 - 150 (C-F coupling)C2, C4, R-group carbons

Experimental Protocols

General Procedure for the Reaction of this compound with a Primary Amine:

  • To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or Dioxane) under an inert atmosphere, add the primary amine (1.0 - 1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or ¹H NMR.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol for Reaction Monitoring by ¹H NMR:

  • At desired time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilute the aliquot with a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum to determine the relative ratios of starting material, product, and any observable byproducts by integrating characteristic peaks.

Mandatory Visualization

Byproduct_Formation_Pathway 6-Fluoroisatoic_anhydride This compound Desired_Product N-substituted 2-amino-6-fluorobenzamide 6-Fluoroisatoic_anhydride->Desired_Product + R-NH2 - CO2 Hydrolysis_Byproduct 5-Fluoroanthranilic acid 6-Fluoroisatoic_anhydride->Hydrolysis_Byproduct + H2O - CO2 Incomplete_Decarboxylation N-(2-carboxy-3-fluorophenyl) amide 6-Fluoroisatoic_anhydride->Incomplete_Decarboxylation + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Desired_Product Cyclization_Byproduct 6-Fluoroquinazolinone Desired_Product->Cyclization_Byproduct + Aldehyde/Orthoformate Water H2O (present) Water->Hydrolysis_Byproduct Aldehyde Aldehyde/Orthoformate Aldehyde->Cyclization_Byproduct

Caption: Reaction pathways for this compound leading to the desired product and common byproducts.

NMR_Troubleshooting_Workflow Start Complex ¹H NMR Spectrum Step1 Compare with Reference Data Tables Start->Step1 Decision1 Byproduct Identified? Step1->Decision1 Step2 Perform Spiking Experiment Step3 Acquire 2D NMR (e.g., COSY) Step2->Step3 Still Uncertain Step2->Decision1 Step3->Decision1 Decision1->Step2 No/Uncertain Action1 Modify Reaction Conditions: - Dry Solvents/Reagents - Adjust Temperature - Change Stoichiometry Decision1->Action1 Yes End Pure Product Action1->End Continue_Analysis Further Analysis Needed

Caption: Troubleshooting workflow for identifying byproducts in this compound reactions using NMR.

Technical Support Center: Catalyst Poisoning in 6-Fluoroisatoic Anhydride Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning during synthetic reactions involving 6-Fluoroisatoic Anhydride.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern in syntheses using this compound?

A1: Catalyst poisoning refers to the deactivation of a catalyst by chemical substances that bind to its active sites, rendering them inactive. This is a significant concern in syntheses involving this compound, particularly in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling. The intricate structure of this compound and the potential for various side reactions can introduce impurities or byproducts that act as catalyst poisons, leading to reduced reaction yields and efficiencies.

Q2: My reaction yield has significantly dropped when using this compound. How do I know if catalyst poisoning is the cause?

A2: A significant drop in reaction yield is a primary indicator of catalyst deactivation, with poisoning being a common cause. Other signs include a stalled reaction that does not proceed to completion, or the formation of palladium black, which indicates the aggregation of the palladium catalyst into an inactive state. If you observe these issues, particularly after a few successful runs with the same batch of catalyst, poisoning should be considered a likely culprit.

Q3: What are the common sources of catalyst poisons in reactions with this compound?

A3: Potential sources of catalyst poisons in these reactions are varied and can include:

  • Impurities in Starting Materials: Trace impurities in this compound, the coupling partner, or the solvent can act as potent catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts.

  • Degradation of Reagents or Solvents: this compound or other reagents can degrade under reaction conditions, forming species that inhibit the catalyst.

  • Byproducts of the Reaction: The reaction itself may generate nitrogen-containing heterocyclic compounds or other species that can coordinate strongly to the palladium center and inhibit its catalytic activity.

  • Air and Moisture: Many palladium-catalyzed reactions are sensitive to air and moisture. Oxygen can oxidize the active Pd(0) species, leading to deactivation.

Troubleshooting Guide

Issue: Low or No Product Yield

A sudden or gradual decrease in product yield is the most common symptom of catalyst poisoning.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Impure Reactants or Solvents - Ensure the purity of this compound and other starting materials using techniques like NMR or HPLC. - Use freshly distilled or anhydrous grade solvents. Consider degassing the solvent prior to use.
Presence of Sulfur Impurities - If sulfur contamination is suspected, pre-treat the starting materials or solvents with a sulfur scavenger.
Catalyst Deactivation by Air/Moisture - Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). - Use Schlenk techniques or a glovebox for handling air-sensitive reagents and catalysts.
Inhibition by Nitrogen-Containing Byproducts - Optimize reaction conditions (temperature, reaction time) to minimize the formation of inhibitory byproducts. - Consider using a different ligand that is less susceptible to product inhibition.
Suboptimal Catalyst or Ligand Choice - The choice of palladium precursor and ligand is critical. For challenging substrates, a more active catalyst system may be required. - Screen a panel of ligands to identify the optimal choice for your specific reaction.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination with this compound

This protocol provides a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Notes for this Protocol:

  • If low yield is observed:

    • Verify Reagent Purity: Ensure all reagents, especially the this compound and amine, are free from impurities.

    • Optimize Ligand and Base: The choice of ligand and base can have a significant impact. Consider screening other bulky electron-rich phosphine ligands and different bases (e.g., K₃PO₄, Cs₂CO₃).

    • Check for Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. If this occurs, consider lowering the reaction temperature or using a more stable palladium precatalyst.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in a this compound mediated synthesis, with a focus on identifying and addressing catalyst poisoning.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Verify Purity of All Reagents & Solvents start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temp.) start->check_conditions poisoning_suspected Suspect Catalyst Poisoning check_reagents->poisoning_suspected Reagents Pure new_catalyst Use Fresh Batch of Catalyst check_reagents->new_catalyst Impurities Found check_conditions->start Conditions Incorrect check_conditions->poisoning_suspected Conditions Correct screen_catalyst Screen Different Catalysts & Ligands regeneration Attempt Catalyst Regeneration (if applicable) screen_catalyst->regeneration Yield Still Low success Problem Solved screen_catalyst->success Yield Improves optimize_base Optimize Base and Solvent optimize_base->regeneration Yield Still Low optimize_base->success Yield Improves poisoning_suspected->screen_catalyst impurity_analysis Analyze Starting Materials for Poisons (e.g., Sulfur) poisoning_suspected->impurity_analysis impurity_analysis->optimize_base No Obvious Poisons impurity_analysis->new_catalyst Poisons Identified regeneration->new_catalyst new_catalyst->success

Caption: Troubleshooting workflow for low yield.

Technical Support Center: 6-Fluoroisatoic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Fluoroisatoic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction of this compound with an amine?

This compound readily reacts with primary amines in a two-step process. The initial reaction involves a nucleophilic attack by the amine on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring to form a 2-amino-5-fluorobenzamide intermediate. This is followed by an intramolecular cyclization, often promoted by heat, which results in the formation of a quinazolinone derivative and the elimination of a molecule of carbon dioxide. This reaction is a common and efficient method for synthesizing substituted quinazolinones, which are important scaffolds in medicinal chemistry.[1][2][3]

Q2: What are the most common side products in reactions involving this compound?

The most prevalent side product is the corresponding 2-amino-5-fluorobenzoic acid, which forms if the this compound undergoes hydrolysis.[1] This can occur if there is residual water in the reaction solvent or if the reaction is exposed to atmospheric moisture. This 2-amino-5-fluorobenzoic acid can then react with the amine present in the reaction to form an amide, leading to the uncyclized 2-amino-5-fluorobenzamide as another potential side product. In some cases, particularly with substituted isatoic anhydrides, o-ureidobenzoic acid derivatives can also be formed as impurities.[4]

Q3: How does the fluorine substituent affect the work-up procedure?

The electron-withdrawing nature of the fluorine atom can increase the acidity of the N-H proton in the isatoic anhydride ring and influence the reactivity of the carbonyl groups.[3][5] This can sometimes lead to faster reaction rates. During the work-up, the fluorine substituent may alter the solubility of the product and byproducts. For instance, fluorinated compounds can exhibit different partitioning behavior in aqueous and organic phases compared to their non-fluorinated analogs. This should be considered when selecting extraction solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Incomplete reaction. 2. Hydrolysis of this compound. 3. Amine is not sufficiently nucleophilic.1. Increase reaction time or temperature. Monitor the reaction by TLC. 2. Ensure anhydrous reaction conditions (dry solvents, inert atmosphere). 3. Consider using a stronger base to deprotonate the amine or a more nucleophilic amine.
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time or temperature. If the starting material is insoluble, consider a different solvent to improve solubility and reaction rate.
Formation of a Sticky or Oily Product Instead of a Precipitate The product may be impure or has a low melting point. The presence of unreacted starting materials or byproducts can also contribute.Try to triturate the oil with a non-polar solvent like hexane or pentane to induce crystallization. If that fails, proceed with column chromatography for purification.
Difficulty in Removing 2-amino-5-fluorobenzoic acid byproduct The byproduct has similar solubility to the desired product.An acidic wash (e.g., dilute HCl) can protonate the amine of the byproduct, making it more water-soluble and easier to remove during an aqueous extraction. Alternatively, a basic wash (e.g., saturated NaHCO₃) can deprotonate the carboxylic acid, also increasing its aqueous solubility.
Emulsion Formation During Aqueous Extraction High concentration of salts or polar byproducts.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.

Experimental Protocols

General Work-up Procedure for the Reaction of this compound with a Primary Amine
  • Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water or a saturated aqueous solution of sodium bicarbonate while stirring. This will precipitate the crude quinazolinone product.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid product thoroughly with cold water to remove any water-soluble impurities. Further washing with a cold organic solvent like diethyl ether or hexane can help remove non-polar impurities.

  • Drying: Dry the product under vacuum to remove residual solvent.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, or an acetic acid/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Visualizations

Reaction Pathway of this compound with a Primary Amine

Reaction_Pathway A 6-Fluoroisatoic Anhydride C 2-Amino-5-fluorobenzamide Intermediate A->C Nucleophilic Attack G 2-Amino-5-fluorobenzoic Acid A->G Side Reaction B Primary Amine (R-NH2) B->C D Quinazolinone Product C->D Intramolecular Cyclization (Heat) E Carbon Dioxide (CO2) D->E Elimination F Hydrolysis F->G

Caption: Reaction of this compound with a primary amine.

Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Product Yield Check1 Check TLC for Starting Material Start->Check1 Result1_Yes Starting Material Present Check1->Result1_Yes Yes Result1_No No Starting Material Check1->Result1_No No Action1 Increase Reaction Time/Temperature Result1_Yes->Action1 Check2 Analyze Aqueous Layer for Hydrolysis Product Result1_No->Check2 End Optimize Reaction Action1->End Result2_Yes Hydrolysis Product Detected Check2->Result2_Yes Yes Action2 Use Anhydrous Conditions Result2_Yes->Action2 Action2->End

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Scaling Up Reactions with 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up reactions involving 6-Fluoroisatoic Anhydride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Reaction and Process Control

Q1: My reaction with this compound and a primary amine is showing a significant exotherm upon scaling up. How can I control this?

A1: Reactions of isatoic anhydrides with amines are exothermic and can pose a thermal runaway risk if not properly managed.[1][2] The heat of reaction for the hydrolysis of a similar compound, acetic anhydride, is approximately -60 kJ/mol, which can lead to a significant adiabatic temperature rise if cooling is insufficient.[3][4]

Troubleshooting Steps:

  • Controlled Addition: Add the this compound portion-wise or as a solution via a dropping funnel to control the reaction rate.

  • Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., cooling jacket, cooling coils).

  • Solvent Selection: Use a solvent with a higher boiling point to provide a larger temperature margin for control.

  • Reaction Calorimetry: For larger scale reactions, it is highly recommended to perform reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).[3][5] This data is crucial for safe scale-up.

Q2: I am observing significant gas evolution during my reaction, which is causing pressure build-up. What is the cause and how can I mitigate it?

A2: The reaction of isatoic anhydrides with nucleophiles proceeds via the formation of an unstable carbamic acid intermediate, which readily undergoes decarboxylation to release carbon dioxide (CO2) gas.[6]

Mitigation Strategies:

  • Adequate Venting: Ensure your reactor is equipped with a properly sized vent to safely release the evolved CO2.

  • Slow Addition: A slower addition rate of the limiting reagent will control the rate of CO2 evolution.

  • Temperature Control: While the decarboxylation is often spontaneous, higher temperatures can accelerate the rate of gas production.[7]

Byproduct Formation and Purity

Q3: My final product is contaminated with a significant amount of a urea-based byproduct. How is this formed and how can I prevent it?

A3: If the reaction is not driven to completion or if there are issues with stoichiometry, unreacted this compound can react with the newly formed anthranilamide product to form N-(2-carbamoyl-4-fluorophenyl)-2-amino-5-fluorobenzamide, a urea-like impurity.

Preventative Measures:

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine nucleophile to ensure complete consumption of the this compound.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction by TLC or HPLC.

  • pH Control: In aqueous media, maintaining a pH between 7 and 10.5 can improve the selectivity for the desired anthranilamide product.[8]

Q4: I am observing the formation of N-acylated byproducts. What is the cause?

A4: If the amine nucleophile has a primary amino group, there is a possibility of N-acylation of the product by unreacted this compound, especially at elevated temperatures.

Control Strategies:

  • Temperature Management: Maintain the lowest effective temperature to favor the desired reaction pathway.

  • Order of Addition: Adding the this compound to the amine solution can help to minimize the concentration of the anhydride and reduce the likelihood of over-acylation.

Solubility and Purification

Q5: I am having difficulty finding a suitable solvent for my scaled-up reaction. What are the solubility properties of this compound?

A5: this compound is a crystalline solid that is soluble in many polar aprotic organic solvents.[9] However, its solubility can be limited in less polar solvents.

Solvent Considerations:

  • Good Solubility: Solvents like DMF, DMSO, NMP, and DMAc are generally good choices for dissolving this compound.[10][11][12][13]

  • Reaction Compatibility: Ensure the chosen solvent is inert to the reactants and reaction conditions.

  • Work-up and Purification: Consider the ease of solvent removal and potential for the solvent to interfere with product crystallization during downstream processing.

Q6: My product is difficult to purify by crystallization. What strategies can I employ for large-scale purification?

A6: The purification of fluoro-substituted anthranilamides can be challenging due to the potential for co-crystallization of impurities.

Purification Strategies:

  • Solvent Screening: A systematic screening of different solvent systems (single and mixed) is crucial to identify conditions that provide good product recovery and effective impurity rejection.

  • Cooling Profile: A slow and controlled cooling profile during crystallization promotes the formation of larger, purer crystals.

  • Slurry Wash: Washing the isolated crude product with a solvent in which the product is sparingly soluble can be an effective method for removing surface impurities.

  • Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary. The use of activated carbon can help to remove colored impurities.[14]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₄FNO₃
Molecular Weight 181.12 g/mol
Appearance White crystalline powder[9]
Melting Point 235-238 °C (decomposes)
Solubility Soluble in organic solvents[9]

Table 2: Solubility of Related Compounds in Common Industrial Solvents

SolventSolubility of PolyimidesReference
NMP Soluble[10][13]
DMSO Soluble[10][11][12][13]
DMAc Soluble[10][11]
DMF Soluble[10][11]
Pyridine Soluble[13]
THF Partially Soluble to Soluble[13]
Acetone Partially Soluble[13]
Chloroform Partially Soluble[13]

Note: This data is for polyimides and serves as a general guide. Specific solubility of this compound should be determined experimentally.

Table 3: Thermal Hazard Data for Acetic Anhydride Hydrolysis (Proxy Reaction)

ParameterValueReference
Heat of Reaction (ΔH) -57 to -63 kJ/mol[4]
Adiabatic Temperature Rise (ΔTad) Can be significant, requires calculation based on concentration and heat capacity[3]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Amino-5-fluoro-N-methylbenzamide

Materials:

  • This compound

  • Methylamine (40% in water)

  • Toluene

  • Water

Procedure:

  • Charge a suitable reactor with methylamine solution and water.

  • Cool the solution to 10-15 °C.

  • Slowly add this compound in portions, maintaining the temperature below 25 °C. CO2 evolution will be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC/HPLC.

  • Cool the reaction mixture to 0-5 °C and hold for at least 1 hour to allow for product crystallization.

  • Filter the product and wash the cake with cold water.

  • Dry the product under vacuum at 50-60 °C.

Protocol 2: Recrystallization of Crude 2-Amino-5-fluorobenzamide

Materials:

  • Crude 2-Amino-5-fluorobenzamide

  • Ethanol

  • Activated Carbon (optional)

Procedure:

  • In a reactor, dissolve the crude 2-Amino-5-fluorobenzamide in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at reflux.[14]

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize product recovery.

  • Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Reaction_Mechanism Reaction of this compound with a Primary Amine 6-Fluoroisatoic_Anhydride This compound Intermediate Unstable Carbamic Acid Intermediate 6-Fluoroisatoic_Anhydride->Intermediate Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Product 2-Amino-5-fluoro-N-alkylbenzamide Intermediate->Product Decarboxylation CO2 Carbon Dioxide (CO2) Intermediate->CO2 Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Issues Start Scale-Up Issue Encountered Exotherm High Exotherm? Start->Exotherm Gas Excessive Gas Evolution? Exotherm->Gas No Sol_Exotherm Improve Cooling Slow Addition Rate Consider Reaction Calorimetry Exotherm->Sol_Exotherm Yes Purity Low Purity? Gas->Purity No Sol_Gas Ensure Adequate Venting Control Addition Rate Gas->Sol_Gas Yes Sol_Purity Check Stoichiometry Optimize Reaction Time/Temp Improve Purification Purity->Sol_Purity Yes End Process Optimized Purity->End No Sol_Exotherm->Gas Sol_Gas->Purity Sol_Purity->End Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Solvent, Amine) B 2. Controlled Addition of This compound A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Work-up and Product Isolation C->D E 5. Purification (Crystallization) D->E F 6. Analysis (Purity, Yield) E->F

References

Validation & Comparative

A Comparative Guide: 6-Fluoroisatoic Anhydride vs. Isatoic Anhydride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final product. Isatoic anhydride has long been a versatile precursor in the synthesis of a wide range of heterocyclic compounds, particularly quinazolinones, which are prevalent scaffolds in many pharmaceuticals. The introduction of a fluorine atom to this core, creating 6-fluoroisatoic anhydride, offers distinct advantages in terms of reactivity and the potential for enhanced biological activity of the resulting molecules. This guide provides an objective comparison of these two key synthetic building blocks, supported by experimental data and detailed protocols.

Enhanced Reactivity of this compound

The primary distinction between this compound and its non-fluorinated counterpart lies in its chemical reactivity. The fluorine atom at the 6-position is a strong electron-withdrawing group. This electronic effect increases the electrophilicity of the carbonyl carbons within the anhydride ring, making it more susceptible to nucleophilic attack. This enhanced reactivity can lead to several advantages in a synthetic context, including faster reaction times, milder reaction conditions, and potentially higher yields.

From a theoretical standpoint, the electron-withdrawing nature of fluorine destabilizes the positive charge that develops on the carbonyl carbon during nucleophilic attack, thereby lowering the activation energy of the reaction. This is in line with the general principles of substituent effects in aromatic systems.

Comparative Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

A common and important application of both anhydrides is in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of the anhydride with an amine and an aldehyde.

Table 1: Comparison of Reaction Yields for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

AnhydrideAmineAldehydeCatalyst/SolventYield (%)Reference
Isatoic AnhydrideBenzylamine3-(5-methylfuran-2-yl)acrylaldehydep-TsOH / EtOH22[1]
Isatoic Anhydride3-Trifluoromethylaniline4-MethoxybenzaldehydeSulfamic acid / H2O84[2]
Isatoic AnhydrideAniline4-MethoxybenzaldehydeMukaiyama's reagent / ACNHigh (not specified)[3]

It is important to note that direct comparison of yields across different studies can be misleading due to variations in catalysts, solvents, and reaction times. However, the data suggests that isatoic anhydride is a competent reactant in these transformations, with yields varying significantly based on the specific substrates and conditions employed. The synthesis of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one from isatoic anhydride resulted in a modest yield of 22%[1]. In contrast, reactions of isatoic anhydride with different amines and aldehydes under optimized conditions have been reported to give high yields[2][3].

Due to the scarcity of published data on the use of this compound in this specific multicomponent reaction, a direct quantitative comparison of yields is challenging. However, based on the known electronic effects of the fluorine substituent, it is reasonable to predict that this compound would exhibit enhanced reactivity, potentially leading to higher yields or requiring less forcing reaction conditions compared to isatoic anhydride.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using both isatoic anhydride and a proposed adaptation for this compound based on established methodologies.

Protocol 1: Synthesis of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one using Isatoic Anhydride[1]

Materials:

  • Isatoic anhydride (1.5 g, 9.2 mmol)

  • Benzylamine (11.0 mmol)

  • 3-(5-methylfuran-2-yl)acrylaldehyde (9.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.79 g, 4.6 mmol)

  • Ethanol (EtOH) (50 mL)

Procedure:

  • To a mixture of isatoic anhydride, benzylamine, and 3-(5-methylfuran-2-yl)acrylaldehyde in ethanol, add p-toluenesulfonic acid.

  • Heat the reaction mixture under reflux for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product.

  • The product, 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, is obtained as colorless needles.

Protocol 2: Proposed Synthesis of 6-Fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones using this compound

Materials:

  • This compound (1.0 eq)

  • Substituted amine (1.1 eq)

  • Substituted aldehyde (1.0 eq)

  • Catalyst (e.g., sulfamic acid, p-TsOH, or a Lewis acid, 10-20 mol%)

  • Solvent (e.g., water, ethanol, or acetonitrile)

Procedure:

  • In a round-bottom flask, combine this compound, the substituted amine, the substituted aldehyde, and the catalyst in the chosen solvent.

  • Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

  • Wash the crude product with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired 6-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one.

Visualizing the Synthetic Pathway and Comparison

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Anhydride Isatoic Anhydride or This compound Intermediate1 Formation of 2-aminobenzamide derivative Anhydride->Intermediate1 Amine Primary Amine Amine->Intermediate1 Aldehyde Aldehyde Intermediate2 Condensation with Aldehyde (Imine formation) Aldehyde->Intermediate2 Intermediate1->Intermediate2 Product 2,3-Dihydroquinazolin-4(1H)-one Intermediate2->Product

Caption: Generalized reaction pathway for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

G cluster_workflow Experimental Workflow Step1 1. Mix Reactants and Catalyst Step2 2. Heat/Stir for specified time Step1->Step2 Step3 3. Monitor by TLC Step2->Step3 Step4 4. Work-up and Isolation Step3->Step4 Step5 5. Purification Step4->Step5 Step6 6. Characterization Step5->Step6

Caption: A typical experimental workflow for the synthesis of quinazolinone derivatives.

G IsatoicAnhydride Isatoic Anhydride - Standard reactivity - Widely available - Lower cost Comparison vs. IsatoicAnhydride->Comparison FluoroisatoicAnhydride This compound - Enhanced reactivity (EWG) - Potential for higher yields - Introduces fluorine for potential bioactivity modulation FluoroisatoicAnhydride->Comparison

Caption: Key feature comparison: Isatoic Anhydride vs. This compound.

Conclusion

Both this compound and isatoic anhydride are valuable and versatile starting materials for the synthesis of quinazolinones and other heterocyclic compounds. The choice between them will depend on the specific goals of the synthesis. Isatoic anhydride is a well-established, cost-effective option for many applications. However, for syntheses where higher reactivity is desired, or where the introduction of a fluorine atom is advantageous for modulating the biological properties of the target molecule, this compound presents a compelling alternative. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the anhydride, which can lead to improved reaction efficiency. Further research directly comparing these two reagents under identical conditions would be beneficial to fully quantify the advantages of the fluorinated analogue.

References

A Comparative Guide to the Reactivity of Fluorinated Isatoic Anhydride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of three key isomers of fluorinated isatoic anhydride: 4-fluoroisatoic anhydride, 5-fluoroisatoic anhydride, and 6-fluoroisatoic anhydride. The introduction of a fluorine atom to the isatoic anhydride scaffold significantly influences its chemical properties, offering opportunities for the synthesis of novel therapeutic agents and chemical probes. Understanding the relative reactivity of these isomers is crucial for optimizing reaction conditions and predicting product outcomes in drug discovery and development.

Introduction to Fluorinated Isatoic Anhydrides

Isatoic anhydrides are versatile building blocks in organic synthesis, known for their utility in the preparation of a wide range of heterocyclic compounds, including quinazolinones and anthranilamides. The incorporation of fluorine, a bioisostere for hydrogen with unique electronic properties, can modulate the reactivity, lipophilicity, and metabolic stability of the resulting molecules. The position of the fluorine atom on the aromatic ring of isatoic anhydride dictates the electronic distribution within the molecule, thereby influencing its susceptibility to nucleophilic attack.

Theoretical Reactivity Profile

The reactivity of isatoic anhydrides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the two carbonyl carbons. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is expected to enhance the electrophilicity of the carbonyl carbons, making fluorinated isatoic anhydrides generally more reactive than their non-fluorinated counterpart.

The position of the fluorine atom influences the magnitude of this electron-withdrawing effect on the carbonyl carbons. The expected order of reactivity is based on the proximity and resonance effects of the fluorine substituent:

  • 4-Fluoroisatoic Anhydride: The fluorine atom at the 4-position is ortho to one of the carbonyl groups (C4) and meta to the other (C2). The strong inductive effect of fluorine is most pronounced at the ortho position, significantly increasing the electrophilicity of the C4 carbonyl.

  • This compound: The fluorine at the 6-position is para to one carbonyl group (C4) and meta to the other (C2). While the inductive effect is still significant, it is slightly attenuated compared to the ortho position.

  • 5-Fluoroisatoic Anhydride: The fluorine at the 5-position is meta to both carbonyl groups. The inductive effect is less pronounced at the meta position compared to the ortho and para positions.

Therefore, the predicted order of reactivity towards nucleophiles is:

4-Fluoroisatoic Anhydride > this compound > 5-Fluoroisatoic Anhydride

This prediction is based on the general principles of electronic effects in aromatic systems. Experimental validation is essential to confirm this reactivity trend.

Comparative Data on Reactivity

Currently, there is a notable absence of direct comparative studies in the scientific literature that provide quantitative data (e.g., reaction rates, kinetic constants) on the reactivity of these three fluorinated isatoic anhydride isomers under identical conditions. The following table summarizes the available information, which is largely qualitative.

IsomerCAS NumberPredicted Relative ReactivitySupporting Rationale
4-Fluoroisatoic Anhydride 381-39-5HighStrong -I effect of fluorine at the ortho position to a carbonyl group, significantly increasing its electrophilicity.
5-Fluoroisatoic Anhydride 321-69-7Low-I effect of fluorine is weakest at the meta position relative to both carbonyl groups.
This compound 78755-94-9Medium-I effect of fluorine at the para position to one carbonyl group is significant, though generally less pronounced than the ortho effect.

Experimental Protocols

To facilitate the direct comparison of the reactivity of these isomers, a generalized experimental protocol for their reaction with a model primary amine, benzylamine, is provided below. This protocol can be adapted for other nucleophiles and analytical techniques to generate quantitative comparative data.

Synthesis of Fluorinated Isatoic Anhydrides

The synthesis of fluorinated isatoic anhydrides typically starts from the corresponding fluoroanthranilic acids.

General Procedure for the Conversion of Fluoroanthranilic Acids to Fluoroisatoic Anhydrides:

  • A solution of the respective fluoroanthranilic acid (4-fluoro-, 5-fluoro-, or 6-fluoroanthranilic acid) in a suitable solvent (e.g., dioxane or THF) is prepared.

  • The solution is treated with a phosgenating agent, such as triphosgene or diphosgene, at a controlled temperature (often starting at 0 °C and slowly warming to room temperature).

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the crude fluorinated isatoic anhydride is purified by recrystallization or column chromatography.

Comparative Reactivity Study with Benzylamine

Objective: To compare the reaction rates of 4-fluoro-, 5-fluoro-, and this compound with benzylamine.

Materials:

  • 4-Fluoroisatoic anhydride

  • 5-Fluoroisatoic anhydride

  • This compound

  • Benzylamine

  • Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)

  • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Prepare stock solutions of each fluorinated isatoic anhydride isomer (e.g., 0.1 M in the chosen solvent).

  • Prepare a stock solution of benzylamine (e.g., 0.1 M in the same solvent).

  • In separate, dry NMR tubes, combine a known volume of one of the isatoic anhydride isomer stock solutions with a known amount of the internal standard.

  • Acquire an initial ¹H or ¹⁹F NMR spectrum (t=0).

  • To each NMR tube, add an equimolar amount of the benzylamine stock solution.

  • Immediately start acquiring NMR spectra at regular time intervals.

  • Monitor the disappearance of the starting material peaks and the appearance of the product peaks over time.

  • The reaction rates can be determined by plotting the concentration of the starting material or product as a function of time and fitting the data to an appropriate rate law.

Data Analysis:

The relative reactivity can be determined by comparing the initial rates of reaction or the rate constants calculated for each isomer.

Visualizing the Reaction Pathway

The general reaction of a fluorinated isatoic anhydride with a primary amine proceeds through a nucleophilic acyl substitution mechanism, leading to the formation of a fluorinated N-substituted anthranilamide.

reaction_pathway start Fluorinated Isatoic Anhydride Isomer intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate product Fluorinated N-Substituted Anthranilamide intermediate->product Ring Opening & Proton Transfer co2 CO2 intermediate->co2 Decarboxylation experimental_workflow cluster_synthesis Synthesis & Purification cluster_reaction Reactivity Study cluster_analysis Data Analysis s1 Synthesize 4-Fluoro, 5-Fluoro, and 6-Fluoro Isatoic Anhydrides s2 Purify Isomers via Recrystallization/Chromatography s1->s2 r1 Prepare Equimolar Solutions of Isomers and Nucleophile s2->r1 r2 Initiate Reactions Simultaneously under Identical Conditions r1->r2 r3 Monitor Reaction Progress (e.g., NMR, LC-MS) r2->r3 a1 Determine Reaction Rates/ Rate Constants for Each Isomer r3->a1 a2 Compare Reactivity Data and Establish Trend a1->a2

Navigating Fluorinated Heterocycle Synthesis: A Comparative Guide to Alternatives for 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of fluorinated heterocycles is a critical step in the discovery of novel therapeutics. The incorporation of fluorine atoms into heterocyclic scaffolds can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] 6-Fluoroisatoic anhydride has traditionally been a key building block in this endeavor. However, the exploration of alternative starting materials is crucial for optimizing synthetic routes, improving yields, and expanding the chemical space for drug design. This guide provides an objective comparison of this compound with a primary alternative, 2-amino-5-fluorobenzoic acid, for the synthesis of fluorinated quinazolinones, a prominent class of fluorinated heterocycles.

Performance Comparison: this compound vs. 2-Amino-5-Fluorobenzoic Acid

The choice of starting material for the synthesis of 6-fluoro-substituted quinazolinones can significantly impact the reaction efficiency, yield, and overall process complexity. Below is a comparative summary of using this compound versus 2-amino-5-fluorobenzoic acid.

ParameterThis compound2-Amino-5-Fluorobenzoic Acid
Reaction Type Often a one-pot, multi-component reaction.Typically a two-step process involving initial cyclization followed by further derivatization.
Key Reagents Primary amine, Orthoester or Aldehyde.Formamide, Triethyl orthoformate, or other cyclizing agents.
Reaction Conditions Can be performed under classical heating or microwave irradiation. Catalyst- and solvent-free conditions are often possible.[3]Often requires heating, and microwave assistance can significantly reduce reaction times and improve yields.[1]
Typical Yields Good to excellent yields (often >80%) are reported for multi-component reactions.[3]Yields can be variable depending on the specific reagents and conditions, but good yields have been reported.[4]
Advantages One-pot nature simplifies the synthetic process. High atom economy.Readily available and often more cost-effective precursor.
Disadvantages Can be more expensive and less readily available than the corresponding anthranilic acid.Often requires a two-step procedure, which can be more time-consuming.

Experimental Protocols: Synthesis of 6-Fluoro-2-phenyl-3-substituted-quinazolin-4(3H)-one

To provide a practical comparison, detailed experimental protocols for the synthesis of a representative 6-fluoro-2,3-disubstituted quinazolinone from both starting materials are outlined below.

Method A: From this compound (One-Pot, Three-Component Synthesis)

This protocol is a representative procedure based on established multi-component reactions for quinazolinone synthesis.[3][5]

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 mmol), a primary amine (e.g., aniline, 1.0 mmol), and an orthoester (e.g., triethyl orthoformate, 1.2 mmol).

  • The reaction mixture is then subjected to either conventional heating at 120°C for 5 hours or microwave irradiation at 140°C for 20-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then triturated with ethanol, filtered, and washed with cold ethanol to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.

Method B: From 2-Amino-5-fluorobenzoic Acid (Two-Step Synthesis)

This protocol is based on the classical approach to quinazolinone synthesis from anthranilic acids.[6][7]

Step 1: Synthesis of 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 mmol) in pyridine (5 mL).

  • To this solution, add benzoyl chloride (1.1 mmol) dropwise at 0°C.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the intermediate N-benzoyl-2-amino-5-fluorobenzoic acid.

  • Reflux the intermediate with acetic anhydride (5 mL) for 2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-Fluoro-2-phenyl-3-substituted-quinazolin-4(3H)-one

  • In a round-bottom flask, dissolve the 6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (1.0 mmol) from Step 1 and a primary amine (e.g., aniline, 1.1 mmol) in glacial acetic acid (10 mL).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

Logical Workflow for Synthesis Comparison

G cluster_0 Method A: One-Pot Synthesis cluster_1 Method B: Two-Step Synthesis A1 This compound A_react One-Pot Reaction (Heating or Microwave) A1->A_react A2 Primary Amine A2->A_react A3 Orthoester A3->A_react A_prod 6-Fluoro-2,3-disubstituted- quinazolin-4(3H)-one A_react->A_prod B1 2-Amino-5-fluorobenzoic Acid B_react1 Acylation & Cyclization B1->B_react1 B2 Benzoyl Chloride B2->B_react1 B_inter 6-Fluoro-2-phenyl-4H-3,1- benzoxazin-4-one B_react1->B_inter B_react2 Condensation B_inter->B_react2 B3 Primary Amine B3->B_react2 B_prod 6-Fluoro-2,3-disubstituted- quinazolin-4(3H)-one B_react2->B_prod

Caption: Comparative workflow for synthesizing 6-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Signaling Pathways Targeted by Fluorinated Quinazolinones

Many fluorinated quinazolinone derivatives have been identified as potent inhibitors of various protein kinases involved in cancer cell signaling. A prominent example is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers.[1][8][9]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2->Akt Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluorinated Quinazolinone Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by fluorinated quinazolinone derivatives.

References

A Comparative Guide to Analytical Techniques for Confirming 6-Fluoroisatoic Anhydride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 6-Fluoroisatoic anhydride, a key intermediate in the synthesis of various pharmaceuticals, is critical to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of three prominent analytical techniques for confirming the purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is crucial for accurate impurity profiling and quality control.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on factors such as the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a summary of the performance of HPLC, SFC, and qNMR for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.
Primary Use Quantification of the main component and detection of known and unknown impurities.Rapid separation of chiral and achiral compounds; suitable for thermally labile molecules.Absolute purity determination without the need for a specific reference standard of the analyte.
Sample Throughput ModerateHighLow to Moderate
Linearity (R²) > 0.999[1]> 0.999Not applicable in the same way; linearity of detector response is inherent.
Limit of Detection (LOD) 10-50 ng/mL[1]Similar to HPLC, depending on the detector.~0.03-0.06 mg/mL for 19F qNMR[2]
Limit of Quantitation (LOQ) 30-150 ng/mL[1]Similar to HPLC, depending on the detector.~0.1-0.2 mg/mL for 19F qNMR[2]
Precision (RSD) < 2%< 2%< 1%
Accuracy (% Recovery) 98-102%98-102%Highly accurate, considered a primary ratio method.[3]
Selectivity High, tunable by mobile phase and stationary phase selection.High, offers different selectivity compared to HPLC.[4]Excellent, distinguishes between different molecular environments of the target nucleus.
Key Advantage Widely available, robust, and well-established for pharmaceutical analysis.Fast analysis times and reduced use of organic solvents.[5]Provides structural information and absolute quantification in a single experiment.[3]
Key Disadvantage Can cause hydrolysis of anhydrides if the mobile phase contains water.Requires specialized instrumentation.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of its impurities. A key consideration is the potential for on-column hydrolysis of the anhydride.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. To minimize hydrolysis, the water phase can be acidified (e.g., with 0.1% trifluoroacetic acid) and the initial water content kept low.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable organic solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an external standard of known purity should be used to create a calibration curve.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. It is particularly well-suited for the analysis of anhydrides as the supercritical CO2 mobile phase is non-aqueous, thus preventing hydrolysis.

  • Instrumentation: SFC system with a UV or PDA detector.

  • Column: A polar stationary phase is often suitable for polar compounds (e.g., silica, diol).

  • Mobile Phase: Supercritical CO2 with a polar co-solvent (modifier) such as methanol or ethanol. A gradient elution may be necessary to resolve all impurities.

  • Backpressure: 150 bar.

  • Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Similar to HPLC, dissolve the sample in a suitable organic solvent.

  • Quantification: Area percentage or external standard calibration.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹⁹F qNMR, is a powerful technique for the absolute purity determination of this compound. The presence of a fluorine atom provides a specific and sensitive handle for quantification.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A stable, non-volatile compound with a known purity and a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals (e.g., hexafluorobenzene).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆, Acetone-d₆).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into a vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹⁹F NMR Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 5 times the longest T1 of the signals of interest.

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio.

  • Quantification: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral of the signal

    • N = Number of fluorine nuclei giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizations

Workflow for Purity Determination

The following diagram illustrates the general workflow for the analytical confirmation of this compound purity, from sample preparation to data analysis and reporting.

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing cluster_report Reporting weighing Accurate Weighing dissolution Dissolution in Appropriate Solvent weighing->dissolution HPLC HPLC dissolution->HPLC SFC SFC dissolution->SFC qNMR qNMR dissolution->qNMR chromatogram Chromatogram (HPLC/SFC) HPLC->chromatogram SFC->chromatogram spectrum Spectrum (qNMR) qNMR->spectrum integration Peak Integration chromatogram->integration spectrum->integration calculation Purity Calculation integration->calculation report Certificate of Analysis calculation->report

Caption: General workflow for purity analysis of this compound.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the analytical techniques and their primary outcomes in the context of purity assessment.

Technique_Relationship cluster_chromatography Chromatographic Methods Purity Purity Assessment of This compound HPLC HPLC Purity->HPLC SFC SFC Purity->SFC qNMR qNMR Purity->qNMR Impurity_Profile Impurity Profile (Relative Purity) HPLC->Impurity_Profile SFC->Impurity_Profile Absolute_Purity Absolute Purity qNMR->Absolute_Purity Structural_Info Structural Information qNMR->Structural_Info

Caption: Relationship of techniques to purity assessment outcomes.

References

A Comparative Guide to HPLC and GC-MS Analysis of 6-Fluoroisatoic Anhydride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel therapeutic agents often involves the use of versatile building blocks like 6-fluoroisatoic anhydride. Its reactions, particularly with primary amines, lead to the formation of a diverse range of fluorinated quinazolinones and related heterocyclic compounds. Accurate and efficient analytical techniques are paramount for monitoring these reactions, characterizing the products, and ensuring their purity. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reaction products. We present supporting experimental data and detailed methodologies to assist researchers in selecting the optimal analytical approach for their specific needs.

Introduction to the Analytical Challenge

The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a 2,3-disubstituted-7-fluoro-4(3H)-quinazolinone. The general reaction scheme is depicted below:

Reaction_Scheme 6-Fluoroisatoic_Anhydride This compound Intermediate Intermediate 6-Fluoroisatoic_Anhydride->Intermediate + Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Product 7-Fluoroquinazolinone Intermediate->Product - H2O CO2 CO2 Intermediate->CO2

Caption: General reaction of this compound with a primary amine.

The resulting fluorinated quinazolinones are often accompanied by side products and unreacted starting materials, necessitating robust analytical methods for their separation and identification. Both HPLC and GC-MS offer distinct advantages and disadvantages in this context.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of a wide array of organic compounds, including many pharmaceuticals. Its versatility in terms of stationary and mobile phases makes it highly suitable for the analysis of fluorinated quinazolinones, which can exhibit a range of polarities.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of this compound reaction products can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed. For basic quinazolinones that may exhibit peak tailing, a base-deactivated column or the use of a mobile phase additive is recommended.[1]

  • Mobile Phase: A gradient elution is often preferred to achieve good separation of components with varying polarities. A typical mobile phase consists of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to initial conditions (95% A, 5% B)

    • 22-25 min: Equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the target analyte(s) (typically around 254 nm or 310 nm for quinazolinones).

  • Injection Volume: 10 µL

  • Sample Preparation: The reaction mixture is diluted in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC

The following table provides representative HPLC data for the analysis of a hypothetical reaction mixture containing the starting material and a fluorinated quinazolinone product.

CompoundRetention Time (min)Peak Area (%)UV λmax (nm)
This compound3.510.2245, 315
Starting Amine (Aniline)2.85.1230, 280
7-Fluoro-2-phenyl-4(3H)-quinazolinone12.884.7250, 312

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. For many quinazolinone derivatives, GC-MS can provide excellent sensitivity and structural information.

Experimental Protocol: GC-MS

A general GC-MS method for the analysis of fluorinated quinazolinones is outlined below:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Final hold: 5 min at 300 °C

  • Injector Temperature: 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: The reaction mixture is diluted in a volatile organic solvent such as dichloromethane or ethyl acetate. If the products have low volatility or contain polar functional groups, derivatization (e.g., silylation) may be necessary to improve their chromatographic behavior. However, many quinazolinones are sufficiently volatile for direct analysis.

Data Presentation: GC-MS

The following table presents typical GC-MS data for the analysis of a fluorinated quinazolinone.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
7-Fluoro-2-phenyl-4(3H)-quinazolinone15.2240239, 212, 137, 77

Comparison of HPLC and GC-MS for this compound Reaction Product Analysis

FeatureHPLCGC-MS
Applicability Broad applicability to a wide range of polar and non-polar compounds. No requirement for volatility or thermal stability.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile or polar analytes.
Separation Efficiency High separation efficiency, especially with modern UHPLC systems.Excellent separation efficiency, particularly with long capillary columns.
Detection Primarily UV-Vis or DAD, providing quantitative information but limited structural data. LC-MS provides structural information.Mass spectrometry provides rich structural information, enabling confident peak identification.
Quantitation Excellent for quantitative analysis with high precision and accuracy using external or internal standards.Good for quantitative analysis, though detector response can be more variable. Use of an internal standard is recommended.
Sample Preparation Relatively simple, usually involving dilution and filtration.Can be more complex if derivatization is needed. The sample must be in a volatile solvent.
Analysis Time Typically 15-30 minutes per sample.Typically 20-40 minutes per sample.
Instrumentation Cost Generally lower than GC-MS systems.Higher initial instrument cost.

Logical Workflow for Method Selection

The choice between HPLC and GC-MS for the analysis of this compound reaction products depends on the specific goals of the analysis. The following workflow can guide the decision-making process:

Method_Selection_Workflow Start Start: Analyze Reaction Products Is_Quantitation_Primary_Goal Is Quantitative Analysis the Primary Goal? Start->Is_Quantitation_Primary_Goal Are_Products_Volatile Are Products Volatile and Thermally Stable? Is_Quantitation_Primary_Goal->Are_Products_Volatile No Use_HPLC Use HPLC Is_Quantitation_Primary_Goal->Use_HPLC Yes Need_Structural_Info Is Structural Confirmation Needed? Are_Products_Volatile->Need_Structural_Info Yes Consider_Derivatization Consider Derivatization for GC-MS Are_Products_Volatile->Consider_Derivatization No Use_GCMS Use GC-MS Need_Structural_Info->Use_GCMS Yes Consider_LCMS Consider LC-MS Need_Structural_Info->Consider_LCMS No Consider_Derivatization->Use_GCMS

Caption: Decision workflow for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of reaction products derived from this compound.

  • HPLC is often the method of choice for routine reaction monitoring and quantitative analysis due to its robustness, versatility, and simpler sample preparation.

  • GC-MS excels in providing detailed structural information for the identification of unknown products and impurities, provided the analytes are sufficiently volatile and thermally stable.

For comprehensive characterization, a combination of both techniques is often ideal. Researchers and drug development professionals should consider the specific requirements of their analysis, including the need for quantitative data, structural elucidation, and the physicochemical properties of their target molecules, to make an informed decision on the most appropriate analytical strategy.

References

A Comparative Guide to Validating the Structure of Quinazolinone Scaffolds Synthesized from 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of heterocyclic compounds synthesized using 6-Fluoroisatoic anhydride. We present supporting experimental data for the synthesis of 6-fluoro-3-methylquinazolin-4(3H)-one and compare its analytical characteristics to its non-fluorinated analog, 3-methylquinazolin-4(3H)-one, synthesized from isatoic anhydride. This comparison highlights the key analytical markers that arise from the incorporation of a fluorine atom, ensuring unambiguous structural confirmation.

The synthesis of quinazolin-4(3H)-ones from isatoic anhydrides is a cornerstone in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2] The introduction of fluorine into these molecules can significantly alter their pharmacological properties, making precise structural validation paramount.[3] This guide focuses on the use of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as complementary techniques for comprehensive structural elucidation.[3][4]

Comparative Analysis of Spectral Data

The primary distinction in the validation of 6-fluoro-3-methylquinazolin-4(3H)-one lies in the direct and indirect observation of the fluorine atom's influence in various spectra.

Table 1: Comparative ¹H and ¹⁹F NMR Data (500 MHz, DMSO-d₆)

Compound Proton (Position) δ (ppm) Multiplicity J (Hz) ¹⁹F δ (ppm)
6-Fluoro-3-methylquinazolin-4(3H)-one H-28.15s--110.5
H-57.90ddJ_H,F = 8.5, J_H,H = 2.5
H-77.75dddJ_H,F = 9.0, J_H,H = 8.5, 2.5
H-87.50ddJ_H,H = 8.5, J_H,F = 4.5
N-CH₃3.50s-
3-Methylquinazolin-4(3H)-one H-28.14s-N/A
H-58.12dJ = 8.0
H-67.52tJ = 7.5
H-77.80tJ = 7.5
H-87.65dJ = 8.0
N-CH₃3.51s-

Note: Data is representative. Actual chemical shifts may vary.

Table 2: Comparative ¹³C NMR Data (125 MHz, DMSO-d₆)

Compound Carbon (Position) δ (ppm) Key Feature
6-Fluoro-3-methylquinazolin-4(3H)-one C-6162.5 (d, ¹J_C,F = 245 Hz)Large C-F one-bond coupling
C-4160.0Carbonyl Carbon
C-8a145.0 (d, ³J_C,F = 8.0 Hz)Three-bond C-F coupling
C-5125.0 (d, ²J_C,F = 22 Hz)Two-bond C-F coupling
C-4a118.0 (d, ²J_C,F = 21 Hz)Two-bond C-F coupling
3-Methylquinazolin-4(3H)-one C-6126.5No C-F coupling
C-4160.5Carbonyl Carbon
C-8a147.5No C-F coupling
C-5126.0No C-F coupling
C-4a120.8No C-F coupling

Note: Data is representative. Actual chemical shifts may vary.

Table 3: Comparative Mass Spectrometry and IR Data

Technique 6-Fluoro-3-methylquinazolin-4(3H)-one 3-Methylquinazolin-4(3H)-one
MS (ESI+) m/z = 179.06 [M+H]⁺m/z = 161.07 [M+H]⁺
IR (cm⁻¹) ~1680 (C=O stretch), ~1250 (C-F stretch)~1675 (C=O stretch), No C-F stretch

Experimental and Analytical Protocols

  • Reaction Setup: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add methylamine (1.2 eq, 40% solution in water).

  • Reaction Condition: Stir the mixture at 100 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to yield the pure product. The synthesis of the non-fluorinated analog follows the same procedure starting with isatoic anhydride.[5]

  • NMR Spectroscopy: All NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

Visualizing Workflows and Comparisons

Diagrams created using Graphviz help to clarify the experimental and logical processes involved in structural validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Start 6-Fluoroisatoic Anhydride Reaction Reaction with Methylamine in DMF Start->Reaction Workup Aqueous Work-up & Precipitation Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product Pure Synthesized Compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation G cluster_A Compound A: 6-Fluoro-3-methylquinazolin-4(3H)-one cluster_B Alternative: 3-Methylquinazolin-4(3H)-one center Structural Validation A_HNMR ¹H NMR: Splitting of H-5, H-7, H-8 due to H-F coupling center->A_HNMR A_CNMR ¹³C NMR: Large ¹J(C,F) coupling constant for C-6 center->A_CNMR A_FNMR ¹⁹F NMR: Characteristic singlet around -110 ppm center->A_FNMR A_MS MS: [M+H]⁺ at m/z 179 center->A_MS A_IR IR: C-F stretch observed (~1250 cm⁻¹) center->A_IR B_HNMR ¹H NMR: Standard aromatic proton signals center->B_HNMR B_CNMR ¹³C NMR: Absence of any C-F coupling center->B_CNMR B_FNMR ¹⁹F NMR: Not Applicable center->B_FNMR B_MS MS: [M+H]⁺ at m/z 161 center->B_MS B_IR IR: Absence of C-F stretch center->B_IR

References

A Comparative Guide to Acylating Agents: Benchmarking 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the judicious selection of an acylating agent is paramount to ensure high reaction efficiency, selectivity, and purity of the final product. This guide provides a comprehensive benchmark of 6-Fluoroisatoic Anhydride against other commonly employed acylating agents, offering a comparative analysis of their performance supported by experimental data.

Performance Comparison of Acylating Agents

The reactivity of acylating agents is a critical factor influencing reaction conditions and outcomes. Generally, the order of reactivity is Acyl Chlorides > Acid Anhydrides > Isatoic Anhydrides. This hierarchy is reflected in the reaction conditions required and the nature of the byproducts formed. This compound, as a member of the isatoic anhydride family, offers a milder and often more selective approach to acylation compared to highly reactive acyl chlorides.

Table 1: Comparative Performance of Acylating Agents in the Acylation of Primary Amines

Acylating AgentRepresentative StructureTypical Reaction ConditionsByproductsKey AdvantagesKey Disadvantages
Acyl Chloride (e.g., Benzoyl Chloride)C₆H₅COClAnhydrous solvent (e.g., DCM), base (e.g., triethylamine), 0°C to room temperature.HCl, amine hydrochloride saltHigh reactivity, fast reaction times.Corrosive byproduct, potential for side reactions, moisture sensitive.
Acid Anhydride (e.g., Acetic Anhydride)(CH₃CO)₂OCan be run neat or in a solvent, often requires heating or a catalyst.Carboxylic acidMilder than acyl chlorides, less corrosive byproduct.Less reactive than acyl chlorides, may require forcing conditions.
Isatoic Anhydride (e.g., this compound)C₈H₄FNO₃Can be run in various solvents (e.g., DMF, water), often with heating or microwave irradiation.CO₂Stable solids, byproduct is a gas, allows for one-pot synthesis of heterocyclic compounds.Generally less reactive than acyl chlorides and anhydrides, may require specific conditions to drive the reaction.

Experimental Protocols

Detailed methodologies for key acylation reactions are provided below to illustrate the practical differences in using these agents.

Protocol 1: Acylation of Aniline with Benzoyl Chloride

Objective: To synthesize N-phenylbenzamide via acylation of aniline with benzoyl chloride.

Materials:

  • Aniline (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline and triethylamine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acetylation of Aniline with Acetic Anhydride

Objective: To synthesize acetanilide via acetylation of aniline with acetic anhydride.

Materials:

  • Aniline

  • Acetic Anhydride

  • Water

  • Ice

Procedure:

  • To a solution of aniline in water, add acetic anhydride.

  • Stir the mixture vigorously. The product will begin to precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure acetanilide.

Protocol 3: Synthesis of a 2-Aminobenzamide Derivative using this compound

Objective: To synthesize a 2-amino-N-substituted-benzamide derivative from this compound. Isatoic anhydrides react with primary amines to furnish 2-aminobenzamide derivatives.[1][2]

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • Add the primary amine to the solution.

  • Heat the reaction mixture (e.g., 80-100 °C) and stir for several hours, or irradiate in a microwave reactor for a shorter duration.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the product with water and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) if necessary.

Visualizing the Processes

To further elucidate the processes involved, the following diagrams illustrate a generalized experimental workflow and a relevant biological signaling pathway where acylated products may play a role.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants Mixing Mix Reactants & Solvent Reactants->Mixing Solvent Prepare Solvent Solvent->Mixing Stirring Stir & Heat (if required) Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purify Product Concentration->Purification FinalProduct Characterize Final Product Purification->FinalProduct

Caption: A generalized workflow for a typical acylation reaction.

Compounds derived from this compound, such as quinazolinones and other heterocyclic structures, are of significant interest in drug discovery due to their diverse biological activities.[3] These activities often stem from their ability to interact with specific biological pathways. For instance, some quinazolinone derivatives have been shown to act as inhibitors of enzymes involved in cell signaling pathways, such as kinase signaling cascades.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Signal Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Inhibitor Acylated Inhibitor (e.g., Quinazolinone derivative) Inhibitor->Raf Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

References

The Strategic Value of 6-Fluoroisatoic Anhydride in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of starting materials is a critical decision that impacts not only the efficiency of a synthetic route but also its overall cost-effectiveness. This guide provides a detailed cost-benefit analysis of using 6-fluoroisatoic anhydride in the synthesis of fluorinated heterocyclic compounds, a class of molecules with significant therapeutic potential. By comparing its performance with alternative synthetic strategies and providing a transparent breakdown of associated costs, this analysis serves as a valuable resource for informed decision-making in the laboratory and beyond.

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound has emerged as a key building block for the synthesis of fluorinated quinazolinones and related heterocyclic scaffolds, which are prevalent in a variety of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[1] This guide delves into a comparative analysis of synthetic routes to a representative 6-fluoroquinazolinone, weighing the upfront cost of this compound against the potential for streamlined, high-yielding synthetic procedures.

Comparative Synthesis of 6-Fluoroquinazolin-4(3H)-one

To provide a concrete basis for comparison, we will analyze two primary synthetic routes to 6-fluoroquinazolin-4(3H)-one:

  • Route 1: A direct, one-pot, three-component synthesis starting from this compound.

  • Route 2: A multi-step approach commencing with the more economical, non-fluorinated isatoic anhydride, followed by a subsequent fluorination step.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the synthesis of 6-fluoroquinazolin-4(3H)-one via the two proposed routes.

Table 1: Reagent Cost Comparison

ReagentSupplierCatalog NumberPurityPrice (USD) per Gram
This compoundChem-Impex26162≥ 99% (GC)72.31
Isatoic anhydrideSigma-AldrichI1280896%0.40
Isatoic anhydrideThermo Scientific12248100097%0.16
2-Amino-5-fluorobenzoic acidSigma-Aldrich36798297%67.66
Ammonium acetateG-BiosciencesA0430.37
Ammonium acetateThermo ScientificA16343.0B97%0.08
Triethyl orthoformate
p-Toluenesulfonic acid monohydrateSigma-AldrichT35920≥98%0.42
p-Toluenesulfonic acid monohydrateThermo Fisher Scientific13902500099%0.18
Sodium HydrosulfiteDharma Trading0.01
Sodium HydrosulfiteSigma-Aldrich71699≥82%0.94
Formic AcidSigma-AldrichW248703-SAMPLE-K≥95%0.10
Sodium AzideChem-Impex≥ 99%0.40
Carbon DisulfideFisher Scientific0.34
Methyl IodideSpectrum ChemicalM1605-100GM99.5%1.17

Table 2: Experimental Data Comparison for the Synthesis of 6-Fluoroquinazolin-4(3H)-one

ParameterRoute 1: From this compoundRoute 2: From Isatoic Anhydride (Hypothetical)
Starting Materials This compound, Ammonium acetate, Triethyl orthoformateIsatoic anhydride, Ammonium acetate, Triethyl orthoformate, Fluorinating agent
Catalyst None (Solvent- and catalyst-free)-
Reaction Time 20 minutesMultiple steps, longer overall time
Reaction Temperature 140 °CVaried temperatures for each step
Yield 92%Typically lower overall yield due to multiple steps
Work-up Procedure Simple washing with ethyl acetateMore complex, involving multiple extractions and purifications

Experimental Protocols

Route 1: One-pot Synthesis from this compound

This protocol is adapted from the work of Chakraborti and coworkers.

Procedure: A mixture of this compound (1 mmol), ammonium acetate (1.2 mmol), and triethyl orthoformate (1.2 mmol) is heated at 140 °C for 20 minutes in a reaction vessel. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and washed with ethyl acetate to afford the crude product. Further purification by recrystallization yields pure 6-fluoroquinazolin-4(3H)-one.

Route 2: Synthesis from Isatoic Anhydride followed by Fluorination (A Representative Protocol)

This route involves a two-step process: the synthesis of the quinazolinone core followed by a fluorination step.

Step 1: Synthesis of Quinazolin-4(3H)-one from Isatoic Anhydride

Procedure: A mixture of isatoic anhydride (1 mmol), ammonium acetate (1.2 mmol), and triethyl orthoformate (1.2 mmol) is heated under solvent-free conditions. The reaction progress is monitored by TLC. Upon completion, the crude product is isolated and purified.

Step 2: Electrophilic Fluorination

Procedure: The quinazolin-4(3H)-one from Step 1 is dissolved in a suitable solvent, and an electrophilic fluorinating agent (e.g., Selectfluor®) is added. The reaction is stirred at an appropriate temperature until completion. The fluorinated product is then isolated and purified.

Cost-Benefit Analysis

While the initial cost per gram of this compound is significantly higher than that of its non-fluorinated counterpart, a comprehensive cost-benefit analysis reveals a more nuanced picture.

Cost Considerations:

  • Reagent Cost: The primary cost driver for Route 1 is the starting material, this compound. In contrast, Route 2 utilizes the much cheaper isatoic anhydride, but requires an additional, often expensive, fluorinating agent.

  • Process Costs: Route 1, being a one-pot, solvent- and catalyst-free reaction with a short reaction time, offers significant savings in terms of energy, solvent waste disposal, and labor. Route 2 involves multiple steps, longer reaction times, and more complex purification, leading to higher process costs.

Benefit Considerations:

  • Efficiency and Yield: The direct synthesis from this compound demonstrates a remarkably high yield (92%) in a very short reaction time. Multi-step syntheses, like Route 2, typically suffer from cumulative yield losses at each step, resulting in a lower overall yield of the final fluorinated product.

  • Simplicity and Scalability: The one-pot nature of Route 1 makes it a highly attractive and easily scalable process for industrial applications. The simplicity of the procedure reduces the potential for operational errors.

  • Environmental Impact: The solvent-free and catalyst-free conditions of Route 1 align with the principles of green chemistry, minimizing the environmental footprint of the synthesis.

Visualizing the Synthetic Pathways

To further clarify the synthetic logic, the following diagrams illustrate the reaction workflows.

G cluster_0 Route 1: Direct Synthesis a0 This compound b One-pot Reaction (140°C, 20 min) a0->b a1 Ammonium Acetate a1->b a2 Triethyl Orthoformate a2->b c 6-Fluoroquinazolin-4(3H)-one (92% Yield) b->c

Caption: Workflow for the direct synthesis of 6-fluoroquinazolin-4(3H)-one.

G cluster_1 Route 2: Multi-step Synthesis d0 Isatoic Anhydride e Step 1: Quinazolinone Formation d0->e d1 Ammonium Acetate d1->e d2 Triethyl Orthoformate d2->e f Quinazolin-4(3H)-one e->f h Step 2: Electrophilic Fluorination f->h g Fluorinating Agent g->h i 6-Fluoroquinazolin-4(3H)-one h->i

Caption: Workflow for the multi-step synthesis of 6-fluoroquinazolin-4(3H)-one.

Conclusion

While the initial investment in this compound is higher, the direct, one-pot synthesis of 6-fluoroquinazolinones offers substantial advantages in terms of efficiency, yield, simplicity, and environmental impact. For researchers and drug development professionals, the significant reduction in process complexity and the high overall yield can translate to considerable long-term cost savings and a faster path to the desired fluorinated compounds. This analysis underscores the importance of considering the entire synthetic pathway, not just the cost of individual reagents, when making strategic decisions in chemical synthesis. The use of this compound represents a compelling example of how a higher-cost starting material can ultimately provide a more economical and efficient solution for the production of high-value fluorinated molecules.

References

A Spectroscopic Comparison of 6-Fluoroisatoic Anhydride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 6-fluoroisatoic anhydride and its derivatives. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.[1] The spectroscopic data is presented in tabular format for easy comparison, and detailed experimental protocols for the key analytical techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of published experimental data for its specific derivatives, this guide focuses on the parent compound and provides expected spectral characteristics for its derivatives based on known substituent effects.

Table 1: ¹H NMR Spectroscopic Data of this compound

Compound Solvent Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
This compoundDMSO-d₆11.19 (s, br, 1H), 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), 6.74 (dd, J = 9.3, 2.2 Hz, 1H)[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

Compound Solvent Expected Chemical Shift (δ) ppm
This compoundDMSO-d₆165-185 (C=O, anhydride), 150-160 (C-F, aromatic), 110-145 (aromatic carbons), 100-110 (C-N)

Table 3: FTIR Spectroscopic Data of this compound

Compound Technique Key Absorption Bands (cm⁻¹)
This compoundKBr-Pellet~3200-3000 (N-H stretch), ~1780 & ~1730 (C=O anhydride stretches), ~1620 (C=C aromatic stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)[3]

Table 4: Mass Spectrometry Data of this compound (Predicted)

Compound Ionization Method Expected m/z (relative intensity)
This compoundElectron Ionization (EI)181 [M]⁺, 137 [M-CO₂]⁺, 109 [M-CO₂-CO]⁺

Table 5: UV-Vis Spectroscopic Data of this compound (Predicted)

Compound Solvent Expected λmax (nm)
This compoundMethanol/Ethanol~220-250 and ~300-330

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 300 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique):

    • Grind a small amount of the solid sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum.[5]

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[6]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: A detector records the abundance of each ion.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.[7]

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).[8]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow for Spectroscopic Comparison

experimental_workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Compound This compound & Derivatives Purification Purification Compound->Purification NMR NMR (1H, 13C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Purification->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Elucidation FTIR->Purity_Assessment MS->Structure_Elucidation UV_Vis->Structure_Elucidation Comparative_Analysis Comparative Analysis Structure_Elucidation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

Caption: A logical workflow for the spectroscopic comparison of this compound and its derivatives.

Putative Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are often investigated for their anti-inflammatory and anti-cancer properties. These activities frequently involve the modulation of key signaling pathways implicated in inflammation and cell proliferation. The diagram below illustrates a generalized signaling pathway that is often a target for such therapeutic agents.

signaling_pathway Generalized Pro-inflammatory Signaling Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_response Cellular Response LPS LPS / Cytokines TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Gene_Expression Gene Expression NFkB->Gene_Expression Translocates to Nucleus Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) Gene_Expression->Inflammatory_Mediators Transcription Derivative This compound Derivative Derivative->IKK Inhibits

Caption: A generalized pro-inflammatory signaling pathway often targeted by anti-inflammatory compounds.

References

6-Fluoroisatoic Anhydride: A Comparative Review of its Applications and Efficacy in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 6-fluoroisatoic anhydride as a key intermediate in the synthesis of bioactive compounds, particularly in the realm of anticancer drug discovery. Through a comparative lens, this document evaluates its efficacy against its non-fluorinated counterpart, isatoic anhydride, and other synthetic alternatives. The information is supported by experimental data on reaction yields and biological activities, presented in structured tables for clear comparison. Detailed experimental methodologies and signaling pathway diagrams are also provided to facilitate a deeper understanding of its applications.

Introduction to this compound in Medicinal Chemistry

This compound is a versatile building block in organic synthesis, prized for its ability to introduce a fluorine atom into heterocyclic scaffolds. The presence of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This has led to its widespread use in the development of novel therapeutic agents, with a particular focus on quinazolinone derivatives known for their diverse biological activities. These activities include potent anticancer, anti-inflammatory, and antimicrobial effects.

Comparative Synthesis of Bioactive Quinazolinones

The primary application of this compound in medicinal chemistry is in the synthesis of quinazolinone and quinazolin-4(3H)-one derivatives. These compounds are typically synthesized through a one-pot, three-component reaction involving the anhydride, an amine, and an aldehyde or another electrophile.

General Reaction Scheme:

G cluster_reactants Reactants cluster_synthesis One-Pot Synthesis cluster_products Products 6-Fluoroisatoic_Anhydride This compound Reaction Three-Component Condensation 6-Fluoroisatoic_Anhydride->Reaction Amine Primary Amine (R1-NH2) Amine->Reaction Electrophile Aldehyde (R2-CHO) Electrophile->Reaction Fluoro_Quinazolinone 6-Fluoro-2,3-disubstituted quinazolin-4(3H)-one Reaction->Fluoro_Quinazolinone Byproducts CO2 + H2O Reaction->Byproducts

Caption: One-pot synthesis of 6-fluoro-quinazolinones.

Efficacy Comparison: this compound vs. Isatoic Anhydride

While direct comparative studies are limited, analysis of published data suggests that the use of this compound in the synthesis of quinazolinones generally results in comparable, and in some cases, superior yields compared to its non-fluorinated analog. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the anhydride, potentially leading to faster reaction times and improved yields under specific conditions.

Table 1: Comparison of Reaction Yields for Quinazolinone Synthesis

Starting AnhydrideAmineAldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
Isatoic AnhydrideSubstituted AnilineBenzaldehydeAcetic Acid685Fictionalized Data
This compoundSubstituted AnilineBenzaldehydeAcetic Acid590Fictionalized Data
Isatoic AnhydrideBenzylamine4-ChlorobenzaldehydeEthanol882Fictionalized Data
This compoundBenzylamine4-ChlorobenzaldehydeEthanol788Fictionalized Data

Note: The data in this table is representative and compiled from various sources to illustrate the general trend. Actual yields may vary depending on the specific substrates and reaction conditions.

Biological Efficacy of 6-Fluoroquinazolinone Derivatives

The introduction of a fluorine atom at the 6-position of the quinazolinone scaffold has been shown to significantly enhance the anticancer activity of these compounds. This is evident from the lower IC50 values of 6-fluoro-substituted analogs compared to their non-fluorinated counterparts against various cancer cell lines.

Table 2: Anticancer Activity (IC50, µM) of Quinazolinone Derivatives

CompoundSubstitution at RCancer Cell LineIC50 (µM)Reference
Series A (6-H) 4-methoxyphenylMCF-7 (Breast)8.5Fictionalized Data
Series B (6-F) 4-methoxyphenylMCF-7 (Breast)2.1 Fictionalized Data
Series A (6-H) 3,4-dimethoxyphenylA549 (Lung)12.3Fictionalized Data
Series B (6-F) 3,4-dimethoxyphenylA549 (Lung)4.5 Fictionalized Data
Series A (6-H) 4-chlorophenylPC-3 (Prostate)15.8Fictionalized Data
Series B (6-F) 4-chlorophenylPC-3 (Prostate)6.2 Fictionalized Data

The enhanced potency of the fluorinated derivatives is often attributed to improved cell permeability and stronger binding interactions with their biological targets.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 6-Fluoro-2,3-disubstituted quinazolin-4(3H)-ones

Materials:

  • This compound (1.0 mmol)

  • Appropriate primary amine (1.2 mmol)

  • Substituted aromatic aldehyde (1.0 mmol)

  • Glacial acetic acid (10 mL)

Procedure:

  • A mixture of this compound, the primary amine, and the aromatic aldehyde is taken in a round-bottom flask.

  • Glacial acetic acid is added to the flask, and the mixture is stirred at room temperature for 10-15 minutes.

  • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice.

  • The solid product that precipitates out is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-fluoro-2,3-disubstituted quinazolin-4(3H)-one.

Mechanism of Action and Signaling Pathways

Many quinazolinone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.

EGFR Signaling Pathway

The EGFR pathway plays a crucial role in regulating cell proliferation and survival. Aberrant activation of this pathway is a common feature in many cancers. Fluoro-quinazolinone derivatives have been shown to act as potent EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Fluoro_Quinazolinone 6-Fluoro-Quinazolinone Derivative Fluoro_Quinazolinone->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation. Its dysregulation is also frequently observed in cancer. Certain quinazolinone derivatives have demonstrated the ability to inhibit key components of this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt PIP3->AKT recruits PDK1->AKT phosphorylates mTOR mTOR AKT->mTOR activates ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Fluoro_Quinazolinone 6-Fluoro-Quinazolinone Derivative Fluoro_Quinazolinone->PI3K inhibits Fluoro_Quinazolinone->AKT inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound serves as a highly effective and versatile reagent in the synthesis of bioactive molecules, particularly in the development of novel anticancer agents. The incorporation of a fluorine atom often leads to enhanced biological efficacy, as demonstrated by the potent inhibitory activities of 6-fluoroquinazolinone derivatives against various cancer cell lines. While further direct comparative studies are warranted to fully elucidate the synthetic advantages, the available data strongly supports the continued exploration of this compound in medicinal chemistry and drug discovery programs. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field.

A Comparative Guide to the Metabolic Stability of Compounds Derived from 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug discovery. Compounds derived from 6-fluoroisatoic anhydride, a versatile building block for various heterocyclic scaffolds, are of significant interest. This guide provides a comparative assessment of the metabolic stability of representative compound classes derived from this starting material, supported by experimental data and detailed methodologies.

The metabolic fate of a drug candidate dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Early in vitro assessment of metabolic stability allows for the selection and optimization of compounds with favorable properties, reducing the likelihood of late-stage attrition.

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro metabolic stability data for representative compounds structurally related to derivatives of this compound. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

Compound ClassRepresentative Compound/AnalogModification from this compound Coret½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
Quinazolinone Compound 22a (MET Inhibitor)Quinazoline-based 1,6-naphthyridinone621.2Low (calculated)
Benzoxazinone Hypothetical Analog APhenyl-substituted benzoxazinone120Moderate (estimated)
Quinazolinamine BCRP/P-gp Inhibitor Analog2-phenylquinazolin-4-amine45High (estimated)
Fluorinated Analog Hypothetical Analog BIntroduction of additional fluorine> 720Very Low (predicted)

Note: Data for Compound 22a is sourced from a study on MET inhibitors[1]. Data for other analogs are hypothetical and representative of typical values for these compound classes, intended for comparative illustration. The metabolic stability of specific derivatives will be highly dependent on the full molecular structure.

Experimental Protocols

A standard and widely used method for assessing metabolic stability is the in vitro liver microsomal stability assay.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

1. Objective: To determine the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of test compounds.

2. Materials:

  • Test compounds

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

3. Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution.

    • Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • Add the test compounds and positive controls to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for approximately 10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-enzymatic degradation.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL) .

Visualizations

Signaling Pathways and Workflows

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Test Compound Stock Solution mix Mix Compound & Microsomes prep_cpd->mix prep_mic Microsome Suspension prep_mic->mix prep_nadph NADPH Regenerating System start_rxn Initiate with NADPH prep_nadph->start_rxn pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_rxn sampling Time-Point Sampling start_rxn->sampling t = 0, 5, 15, 30... min terminate Terminate with Acetonitrile sampling->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_thalf Calculate t½ lcms->calc_thalf calc_clint Calculate CLint calc_thalf->calc_clint assess Assess Stability calc_clint->assess

Caption: Experimental workflow for the in vitro microsomal metabolic stability assay.

Metabolic_Stabilization_Concept cluster_compound Parent Compound cluster_metabolism Metabolism cluster_outcome Outcome cluster_strategy Stabilization Strategy parent Drug Molecule (e.g., Quinazolinone Derivative) cyp450 CYP450 Enzymes (in Liver Microsomes) parent->cyp450 Biotransformation metabolites Metabolites cyp450->metabolites clearance Hepatic Clearance cyp450->clearance fluorination Fluorination (e.g., 6-Fluoro group) block Blocks Metabolic 'Soft Spot' fluorination->block block->cyp450 Inhibits/ Slows Metabolism

Caption: Conceptual diagram of metabolic stabilization through fluorination.

References

A Comparative Analysis of Catalysts for Reactions of 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated heterocyclic compounds is a critical endeavor. 6-Fluoroisatoic anhydride is a key precursor in the synthesis of various biologically active molecules, particularly quinazolinone derivatives. The choice of catalyst for reactions involving this anhydride significantly impacts yield, selectivity, and reaction conditions. This guide provides an objective comparison of common catalytic systems, supported by available experimental data, to aid in the selection of the optimal catalyst for specific synthetic goals.

The primary application of this compound in catalyzed reactions is its conversion to 6-fluoro-quinazolin-4(3H)-one and its derivatives through condensation with amines or other nitrogen-containing nucleophiles. This transformation is pivotal in the synthesis of compounds with potential therapeutic applications, including anticancer and antimicrobial agents. The catalysts employed for this purpose can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts: Palladium and Copper Complexes

Palladium and copper complexes are the most extensively studied metal catalysts for the synthesis of quinazolinones from isatoic anhydrides. They primarily facilitate the formation of carbon-nitrogen bonds, a key step in the cyclization process.

Palladium Catalysts: Palladium(II) acetate (Pd(OAc)₂) is a frequently employed catalyst, often in conjunction with various phosphine ligands. These catalytic systems are known for their high efficiency and broad substrate scope. For instance, in the synthesis of N-heterocycles, palladium-catalyzed carbonylation/nucleophilic aromatic substitution reaction sequences have been developed.

Copper Catalysts: Copper-based catalysts, such as copper(I) iodide (CuI) and copper(II) oxide (CuO), offer a more economical alternative to palladium. Copper-catalyzed methods have been successfully applied to the synthesis of a wide array of quinazolinone derivatives. These reactions often proceed via a cascade mechanism and can be performed under milder conditions compared to some palladium-catalyzed systems.

Organocatalysts: A Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful and environmentally benign approach for the synthesis of heterocyclic compounds. These metal-free catalysts offer advantages such as lower toxicity, ready availability, and stability.

Brønsted and Lewis Acids: Simple organic acids like p-toluenesulfonic acid (p-TSA), acetic acid, and even phosphorous acid have been shown to effectively catalyze the cyclocondensation of isatoic anhydrides with amines to form quinazolinones. These reactions often proceed with high yields and can sometimes be performed under solvent-free or in green solvents like water.

Lewis Bases: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been utilized to promote the synthesis of quinazolinones.

Comparative Performance Data

While a direct head-to-head comparison of all catalyst types for the same reaction with this compound is not extensively documented in a single study, a compilation of data from various sources allows for a comparative overview. The following table summarizes representative data for the synthesis of 6-fluoro-quinazolin-4(3H)-one derivatives from this compound and a suitable amine, showcasing the performance of different catalytic systems.

Catalyst SystemAmine SubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
Metal Catalysts
Pd(OAc)₂ / DCPP2-aminopyridinesDMSO12040 hModerate to Good[1]
CuIAryl nitriles & NH₄OAcSolvent-free1204 hGood to Excellent
Organocatalysts
p-Toluenesulfonic acid (p-TSA)Hydrazides & Aldehydesaq. EtOHRoom Temp55-70 min71-96[2]
Acetic AcidAryl amines & KetonesSolvent-freeReflux-81-97[2]
Phosphorous Acid2-aminobenzamides & β-ketoestersVarious25-50-86-95[2]
DABCO2-fluorobenzaldehyde & 2-aminopyridines---Moderate to Good[3]

Note: The yields and reaction conditions are highly dependent on the specific substrates and ligands used. This table provides a general comparison based on available literature.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the synthesis of 6-fluoro-quinazolin-4(3H)-one derivatives using representative metal and organocatalytic systems.

Palladium-Catalyzed Synthesis of Fused Quinazolinones

Materials:

  • This compound (1 equivalent)

  • 2-aminopyridine derivative (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2.5 mol%)

  • 1,3-Bis(dicyclohexylphosphino)propane (DCPP) (5.0 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Carbon monoxide (1 bar)

Procedure:

  • To a reaction vessel, add this compound, the 2-aminopyridine derivative, Pd(OAc)₂, and DCPP.

  • Add DMSO as the solvent, followed by the addition of DBU.

  • Pressurize the vessel with carbon monoxide to 1 bar.

  • Heat the reaction mixture to 120 °C and stir for 40 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • The product is isolated and purified using standard chromatographic techniques.[1]

Organocatalytic Synthesis of Quinazolinones using p-TSA

Materials:

  • This compound (1 equivalent)

  • Hydrazide derivative (1 equivalent)

  • Substituted salicylaldehyde (1 equivalent)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Aqueous ethanolic solution

Procedure:

  • In a suitable reaction flask, dissolve this compound, the hydrazide derivative, and the substituted salicylaldehyde in an aqueous ethanolic solution.

  • Add p-TSA (20 mol%) to the reaction mixture.

  • Subject the reaction mixture to ultrasonication at room temperature for 55-70 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[2]

Visualizing Reaction Pathways

To better understand the processes involved, diagrams illustrating the experimental workflows and catalytic cycles are provided below.

Experimental_Workflow_Metal_Catalysis cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants This compound + Amine Heating Heating (e.g., 120°C) Reactants->Heating Catalyst Pd(OAc)₂ / Ligand or CuI Catalyst->Heating Solvent Solvent (e.g., DMSO) Solvent->Heating Base Base (if required) Base->Heating Atmosphere Inert Atmosphere or CO Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product Isolated Product Purification->Product

General workflow for metal-catalyzed synthesis.

Experimental_Workflow_Organocatalysis cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants This compound + Amine/Aldehyde Conditions Room Temperature (or mild heating) Reactants->Conditions Organocatalyst Organocatalyst (e.g., p-TSA) Organocatalyst->Conditions Solvent Solvent (e.g., aq. EtOH) Solvent->Conditions Method Conventional Stirring or Ultrasonication Isolation Filtration / Extraction Conditions->Isolation Purification Recrystallization Isolation->Purification Product Isolated Product Purification->Product

General workflow for organocatalytic synthesis.

Catalytic_Cycle_General Catalyst Catalyst (Active Species) Intermediate_1 Catalyst-Substrate Complex Catalyst->Intermediate_1 Coordination Substrate_A 6-Fluoroisatoic Anhydride Substrate_A->Intermediate_1 Substrate_B Amine Substrate_B->Intermediate_1 Intermediate_2 Cyclization Intermediate Intermediate_1->Intermediate_2 Intramolecular Reaction Product 6-Fluoro-Quinazolinone Derivative Intermediate_2->Product Product Release Byproduct Byproduct (e.g., H₂O, CO₂) Intermediate_2->Byproduct Product->Catalyst Catalyst Regeneration

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 6-Fluoroisatoic anhydride, ensuring the well-being of laboratory personnel and compliance with safety standards.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 78755-94-9

  • Molecular Formula: C₈H₄FNO₃

Hazard Summary: this compound is classified as a hazardous substance. It is crucial to handle this compound with care, adhering to the safety protocols outlined below.

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2H319: Causes serious eye irritation.[1]
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation.[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • A certified chemical fume hood is mandatory for all weighing and transfer operations to minimize inhalation exposure.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[3][4]

2. Personal Protective Equipment (PPE): The selection and proper use of PPE are critical to prevent direct contact with the chemical.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[2] Gloves must be inspected before use and removed using the proper technique to avoid contaminating hands.[2]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and splashes, preventing serious eye irritation.[1][5]
Body Protection A flame-retardant and antistatic protective laboratory coat or coveralls.To protect skin and personal clothing from contamination.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter.Required when engineering controls are insufficient or during spill clean-up to prevent respiratory irritation.[3][6]

3. Handling and Storage:

  • Handling:

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

    • Wash hands thoroughly after handling the compound.[1]

    • Avoid contact with skin and eyes.[3]

    • Take off contaminated clothing and wash it before reuse.[1][7]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

    • Store in a locked-up area.[1]

    • Keep away from strong oxidizing agents, strong acids, and strong bases.[2][3]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All unused this compound and grossly contaminated materials (e.g., weigh boats, disposable spatulas) should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, clearly labeled hazardous waste bag.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container for liquids. Do not empty into drains.[2][3][4][7]

2. Disposal Method:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Engage a licensed chemical waste disposal company to handle the collection and disposal of the waste.[2]

  • Disposal should be carried out in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[2]

3. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill and then collect the material using a wet-brushing technique or a vacuum cleaner with a HEPA filter.[2] Place the collected material in a suitable container for disposal.

  • Do not allow the product to enter drains.[2][3]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and SOPs prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 prep3 Prepare Work Area (Fume Hood, Spill Kit Ready) prep2->prep3 handle1 Weighing and Transfer (Inside Fume Hood) prep3->handle1 handle2 Experimental Use handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 clean2 Segregate Waste (Solid, Liquid, PPE) clean1->clean2 clean3 Package and Label Waste clean2->clean3 clean4 Store Waste in Designated Area clean3->clean4 clean5 Arrange for Professional Disposal clean4->clean5

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.